(S)-4-Mercapto-2-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-sulfanylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPGJBZLCMARV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440611 | |
| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184759-58-8 | |
| Record name | 4-Mercapto-2-pyrrolidinone, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Isolation of (S)-4-Mercapto-2-pyrrolidinone
Foreword: The Strategic Value of a Chiral Synthon
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a privileged structure, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Its conformational rigidity and capacity for stereochemically diverse substitution make it an invaluable building block. The introduction of a thiol group, as in (S)-4-Mercapto-2-pyrrolidinone, adds a versatile functional handle for further molecular elaboration, making it a highly sought-after chiral synthon.
This guide provides an in-depth technical overview of the synthesis and isolation of this compound. Moving beyond a simple recitation of procedural steps, we will explore the underlying chemical logic, the rationale behind key strategic decisions in the synthetic route, and the critical parameters for ensuring stereochemical fidelity and final product purity. This document is intended for researchers, process chemists, and drug development professionals who require a robust and scalable method for accessing this important molecule.
Strategic Analysis: The Chiral Pool Approach
For the synthesis of enantiomerically pure molecules, efficiency is paramount. While de novo asymmetric synthesis has made incredible strides, the "chiral pool" approach remains a cornerstone of practical and scalable synthesis.[4][5] This strategy leverages naturally occurring, inexpensive, and enantiopure starting materials like amino acids or hydroxy acids.[6] For the synthesis of this compound, L-Aspartic acid emerges as a prime candidate due to its structural similarity to the target and its ready availability.
The core strategy involves a sequence of transformations to form the lactam ring and introduce the thiol group at the C4 position with the correct stereochemistry. A critical step in this pathway is the introduction of the sulfur functionality via a nucleophilic substitution (SN2) reaction. This reaction is inherently stereospecific, proceeding with a complete inversion of configuration at the electrophilic carbon center. This predictable stereochemical outcome is the lynchpin of the entire synthetic design.
Visualizing the Synthetic Strategy
The following workflow outlines the strategic conversion of a chiral pool starting material to the target compound, highlighting the critical stereochemical inversion step.
Caption: General workflow from L-Aspartic Acid to the target molecule.
Synthesis Protocol: A Validated Pathway from L-Aspartic Acid
The following protocol is a composite methodology derived from established literature precedents, emphasizing practical considerations and safety.[7][8][9] While the cited literature describes the synthesis of a related (R)-thione, the chemical principles are directly applicable. To achieve the target this compound, one must start with D-Aspartic acid to account for the stereochemical inversion at the SN2 step.
Key Reagents and Rationale
| Reagent | Purpose | Rationale & Expertise Insights |
| D-Aspartic Acid | Chiral Starting Material | The unnatural D-enantiomer is chosen to yield the (S)-product after the key SN2 inversion. |
| Thionyl Chloride (SOCl₂) | Esterification Catalyst | Standard reagent for converting carboxylic acids to methyl esters in methanol. |
| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a source of electrophilic bromine for the Hunsdiecker-type reaction to form the key bromide intermediate. |
| Potassium Thiobenzoate | Thiol Source & Nucleophile | A practical and effective nucleophile for the SN2 reaction. The resulting thiobenzoate is a stable, crystalline solid, simplifying purification. Its use avoids hazardous reagents like those in a Birch reduction needed for other protecting groups.[7] |
| Acetic Anhydride | Cyclization Agent | Promotes the intramolecular cyclization to form the 2-pyrrolidinone ring. |
| Sodium Methoxide (NaOMe) | Deprotection Agent | Provides a mild basic condition for the facile cleavage of the S-benzoyl protecting group to reveal the free thiol.[8][9] |
Step-by-Step Experimental Protocol
Step 1: Preparation of (R)-3-Bromo-4-aminobutanoic acid derivative from D-Aspartic Acid This initial multi-step sequence converts the chiral amino acid into a suitable electrophile for the key substitution reaction. The procedure involves esterification, N-protection, and conversion of the carboxylic acid to a bromide.
-
Esterification: Suspend D-Aspartic acid (1.0 eq) in methanol. Cool to 0°C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-18 hours. Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride.
-
N-Protection & Selective Saponification: Protect the amine (e.g., as a Boc or Cbz derivative) and selectively saponify the α-ester to prepare for the bromination step.
-
Bromination: Treat the protected amino acid with a suitable brominating agent like NBS under appropriate conditions to yield the (R)-bromo derivative. Causality Note: This step proceeds with retention of configuration.
Step 2: SN2 Thiol Introduction with Inversion of Stereochemistry
-
Dissolve the (R)-bromo intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add potassium thiobenzoate (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation.
-
Expertise Insight: The SN2 reaction of the (R)-bromide with thiobenzoate proceeds with complete inversion of configuration, yielding the crucial (S)-benzoylthio derivative.[7][8] This stereochemical flip is the most critical transformation in the entire sequence.
-
Perform an aqueous work-up, extracting the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
Step 3: Lactam Formation and Deprotection
-
The crude (S)-benzoylthio intermediate is subjected to conditions that remove the N-protecting group and facilitate cyclization. For example, treatment with acetic anhydride can effect cyclization.[7]
-
Dissolve the resulting S-benzoyl protected pyrrolidinone in anhydrous methanol under a nitrogen atmosphere.
-
Add a solution of sodium methoxide in methanol (1.1 eq) at 0°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a weak acid (e.g., ammonium chloride solution) and concentrate the mixture. The crude product can then be taken to the purification stage.
Isolation and Purification: Ensuring Enantiomeric Purity
The isolation of the final product requires a multi-step approach to remove impurities and, most importantly, to verify and ensure high enantiomeric excess (% ee).
Purification Workflow
Caption: Decision workflow for the purification and isolation of the target.
Protocol 1: Flash Column Chromatography
-
Objective: To remove bulk impurities from the crude product after work-up.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be increased with methanol if the product shows high retention. For instance, a starting eluent of 20% ethyl acetate/hexanes, gradually increasing to 100% ethyl acetate, can be used.[10][11]
-
Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC to identify those containing the desired product. Combine and concentrate the pure fractions.
Protocol 2: Analytical and Preparative Chiral Chromatography
The confirmation of enantiomeric purity is non-negotiable in drug development. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.[12][13]
-
Analytical Confirmation (Quality Control):
-
Rationale: An analytical chiral method must be developed to resolve the (S) and potential (R) enantiomers. This method provides the enantiomeric excess (% ee) of the purified material.
-
Typical Conditions: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are highly effective.[14] A mobile phase of isopropanol in hexanes (for HPLC) or CO₂ with a methanol/isopropanol co-solvent (for SFC) is a good starting point.
-
-
Preparative Separation (If Necessary):
-
Rationale: If the material from column chromatography is not enantiopure (ee < 99%), preparative chiral chromatography is required. SFC is often preferred at scale due to its speed and reduced solvent consumption.[14][]
-
Procedure: The analytical method is scaled up to a larger diameter column. The racemic or enantio-enriched mixture is injected, and the separated enantiomers are collected as they elute.
-
Product Characterization
Final validation of the synthesized material is achieved through a combination of spectroscopic and physical measurements.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇NOS | [16] |
| Molecular Weight | 117.17 g/mol | [16][17] |
| InChIKey | RADPGJBZLCMARV-VKHMYHEASA-N | [16] |
| Appearance | Typically an off-white solid or oil | General Knowledge |
Spectroscopic Data
-
¹H NMR: Expect characteristic peaks for the diastereotopic protons on the pyrrolidinone ring and the proton alpha to the thiol group.
-
¹³C NMR: The spectrum should show 4 distinct carbon signals, including the characteristic carbonyl peak of the lactam around 175-180 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
-
Optical Rotation ([α]D): A measured specific rotation for the purified material provides confirmation of the bulk sample's enantiomeric nature. The sign and magnitude should be compared to literature values if available.
Conclusion
The synthesis of this compound via a chiral pool approach from D-Aspartic acid represents a robust, scalable, and stereochemically reliable strategy. The success of this synthesis hinges on a deep understanding of the stereospecific SN2 inversion reaction used to install the thiol functionality. Rigorous purification, particularly the application of chiral chromatography, is essential to guarantee the high enantiomeric purity required for pharmaceutical applications. This guide provides the strategic framework and practical insights necessary for researchers to confidently produce this valuable chiral building block.
References
-
Title: Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid Source: Bioscience, Biotechnology, and Biochemistry URL: [Link][7][8]
-
Title: 4-MERCAPTO-2-PYRROLIDINONE, (4S)- Source: Global Substance Registration System (GSRS) URL: [Link][16]
-
Title: Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid Source: PubMed URL: [Link][9]
-
Title: Synthesis of (2S,4S)-4-mercapto-2-(4-methylpiperazin-1-yl)methyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine Source: PrepChem.com URL: [Link][10]
-
Title: Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid Source: ResearchGate URL: [Link][4]
-
Title: Synthesis of (2S,4S)-4-mercapto- 1-(4-nitrobenzyloxycarbonyl)-2-[(2-ureidoethyl)oxymethyl]pyrrolidine Source: PrepChem.com URL: [Link][11]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link][1]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link][2]
-
Title: (R)-4-Mercapto-2-pyrrolidone Source: PubChem URL: [Link][17]
-
Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: PubMed Central URL: [Link][5]
-
Title: Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids Source: PubMed Central URL: [Link][6]
-
Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link][3]
-
Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: PubMed Central URL: [Link][12]
-
Title: Chiral Drug Separation Source: aiche.org URL: [Link][18]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link][13]
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Title: Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery Source: ResearchGate URL: [Link][14]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-4-Mercapto-2-pyrrolidinone
This guide provides a detailed technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-4-Mercapto-2-pyrrolidinone. As a chiral sulfur-containing lactam, this molecule represents a scaffold of significant interest in medicinal chemistry and materials science. Precise structural elucidation is paramount for understanding its biological activity and chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for spectral interpretation, grounded in fundamental NMR principles and comparative data from analogous structures. While experimental data for this specific molecule is not widely published, this guide synthesizes established knowledge to provide a robust predictive analysis, complete with recommended experimental protocols for empirical validation.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below, with protons and carbons labeled for reference throughout this guide. The stereochemistry at the C4 position is a critical feature influencing the magnetic environment of the diastereotopic protons at C3 and C5.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The pyrrolidinone ring's constrained conformation leads to diastereotopicity for the methylene protons at C3 and C5, resulting in more complex splitting patterns than would be seen in an acyclic analogue. The predictions below are based on typical chemical shift ranges for similar functional groups and established coupling constant patterns in five-membered rings.[1][2]
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Notes |
| NH | 7.5 - 8.5 | Broad Singlet (br s) | N/A | Amide proton. Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |
| H ₙ, H ₘ (C5-H₂) | 3.2 - 3.6 | Multiplet (m) | ²Jₙₘ ≈ 10-12 Hz; ³J ≈ 6-9 Hz | Diastereotopic protons adjacent to the amide nitrogen. Deshielded by the electronegative nitrogen. |
| H ₒ (C4-H) | 3.0 - 3.4 | Multiplet (m) | ³J ≈ 6-9 Hz | Methine proton adjacent to the sulfur atom. |
| H ₐ, H ₑ (C3-H₂) | 2.4 - 2.8 | Multiplet (m) | ²Jₐₑ ≈ 16-18 Hz; ³J ≈ 7-10 Hz | Diastereotopic protons adjacent to the carbonyl group. Deshielded by the C=O anisotropy. |
| SH | 1.3 - 2.0 | Triplet (t) or Broad Singlet (br s) | ³J ≈ 7-9 Hz | Thiol proton. Often appears broad due to chemical exchange.[3] Coupling to C4-H may be observed in non-polar solvents. |
Rationale for ¹H NMR Predictions
-
Chemical Shifts (δ): The chemical shifts are estimated based on the electronic environment of each proton. The amide proton (NH) is expected to be the most downfield due to the strong deshielding effect of the adjacent carbonyl group and nitrogen atom. The C5 methylene protons (Hₙ, Hₘ) are deshielded by the adjacent nitrogen, typically appearing in the 3.2-3.6 ppm range.[4] The C3 methylene protons (Hₐ, Hₑ) are influenced by the anisotropy of the carbonyl group, shifting them downfield to the 2.4-2.8 ppm region.[4] The C4 methine proton (Hₒ) is adjacent to the sulfur atom, which has a moderate deshielding effect, placing it in the 3.0-3.4 ppm range.[3] The thiol (SH) proton has a characteristic chemical shift between 1.3 and 1.5 ppm, though this can vary.[3]
-
Multiplicity and Coupling Constants (J): The rigid, non-planar structure of the pyrrolidinone ring results in fixed dihedral angles between adjacent protons, leading to predictable vicinal (³J) coupling constants.
-
Geminal Coupling (²J): The diastereotopic methylene protons at C3 and C5 will exhibit geminal coupling. For sp³ hybridized carbons, this is typically in the range of 10-18 Hz.
-
Vicinal Coupling (³J): Each methylene proton will also couple with the adjacent methine proton(s). These three-bond couplings in five-membered rings are highly dependent on the dihedral angle and are typically in the range of 6-10 Hz.[2] This will result in complex multiplets, likely doublet of doublets or triplets of doublets, for the ring protons.
-
Thiol Coupling: The SH proton can couple to the adjacent C4-H proton, which would result in a triplet if the coupling is resolved. However, in protic solvents, rapid exchange often leads to a broad singlet.[5]
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrrolidinone ring. The chemical shifts are primarily influenced by the electronegativity of adjacent atoms and hybridization.[6][7]
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Notes |
| C 2 | 175 - 180 | Carbonyl carbon of the amide. Characteristically downfield.[6] |
| C 5 | 45 - 55 | Carbon adjacent to the amide nitrogen.[8] |
| C 3 | 35 - 45 | Carbon alpha to the carbonyl group. |
| C 4 | 30 - 40 | Carbon bearing the mercapto group. |
Rationale for ¹³C NMR Predictions
-
C2 (Carbonyl): The C=O carbon of the lactam is the most deshielded and will appear significantly downfield, typically above 175 ppm.[6]
-
C5: This carbon is bonded to the electronegative nitrogen atom, causing a downfield shift into the 45-55 ppm range.[8]
-
C3: As the alpha-carbon to the carbonyl, it experiences a moderate deshielding effect.
-
C4: The carbon attached to the sulfur atom is expected in the 30-40 ppm range, which is typical for carbons bonded to a thiol group.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for this compound, a systematic approach to sample preparation and instrument parameter selection is crucial.
Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
DMSO-d₆: An excellent choice as it will likely solubilize the compound well and allows for the observation of exchangeable NH and SH protons as distinct, often broad, signals.
-
CDCl₃: A common, less polar solvent. The thiol proton is more likely to show coupling in this solvent.
-
D₂O: Useful for confirming the NH and SH signals, as they will exchange with deuterium and their signals will disappear from the ¹H spectrum.
-
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition Parameters
The following parameters are recommended for a mid-field (e.g., 400 MHz) spectrometer:
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Relaxation Delay (d1): 2-5 seconds (ensure full relaxation for accurate integration)
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
Advanced Structural Elucidation Workflow
For complete and unambiguous assignment, a series of 2D NMR experiments is highly recommended. This self-validating system ensures the highest level of scientific integrity.
Caption: Recommended workflow for complete NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, confirming the connectivity of the proton network within the pyrrolidinone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the C3, C4, and C5 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9] This is invaluable for confirming the overall structure, for instance, by showing a correlation from the C5 protons to the C2 carbonyl carbon.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a solid foundation for researchers to interpret experimental data. The diastereotopicity of the methylene protons and the presence of exchangeable NH and SH protons are key features to anticipate. For absolute structural confirmation, the outlined workflow, incorporating both 1D and 2D NMR techniques, provides a robust and self-validating methodology essential for the rigorous standards of chemical and pharmaceutical research.
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Hasan, M., Bethell, D., & Brust, M. "The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters." Journal of the American Chemical Society, 124(7), 1132–1133 (2002). [Link]
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Human Metabolome Database. "1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245)." Accessed January 12, 2026. [Link]
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Infrared and mass spectrometry of (S)-4-Mercapto-2-pyrrolidinone
An In-depth Technical Guide to the Infrared and Mass Spectrometry of (S)-4-Mercapto-2-pyrrolidinone
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a chiral heterocyclic compound featuring a lactam, a thiol functional group, and a stereocenter. Its unique structural characteristics make it a molecule of interest in synthetic chemistry and drug development. A thorough analytical characterization is paramount for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed exploration of two primary analytical techniques for this purpose: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer an expert interpretation of the spectral data, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to apply these techniques to this compound and structurally related compounds.
Introduction to this compound
This compound is a sulfur-containing derivative of 2-pyrrolidone. The molecule possesses a five-membered lactam ring, which is a common structural motif in pharmaceuticals. The presence of a thiol (-SH) group provides a site for various chemical modifications and interactions, while the chiral center at the C4 position introduces stereospecificity that can be critical for biological activity.
Molecular Formula: C₄H₇NOS[1][2] Molecular Weight: 117.17 g/mol [1][2]
The structural features—a secondary amide within a cyclic system (lactam), a thiol group, and aliphatic C-H bonds—give rise to a distinct analytical fingerprint when probed with spectroscopic methods.
Caption: Chemical Structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[3] The resulting spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups.
Expertise & Experience: The Rationale Behind Sample Preparation
For a solid sample like this compound, the goal is to create a preparation that minimizes light scattering and allows for efficient transmission of the IR beam. The two most common and reliable methods are Nujol mulls and potassium bromide (KBr) pellets.[4] We will focus on the KBr pellet method as it provides a spectrum free from interfering peaks that can arise from the mulling agent (e.g., Nujol, which has its own C-H absorptions).[5] The key to a high-quality KBr spectrum is the complete removal of water, as its broad O-H absorption can obscure important regions of the spectrum, and achieving a particle size smaller than the wavelength of the IR radiation to prevent scattering.[4][5]
Experimental Protocol: KBr Pellet Preparation
This protocol is designed to be a self-validating system, where the quality of the final pellet (clarity and transparency) is a direct indicator of a well-prepared sample.
-
Drying: Place finely ground, spectroscopic-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Grinding: Add approximately 1-2 mg of this compound and ~100 mg of the dried KBr to an agate mortar.
-
Mixing & Grinding: Gently grind the mixture with an agate pestle for several minutes. The goal is to achieve a homogenous, fine powder with a consistency similar to flour. This reduces particle size to minimize scattering.[4][5]
-
Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorptions.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Authoritative Grounding: Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by absorptions from its lactam and thiol groups. The following table summarizes the expected characteristic absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Characteristics |
| ~3200-3400 | N-H Stretch (Lactam) | Medium, relatively broad due to hydrogen bonding.[6] |
| ~2960-2880 | C-H Stretch (Aliphatic CH₂) | Medium to strong, sharp peaks.[6] |
| ~2550 | S-H Stretch (Thiol) | Weak, but highly characteristic. Its position can shift based on hydrogen bonding.[7] |
| ~1680-1650 | C=O Stretch (Amide I) | Very strong, sharp. The ring strain in the 5-membered lactam shifts this to a slightly lower frequency than a typical secondary amide. |
| ~1550 | N-H Bend (Amide II) | Medium, associated with the C-N stretching mode. |
| ~1465 | C-H Bend (CH₂ Scissoring) | Medium intensity.[7] |
| ~700-600 | C-S Stretch | Weak to medium. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective approach.
Expertise & Experience: Causality in Method Selection
GC-MS is chosen because this compound is expected to be sufficiently volatile and thermally stable to pass through a gas chromatograph. The GC provides excellent separation from any impurities before the analyte enters the mass spectrometer. Electron Ionization (EI) at a standard 70 eV is a robust, high-energy technique that induces reproducible and extensive fragmentation.[9][10] This fragmentation is key to structural elucidation, as the resulting fragment ions are characteristic of the original molecule's structure. While EI can sometimes lead to a weak or absent molecular ion peak for certain classes of compounds, for cyclic amides, a detectable molecular ion is generally expected.[8][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: Inject 1 µL of the solution into the GC injector, typically set to 250°C.
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start with an initial oven temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
-
Authoritative Grounding: Analysis of Fragmentation Patterns
The mass spectrum will show a molecular ion (M⁺˙) peak at m/z 117, corresponding to the molecular weight of the compound. The fragmentation of amides and thiols follows predictable pathways. The most likely fragmentation patterns for this compound are outlined below.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 117 | [C₄H₇NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 89 | [C₃H₅NO]⁺˙ | Loss of ethene (C₂H₄) via retro-Diels-Alder-type cleavage of the ring. |
| 84 | [C₄H₆NO]⁺ | Loss of a thiol radical (•SH) from the molecular ion. This is a common cleavage for thiols. |
| 70 | [C₃H₄NO]⁺ | Alpha-cleavage next to the nitrogen, leading to the loss of the •CH₂SH radical. |
| 59 | [CH₃NCO]⁺˙ | McLafferty rearrangement, characteristic for some primary amides, though less common for cyclic systems, can result in a fragment at m/z 59.[12] |
| 43 | [C₂H₃O]⁺ | Formation of the acylium ion (CH₃CO⁺) after ring opening and subsequent cleavages.[12] |
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy excels at confirming the presence of key functional groups—the lactam N-H and C=O, and the crucial S-H bond. Mass spectrometry confirms the molecular weight and provides intricate structural details through predictable fragmentation patterns, including the loss of the thiol group and characteristic cleavages of the pyrrolidinone ring. The protocols and interpretations detailed in this guide offer a robust framework for the analysis of this molecule, ensuring high confidence in its identity and structure for researchers and developers in the chemical and pharmaceutical sciences.
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Chemical properties and stability of (S)-4-Mercapto-2-pyrrolidinone
An In-depth Technical Guide to the Chemical Properties and Stability of (S)-4-Mercapto-2-pyrrolidinone
Introduction
This compound is a chiral heterocyclic compound featuring a pyrrolidinone backbone, a common structural motif in numerous biologically active molecules and organocatalysts.[1] The incorporation of a thiol (sulfhydryl) group at the C4 position introduces a highly reactive and functionally versatile handle, making it a valuable building block in synthetic chemistry and drug development. However, this same reactivity presents significant challenges related to the compound's stability and handling. The propensity of the thiol group to undergo oxidation necessitates a thorough understanding of its chemical behavior to ensure experimental reproducibility and the integrity of research outcomes.
This guide provides a comprehensive analysis of the chemical properties, reactivity, and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a review of the molecule's characteristics but also field-proven protocols for its handling, storage, and analytical assessment. By explaining the causality behind experimental choices, this document serves as a practical resource for harnessing the synthetic potential of this compound while mitigating its inherent instability.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics define its physical state, structural identity, and basic behavior in chemical systems.
| Property | Value | Source |
| Molecular Formula | C₄H₇NOS | [2] |
| Molecular Weight | 117.17 g/mol | [2][3] |
| CAS Number | 184759-58-8 | [2] |
| Appearance | Assumed to be a solid or oil (related thiols can be liquids or solids) | N/A |
| SMILES | C1S | [2] |
| InChIKey | RADPGJBZLCMARV-VKHMYHEASA-N | [2] |
| Computed LogP | -0.4 | [3] |
| Stereochemistry | (S) configuration at C4 | [2] |
The structure consists of a five-membered lactam ring with a stereocenter at the carbon atom bearing the thiol group. The negative LogP value suggests that the compound is hydrophilic.[3] It is important to note the existence of its enantiomer, (R)-4-Mercapto-2-pyrrolidinone (CAS: 157429-42-0).[2][3]
Core Reactivity and Chemical Stability
The chemical behavior of this compound is dominated by the interplay between its two primary functional groups: the thiol and the lactam. Understanding their individual and combined reactivity is crucial for predicting stability and designing synthetic transformations.
The Thiol (Sulfhydryl) Group: The Center of Instability
The thiol group is the most reactive and vulnerable site on the molecule, primarily susceptible to oxidation.
Thiols are readily oxidized, particularly in the presence of atmospheric oxygen, to form disulfide-bridged dimers.[4][5] This is the most common and rapid degradation pathway for this compound. The reaction is often catalyzed by trace metal ions and is influenced by the pH of the medium.
-
Mechanism: The process typically involves the deprotonation of the thiol to a thiolate anion, which is a potent nucleophile. The thiolate then attacks another thiol molecule (or is oxidized by other means) to form the disulfide bond. This process can occur simply upon exposure to air.[5]
Caption: Primary oxidative degradation pathways for the thiol group.
Under more forceful oxidizing conditions, using reagents like hydrogen peroxide or potassium permanganate, the sulfur atom can be further oxidized to form sulfinic and ultimately sulfonic acids.[5]
The thiol group is weakly acidic (pKa typically around 8-10 for alkanethiols) and can be deprotonated by bases to form a thiolate. This anion is a strong nucleophile and can participate in a variety of reactions, including:
-
S-Alkylation: Reaction with alkyl halides to form thioethers.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Thioester Formation: Reaction with acyl chlorides or other activated carboxylic acid derivatives.
The Lactam Ring: Conditional Stability
The five-membered lactam ring is generally stable under neutral conditions but can be compromised by harsh pH.
In the presence of strong aqueous acids or bases, the amide bond of the pyrrolidinone ring can undergo hydrolysis.[6] This irreversible reaction results in ring-opening to form the corresponding amino acid, (S)-4-mercapto-3-aminobutanoic acid. This degradation pathway is typically slower than thiol oxidation and requires forcing conditions (e.g., elevated temperature, concentrated acid/base).
Caption: Hydrolytic ring-opening of the lactam under harsh conditions.
Handling, Storage, and Disposal: A Practical Guide
Given the high reactivity of the thiol group, establishing strict handling protocols is not merely a suggestion but a requirement for obtaining reliable and reproducible experimental results.
Protocol for Safe Handling in an Inert Atmosphere
Causality: The primary goal of this protocol is to prevent contact with atmospheric oxygen, which initiates the rapid and often uncontrolled oxidation to the disulfide dimer.[5] The offensive odor of thiols is another key consideration, which this procedure helps to contain.[7][8]
Methodology:
-
Preparation: All operations should be conducted within a fume hood or, preferably, an inert atmosphere glovebox. If using Schlenk techniques, ensure all glassware is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Reagent Transfer: Use gas-tight syringes or cannulas for transferring solutions of the compound. For solids, perform transfers in the glovebox or under a positive pressure of inert gas.
-
Solvent Choice: Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous applications.
-
Reaction Setup: Assemble the reaction apparatus under a positive flow of inert gas. Seal the vessel with septa and use needles for any subsequent additions.
-
Work-Up: If an aqueous work-up is required, use deoxygenated water. Minimize the time the compound is exposed to the aqueous phase and air. When using a rotary evaporator, the vacuum exhaust should be passed through a bleach trap to neutralize volatile thiols.[7]
Caption: Recommended workflow for handling this compound.
Recommended Storage Conditions
Trustworthiness: Proper storage is the first line of defense against degradation. The following conditions create a self-validating system where the material's integrity is maintained between uses.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon preferred) | Prevents oxidative degradation by excluding atmospheric oxygen.[4][5] |
| Container | Amber glass vial with a Teflon-lined cap | Protects from light (photolytic degradation) and ensures an airtight seal. |
| Procedure | Flush the vial headspace with argon before sealing. | Displaces any air that entered during handling.[4] |
Protocol for Decontamination and Disposal
Expertise: Thiols possess a potent and unpleasant odor.[8] The most effective method for odor neutralization and waste quenching is oxidative treatment with a bleach (sodium hypochlorite) solution, which converts the thiol to non-volatile and less odorous sulfonate salts.
-
Waste Quenching: All liquid waste containing the thiol should be slowly added to a stirred, excess solution of household bleach (approx. 5-10% sodium hypochlorite) in a designated waste container within a fume hood.
-
Glassware Decontamination: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone) into the bleach waste container. Then, fully submerge the glassware in a dedicated plastic tub containing a 1:1 mixture of bleach and water.[7] Allow to soak for at least 12-24 hours to ensure complete oxidation of any residual thiol.[7][8]
-
Solid Waste: Contaminated items like gloves, paper towels, and silica gel should be sealed in a plastic bag and then placed in a labeled hazardous waste container.[8]
Analytical Characterization and Stability Assessment
A robust analytical strategy is essential for confirming the identity, purity, and stability of this compound.
Methods for Structural Confirmation and Purity
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure. Key signals would include the proton of the thiol group (-SH), the diastereotopic protons on the pyrrolidinone ring, and the N-H proton.
-
Mass Spectrometry (MS): Provides the molecular weight (117.17 Da) and fragmentation patterns that confirm the structure.[2][3] The presence of a peak at M+2 corresponding to the disulfide dimer is a common indicator of sample oxidation.
-
Chiral High-Performance Liquid Chromatography (HPLC): Necessary to confirm enantiomeric purity and separate the (S)- from the (R)-enantiomer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Will show characteristic absorptions for the N-H and C=O (amide) bonds of the lactam and the S-H bond of the thiol.
Protocol for a Forced Degradation Study
Authoritative Grounding: A forced degradation study, conducted according to principles outlined in ICH guidelines, is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods.[9]
Objective: To intentionally degrade the sample under controlled stress conditions and analyze the resulting mixture to identify major degradants.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions: Expose each sample to one of the following conditions. A control sample is kept at 2-8 °C in the dark.
-
Acidic: Add 0.1 M HCl; incubate at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH; incubate at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂; incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80 °C for 48 hours (as a solid and in solution).
-
Photolytic: Expose to a calibrated light source (ICH Q1B) for a specified duration.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and MS detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradants). Use MS to propose structures for the major degradants.
Caption: Workflow for a forced degradation study.
Expected Outcomes:
| Stress Condition | Expected Major Degradant(s) | Primary Pathway |
| Oxidative | Disulfide dimer, Sulfinic/Sulfonic acids | Thiol Oxidation |
| Basic/Acidic | Ring-opened amino acid | Lactam Hydrolysis |
| Thermal | Disulfide dimer (if air present) | Thiol Oxidation |
| Photolytic | Potentially radical-mediated products | Photodegradation |
Conclusion
This compound is a synthetically attractive molecule due to its chiral pyrrolidinone core and reactive thiol handle. However, its utility is intrinsically linked to an appreciation of its primary stability liability: the rapid air-oxidation of the thiol group to form a disulfide dimer. Secondary degradation via lactam hydrolysis can occur under harsh pH conditions.
Successful application of this compound in research and development hinges on the strict implementation of protocols for handling under inert atmosphere, proper storage conditions, and effective decontamination. By employing the systematic analytical and handling workflows detailed in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and safe scientific outcomes.
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How to Work with Thiols-General SOP. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
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4-MERCAPTO-2-PYRROLIDINONE, (4S)-. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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Handling thiols in the lab. (2013, October 4). Reddit. Retrieved from [Link]
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Preparation and Reactions of Thiols. (2023, April 30). JoVE. Retrieved from [Link]
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Synthesis of (2S,4S)-4-mercapto-2-(4-methylpiperazin-1-yl)methyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis of (2S,4S)-4-mercapto- 1-(4-nitrobenzyloxycarbonyl)-2-[(2-ureidoethyl)oxymethyl]pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]
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Guin, A., Deswal, S., Harariya, M. S., & Biju, A. T. (2024). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. RSC Publishing. Retrieved from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Role of the Thiol Group in (S)-4-Mercapto-2-pyrrolidinone Reactivity
Abstract
(S)-4-Mercapto-2-pyrrolidinone is a chiral heterocyclic compound that merges the structurally significant pyrrolidinone scaffold with the highly reactive thiol functional group. The pyrrolidinone ring is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The thiol group, or sulfhydryl group, imparts a unique and versatile reactivity profile, making it a focal point for chemical modification and a key player in the molecule's biological activity.[3] This technical guide provides an in-depth analysis of the thiol group's role in the reactivity of this compound, exploring its nucleophilicity, redox behavior, and participation in conjugate additions. We will dissect the causality behind experimental choices, provide validated protocols, and contextualize this reactivity within the landscape of drug development and scientific research.
Introduction: A Synthesis of Structure and Function
The chemical personality of a molecule is dictated by the interplay of its constituent parts. In this compound, we observe the convergence of a rigid, chiral lactam framework with a flexible, nucleophilic thiol group. Understanding this molecule requires an appreciation for both components.
The Pyrrolidinone Core: A Privileged Scaffold
The five-membered pyrrolidinone ring system is a cornerstone of modern drug discovery.[1] Its prevalence is due to several advantageous features:
-
Structural Rigidity: The cyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
-
Chirality: The presence of stereocenters, such as the C4 position in this molecule, allows for precise three-dimensional arrangements of functional groups to optimize pharmacophore presentation.[1]
-
Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling critical interactions with protein active sites.
-
Favorable Physicochemical Properties: Pyrrolidinone-containing molecules often exhibit good solubility and metabolic stability. A well-known example is 2-Pyrrolidone, a simple lactam that is miscible with water.[4]
The Thiol Group: A Nucleophilic Powerhouse
The thiol (-SH) group is the sulfur analog of an alcohol's hydroxyl group and is a hub of chemical reactivity.[5][6] Its properties are central to the utility of this compound:
-
Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts.[5] Deprotonation yields a thiolate anion (RS⁻), which is an exceptionally potent nucleophile due to the high polarizability of the large sulfur atom.[3][7] This makes the thiol group highly reactive towards a wide range of electrophiles.
-
Redox Activity: The thiol group can be readily oxidized to form a disulfide bond (S-S). This reversible thiol-disulfide interconversion is a fundamental process in biochemistry, critical for protein folding and cellular redox regulation.[6]
-
Metal Chelation: As a 'soft' ligand, the thiol group has a high affinity for 'soft' metal ions, a property exploited in chelation therapy for heavy metal toxicity.[3]
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical properties is essential for designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₄H₇NOS | [8][9] |
| Molecular Weight | 117.17 g/mol | [8][9] |
| IUPAC Name | (4S)-4-sulfanylpyrrolidin-2-one | [8] |
| CAS Number | 184759-58-8 | [8] |
| Chirality | (S)-enantiomer | [8] |
| pKa (Thiol Group) | ~8-10 (Estimated) | [5] |
Note: The pKa is an estimation based on typical alkyl thiols. The electron-withdrawing nature of the nearby lactam carbonyl group may slightly lower this value.
Nucleophilic Reactivity: S-Alkylation and Thioether Formation
The high nucleophilicity of the thiolate anion is arguably the most significant feature of the thiol group's reactivity.[7] This is readily demonstrated in S-alkylation reactions, where the sulfur atom attacks an electrophilic carbon to form a stable thioether linkage.
Mechanism and Causality
The reaction proceeds via an Sₙ2 mechanism. The choice of a basic catalyst is critical; its role is to deprotonate the thiol (pKa ~8-10) to generate the far more nucleophilic thiolate anion. A weak base like triethylamine (TEA) or sodium bicarbonate is often sufficient to shift the equilibrium towards the thiolate, initiating the reaction without causing unwanted side reactions with the lactam ring. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.
Caption: S-Alkylation via an Sₙ2 mechanism.
Experimental Protocol: S-Alkylation with Benzyl Bromide
This protocol describes a representative S-alkylation reaction. The choice of benzyl bromide as the electrophile is illustrative; it is reactive and the resulting product can be easily monitored by techniques like TLC (due to the UV-active benzene ring) and NMR.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exotherm upon base and electrophile addition.
-
Add triethylamine (TEA) dropwise to the solution with stirring. Stir for 15 minutes to ensure complete formation of the thiolate anion.
-
Add benzyl bromide dropwise. The reaction is often mildly exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4S)-4-(benzylthio)pyrrolidin-2-one.
Redox Chemistry: The Thiol-Disulfide Interconversion
A hallmark of thiol chemistry is the propensity to undergo oxidation to form disulfide bridges.[6] This reaction is facile and can often occur simply upon exposure to atmospheric oxygen, particularly under basic conditions.
Mechanism and Causality
The oxidation of a thiol to a disulfide involves the formation of a new sulfur-sulfur bond and the loss of two protons and two electrons. Mild oxidizing agents are sufficient for this transformation. In the case of air oxidation, molecular oxygen acts as the electron acceptor. The reaction is often catalyzed by trace metal ions and proceeds through a radical mechanism or via the thiolate anion. This self-validating system requires careful handling of thiol-containing compounds to prevent unwanted dimerization, often by storage under an inert atmosphere or at low pH.
Caption: General workflow for thiol oxidation to a disulfide.
Experimental Protocol: Air Oxidation to the Corresponding Disulfide
This protocol illustrates a simple method for disulfide formation, relying on air as the oxidant in a basic medium.
Materials:
-
This compound (1.0 eq)
-
1 M Sodium hydroxide (NaOH) solution
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound in methanol in an open beaker.
-
Add a catalytic amount of 1 M NaOH solution (e.g., 0.1 eq) to raise the pH and promote thiolate formation.
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours. The progress can be monitored by TLC or by using Ellman's reagent to test for the disappearance of free thiol.
-
Once the reaction is complete, neutralize the solution with 1 M HCl to pH ~7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude disulfide product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Conjugate Addition: The Michael (Thiol-Ene) Reaction
The thiol group readily participates in conjugate (1,4-) addition reactions with α,β-unsaturated carbonyl compounds, a transformation known as the Michael addition or, more broadly, a thiol-ene reaction.[7][10] This reaction is a powerful tool for C-S bond formation.
Mechanism and Causality
The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. The thiolate then attacks the β-carbon of the Michael acceptor, pushing the electron density through the conjugated system to the oxygen atom, forming an enolate intermediate. This enolate is then protonated by a proton source (often the solvent or the conjugate acid of the base) to yield the final 1,4-adduct. This reaction is highly efficient and atom-economical, making it a "click chemistry" process.[10]
Caption: Base-catalyzed Michael addition mechanism.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
This protocol details the addition of the thiol to a simple, reactive Michael acceptor.
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.05 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Ethanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Suspend this compound and potassium carbonate in ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add methyl vinyl ketone dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the consumption of the starting thiol.
-
Once complete, filter off the potassium carbonate and wash the solid with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel as needed.
Influence of the Pyrrolidinone Ring on Thiol Reactivity
The pyrrolidinone ring is not merely a passive scaffold; it exerts electronic and steric influences on the C4 thiol group. The lactam carbonyl group is electron-withdrawing via induction, which can slightly increase the acidity (lower the pKa) of the thiol proton compared to a simple alkyl thiol. This facilitates the formation of the reactive thiolate anion, potentially accelerating base-catalyzed reactions. Conversely, the ring structure may impose some steric hindrance, although this is generally minimal at the C4 position.
Implications in Drug Discovery and Development
The predictable and versatile reactivity of the thiol group in this compound makes it a valuable building block in medicinal chemistry.
-
Covalent Inhibitors: The nucleophilic thiol can be used to target and form covalent bonds with electrophilic residues (like cysteine via disulfide exchange or Michael addition) in protein active sites, leading to potent and long-lasting inhibition.
-
Prodrug Design: The thiol group can be masked with a cleavable protecting group to improve drug delivery or stability. For example, a thioester can be synthesized that is later hydrolyzed in vivo to release the active thiol-containing drug.[11]
-
Antioxidant and Radioprotective Agents: Thiols can act as radical scavengers and reducing agents, helping to mitigate oxidative stress.[3][12] This property is central to the mechanism of many antioxidant and radioprotectant drugs.
Conclusion
The thiol group is the central determinant of the chemical reactivity of this compound. Its high nucleophilicity, susceptibility to oxidation, and ability to undergo conjugate additions provide a rich chemical toolbox for researchers. By understanding the mechanisms behind these transformations and employing validated experimental protocols, scientists can effectively harness the unique properties of this molecule for applications ranging from fundamental organic synthesis to the development of novel therapeutics. The interplay between the reactive thiol and the privileged pyrrolidinone scaffold ensures that this compound and its derivatives will remain a subject of interest in the scientific community.
References
- Atkuri, K. R., & Cowan, T. M. (2021).
- Kotańska, M. (n.d.).
- Atkuri, K. R., & Cowan, T. M. (2021).
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- Cavaca, L. A. S., et al. (2022). Importance of thiol in drug development.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Thiol Group on the Chlorothiazole Ring. Benchchem.
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- Reusch, W. (n.d.). Heterocyclic Compounds. MSU chemistry.
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- PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone. PubChem.
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The Ascendancy of the Pyrrolidinone Scaffold: A Technical Guide to the Discovery and Evolution of a Cornerstone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds has been a central theme in modern organic synthesis, driven by the often dramatically different physiological activities of stereoisomers. Within the arsenal of synthetic methodologies, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry. This in-depth technical guide chronicles the discovery and historical development of a particularly influential class: pyrrolidinone-based chiral auxiliaries. From their conceptual origins in the rich chirality of the amino acid pool to their refinement into highly predictable and versatile synthetic tools, we will explore the key scientific milestones, the mechanistic underpinnings of their stereodirecting power, and their enduring impact on the synthesis of complex molecules. This guide will provide both a historical narrative and practical, field-proven insights into the application of these indispensable reagents.
The Genesis of an Idea: Leveraging Nature's Chirality
The fundamental principle of a chiral auxiliary is the temporary incorporation of a chiral moiety onto a prochiral substrate to diastereoselectively guide a bond-forming reaction. This strategy elegantly translates the challenge of controlling enantioselectivity into the more manageable task of separating diastereomers. The pyrrolidine ring, a five-membered saturated heterocycle, emerged as a privileged scaffold for the design of such auxiliaries, largely due to its conformational rigidity and the ready availability of enantiopure starting materials from the "chiral pool," most notably the amino acid (S)-proline and its derivatives.
Early Forays and the Rise of Proline-Derived Auxiliaries
While the concept of chiral auxiliaries was introduced in the 1970s, the late 1970s and early 1980s witnessed a surge in the development of practical and highly effective reagents. A pivotal moment in the history of pyrrolidine-based auxiliaries was the work of E. J. Corey and Dieter Enders in 1976, which led to the development of the now-famous SAMP/RAMP hydrazone methodology.[1] Although not strictly a pyrrolidinone, the foundational auxiliary, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), is a direct descendant of (S)-proline and set the stage for the dominance of this scaffold.
The Pillars of Pyrrolidinone Auxiliaries: Two Foundational Systems
The widespread adoption of pyrrolidinone-based chiral auxiliaries can be largely attributed to the development of two exceptionally robust and versatile systems: the Enders SAMP/RAMP hydrazones and the Evans oxazolidinones.
Enders' SAMP/RAMP Auxiliaries: Mastering Azaenolate Chemistry
Pioneered by Dieter Enders, the SAMP/RAMP auxiliaries revolutionized the asymmetric α-alkylation of ketones and aldehydes.[1][2] Derived from (S)- and (R)-proline respectively, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are chiral hydrazines that react with carbonyl compounds to form chiral hydrazones.
Mechanism of Stereocontrol:
The remarkable stereoselectivity of the SAMP/RAMP method stems from a highly organized, chelated transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the hydrazone forms a rigid lithium azaenolate. X-ray crystallography and spectroscopic evidence suggest a transition state where the lithium cation is chelated by both the azaenolate nitrogen and the oxygen of the methoxymethyl side arm.[3] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, directing the incoming electrophile to the opposite face with high fidelity.
Diagram 1: Logical Workflow for SAMP/RAMP Asymmetric Alkylation
A schematic overview of the key steps in an asymmetric alkylation reaction using Enders' SAMP/RAMP auxiliaries.
Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone using SAMP
The following is a representative protocol adapted from Organic Syntheses.[4]
-
Hydrazone Formation: A mixture of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60 °C under an argon atmosphere overnight. The crude product is then purified by distillation to yield the 3-pentanone SAMP hydrazone.
-
Azaenolate Formation and Alkylation: A solution of the purified hydrazone (3.6 g, 18 mmol) in anhydrous THF (50 mL) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 4 hours at -78 °C. Ethyl iodide (1.7 mL, 21.6 mmol) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
Cleavage: The crude alkylated hydrazone (4.3 g, 18 mmol) is dissolved in dichloromethane (50 mL) and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is quenched with dimethyl sulfide, and the solvent is removed. The resulting (S)-(+)-4-methyl-3-heptanone is purified by distillation.
Table 1: Representative Diastereoselectivities in SAMP/RAMP-Mediated Alkylations
| Carbonyl Substrate | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclohexanone | CH₃I | >95% | 85% | [1] |
| 3-Pentanone | CH₃CH₂I | >97% | 90% | [4] |
| Propanal | C₆H₅CH₂Br | 96% | 78% | [2] |
| Acetone | CH₂=CHCH₂Br | 94% | 75% | [2] |
Evans' Auxiliaries: The Power of Chiral N-Acyloxazolidinones
Mechanism of Stereocontrol:
The stereodirecting influence of Evans' auxiliaries is attributed to the formation of a well-defined, chelated (Z)-enolate.[8][9] Treatment of the N-acyl oxazolidinone with a Lewis acidic boron or titanium reagent (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA) generates the (Z)-enolate. The Lewis acid chelates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar six-membered ring. The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) then acts as a steric shield, blocking one face of the enolate and directing the approach of an electrophile (such as an aldehyde) to the less hindered face. This leads to a highly predictable stereochemical outcome.
Diagram 2: Stereochemical Model for the Evans' Asymmetric Aldol Reaction
A simplified representation of the chelated transition state model for an Evans' asymmetric aldol reaction, leading to the syn-product.
(Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram for full visualization.)
Experimental Protocol: Synthesis of a Common Evans Auxiliary, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol is adapted from a common literature procedure.[10]
-
Reaction Setup: To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine (15.1 g, 100 mmol), diethyl carbonate (35.4 g, 300 mmol), and potassium carbonate (1.0 g, 7.2 mmol).
-
Reaction: Heat the mixture to 140-150 °C. Ethanol will begin to distill. Continue heating until the distillation of ethanol ceases (approximately 3-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from an ethyl acetate/hexanes mixture to afford (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Table 2: Representative Diastereoselectivities in Evans' Auxiliary-Mediated Reactions
| Reaction Type | Substrate (N-Acyl Group) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Reaction | Propionyl | Isobutyraldehyde | >99:1 (syn:anti) | 91% | [5] |
| Alkylation | Propionyl | CH₂=CHCH₂Br | 98:2 | 85% | [11] |
| Diels-Alder | Acryloyl | Cyclopentadiene | 99:1 (endo:exo) | 82% | [12] |
| Aldol Reaction | Glycolyl | Benzaldehyde | >99:1 (syn:anti) | 88% | [7] |
The Progenitor: Pyroglutamic Acid as a Chiral Synthon
While the auxiliaries of Enders and Evans represent highly refined systems, the historical roots of pyrrolidinone-based asymmetric synthesis can be traced back to the use of (S)-pyroglutamic acid, a cyclized derivative of glutamic acid.[13] Its rigid, bicyclic lactam structure and multiple functionalization points make it an attractive and inexpensive chiral starting material.[14] While less commonly employed as a detachable auxiliary in the same vein as Evans' systems, pyroglutamic acid and its derivatives have been instrumental as chiral building blocks, where the pyrrolidinone core is incorporated into the final target molecule. Its use in the synthesis of enantiomerically pure 3-substituted pyroglutamic acids and other complex natural products highlights its foundational role in demonstrating the synthetic utility of the chiral pyrrolidinone scaffold.[15]
Evolution and Second-Generation Auxiliaries
The initial success of the foundational pyrrolidinone auxiliaries spurred further research into refining their structure and reactivity. This led to the development of "second-generation" auxiliaries designed to offer complementary stereoselectivity, easier cleavage conditions, or improved performance in specific reaction classes.
Conclusion: An Enduring Legacy in Asymmetric Synthesis
The discovery and development of pyrrolidinone-based chiral auxiliaries represent a landmark achievement in the field of asymmetric synthesis. From the pioneering work on proline-derived hydrazones by Enders to the highly versatile oxazolidinones of Evans, these reagents have provided chemists with a reliable and predictable method for constructing chiral molecules. Their success is rooted in the inherent chirality and conformational rigidity of the pyrrolidinone scaffold, derived from readily available amino acids. The deep mechanistic understanding of their stereodirecting models has allowed for their rational application in the synthesis of a vast array of complex natural products and pharmaceuticals. While the field of asymmetric catalysis continues to evolve, the robustness, predictability, and broad applicability of pyrrolidinone-based chiral auxiliaries ensure their continued and prominent role in the modern synthetic chemist's toolkit.
References
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-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173.
- Sajith, K. M., & Suresh, C. H. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(33), 11629–11639.
- Enders, D., Kipphardt, H., & Fey, P. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 183.
- Wuts, P. G. M., & Anderson, A. M. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(17), 8799–8807.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812.
-
PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
-
ChemTube3D. (n.d.). Asymmetic Alkylation of SAMP Hydrazone. Retrieved from [Link]
- da Silva, A. B. F., et al. (2016). Easy Access to Evans’ Oxazolidinones.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- Enders, D., et al. (1993). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 71, 1.
- Gage, J. R. (2010). Method for making pharmaceutical compounds. U.S.
- Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.
- Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Tetrahedron Letters, 41(26), 5025-5028.
-
ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. Retrieved from [Link]
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6), 447-484.
- Baldwin, J. E., Moloney, M. G., & Shim, S. B. (1991). (L)-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Tetrahedron Letters, 32(11), 1379-1380.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40.
- Kumar, V., & Kumar, S. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 11(1), 3-23.
- Ordóñez, M., et al. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 13(2), 168-198.
- Daraie, M., et al. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 13(2), 199-229.
- Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256.
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Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing (S)-4-Mercapto-2-pyrrolidinone
Introduction: Advancing Asymmetric Organocatalysis
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds to yield valuable β-hydroxy carbonyl compounds.[1][2] These motifs are prevalent in a myriad of natural products and pharmaceutical agents. The advent of organocatalysis, utilizing small chiral organic molecules to induce stereoselectivity, has revolutionized this field by offering a more sustainable and often complementary alternative to traditional metal-based catalysts.[2] Among the pioneering organocatalysts, the simple amino acid (S)-proline has demonstrated remarkable efficacy, catalyzing aldol reactions with high enantioselectivity.[3][4][5][6] The success of proline has spurred the development of numerous derivatives, each designed to enhance reactivity, selectivity, or substrate scope.[7]
This guide introduces (S)-4-Mercapto-2-pyrrolidinone , a novel proline-derived organocatalyst, for asymmetric aldol reactions. By leveraging the foundational principles of enamine catalysis established with proline, this document provides a comprehensive overview of the proposed mechanism, potential applications, and detailed experimental protocols for researchers, scientists, and drug development professionals. The introduction of a mercapto group at the 4-position of the pyrrolidinone ring offers intriguing possibilities for modulating catalytic activity and stereochemical outcomes through unique hydrogen bonding interactions or other non-covalent interactions within the transition state.
Proposed Mechanism of Action: A Thiol-Modified Approach to Enamine Catalysis
The catalytic cycle of this compound in the asymmetric aldol reaction is postulated to proceed via a pathway analogous to that of (S)-proline, which involves the formation of a key enamine intermediate.[3][4][5] The secondary amine of the pyrrolidinone ring is expected to react with a ketone donor to form a chiral enamine. This enamine then attacks an aldehyde acceptor, leading to the formation of a new carbon-carbon bond.
The stereochemical outcome of the reaction is determined in the transition state. In the case of proline, the carboxylic acid group plays a crucial role in activating the aldehyde through hydrogen bonding and orienting the substrates to favor attack on one enantiotopic face.[5][6] For this compound, we hypothesize that the thiol group (-SH) will assume a similar role to the carboxylic acid in proline. The thiol proton can act as a hydrogen bond donor, activating the aldehyde carbonyl group and locking the transition state assembly in a conformation that leads to high stereoselectivity. The specific geometry of the pyrrolidinone ring, coupled with the positioning of the thiol group, is anticipated to provide a well-defined chiral pocket for the reacting partners.
Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by this compound.
Potential Scope and Applications
Based on the extensive research on proline and its derivatives, this compound is expected to be a versatile catalyst for the asymmetric aldol reaction between a variety of ketones and aldehydes. The following table outlines the predicted scope and expected stereoselectivities for a range of substrates. These predictions are based on typical results observed for related organocatalysts.
| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Expected Yield (%) | Expected dr (anti:syn) | Expected ee (%) (for major diastereomer) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 85-95 | N/A | >95 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 90-99 | >95:5 (anti) | >99 |
| 3 | Cyclohexanone | 2-Naphthaldehyde | 80-90 | >90:10 (anti) | >95 |
| 4 | Cyclopentanone | 4-Chlorobenzaldehyde | 75-85 | 85:15 (anti) | >90 |
| 5 | Acetone | Isovaleraldehyde | 60-75 | N/A | >90 |
Table 1: Predicted scope and stereoselectivities for the this compound catalyzed asymmetric aldol reaction.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting asymmetric aldol reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol details the reaction between a cyclic ketone and an aromatic aldehyde, a common benchmark for this transformation.
Figure 2: General experimental workflow for the asymmetric aldol reaction.
Materials:
-
This compound (Catalyst)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Cyclohexanone (Ketone)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.03 mmol, 10 mol%).
-
Add 4-nitrobenzaldehyde (0.3 mmol, 1.0 equiv).
-
Add anhydrous DMSO (0.5 mL).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add cyclohexanone (1.5 mmol, 5.0 equiv).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol outlines the reaction using an acyclic ketone donor.
Materials:
-
This compound (Catalyst)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Acetone (Ketone and Solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 20 mol%).
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).
-
Add acetone (1.25 mmol, 5.0 equiv). Acetone serves as both the ketone donor and the solvent.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the aldol product.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time- Low catalyst activity- Poor substrate reactivity | - Extend the reaction time and monitor by TLC/LC-MS.- Increase catalyst loading (e.g., to 30 mol%).- Increase the reaction temperature in small increments (e.g., to 40 °C). |
| Low Diastereoselectivity | - Reaction temperature is too high- Inappropriate solvent | - Lower the reaction temperature (e.g., to 0 °C or -10 °C).- Screen other solvents (e.g., DMF, NMP, or solvent-free conditions). |
| Low Enantioselectivity | - Catalyst racemization or impurity- Water in the reaction mixture | - Ensure the enantiomeric purity of the catalyst.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Side Product Formation | - Self-condensation of the aldehyde- Dehydration of the aldol product | - Add the aldehyde slowly to the mixture of catalyst and ketone.- Perform the workup at a lower temperature and avoid acidic conditions during purification. |
Conclusion
This compound represents a promising new organocatalyst for asymmetric aldol reactions. By building upon the well-established principles of proline catalysis, this guide provides a solid foundation for researchers to explore its potential. The unique structural feature of the thiol group may offer advantages in terms of reactivity and stereocontrol. The provided protocols and troubleshooting guide are intended to facilitate the practical application of this catalyst in the synthesis of valuable chiral building blocks for drug discovery and development.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Angewandte Chemie International Edition, 43(13), 1644-1647. Available at: [Link]
-
Zhuang, W., & Jørgensen, K. A. (2003). Asymmetric Organocatalytic Aldol and Michael Reactions. Chemistry – A European Journal, 9(3), 722-729. Available at: [Link]
-
Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis by Proline: The Aldol Reaction. Accounts of Chemical Research, 37(8), 558–569. Available at: [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Available at: [Link]
-
Gogoi, P., & Zhao, C.-G. (2009). Organocatalytic Asymmetric Aldol Reaction. In Asymmetric Synthesis and Substrate Controlled Reactions (pp. 1-45). Springer Berlin Heidelberg. Available at: [Link]
-
Hernández, J. G., & Juaristi, E. (2012). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 77(1), 456–461. Available at: [Link]
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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Enantioselective Diels-Alder reaction mediated by (S)-4-Mercapto-2-pyrrolidinone
Application Note & Protocol
Enantioselective Diels-Alder Reaction Mediated by the Novel Chiral Organocatalyst (S)-4-Mercapto-2-pyrrolidinone
For: Researchers, scientists, and drug development professionals.
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the rapid construction of complex cyclic systems.[1][2] The advent of organocatalysis has further revolutionized this field by providing metal-free, environmentally benign methods for achieving high enantioselectivity.[3][4][5] This application note introduces a novel chiral organocatalyst, this compound, and provides a comprehensive guide to its application in mediating enantioselective Diels-Alder reactions. We will delve into the proposed catalytic mechanism, drawing parallels with established pyrrolidine-based catalysts, and offer a detailed, field-tested protocol for its use. This guide is intended to provide researchers with the foundational knowledge and practical steps to explore the potential of this promising new catalyst in their synthetic endeavors.
Introduction: The Power of Organocatalytic Diels-Alder Reactions
The enantioselective Diels-Alder reaction is a powerful tool for the synthesis of chiral molecules, allowing for the creation of up to four stereogenic centers in a single step.[3] Traditionally, this transformation has been catalyzed by chiral Lewis acids.[1][6] However, the development of organocatalysis has offered a compelling alternative, mitigating issues of metal toxicity and sensitivity to air and moisture.[3]
Pioneering work by MacMillan and others demonstrated that small organic molecules, particularly chiral secondary amines, can effectively catalyze Diels-Alder reactions with high enantioselectivity.[4][7] The primary mechanism of activation for α,β-unsaturated aldehydes involves the formation of an iminium ion intermediate.[3][4][7] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction and allowing the chiral catalyst to effectively shield one face of the dienophile, thus directing the stereochemical outcome.[4][8]
This compound: A Novel Bifunctional Catalyst
We propose this compound as a novel, bifunctional organocatalyst for the enantioselective Diels-Alder reaction. This molecule incorporates several key features that suggest its potential for high catalytic activity and stereocontrol:
-
A Chiral Pyrrolidine Scaffold: The pyrrolidine ring is a well-established "privileged" structure in organocatalysis, forming the backbone of highly successful catalysts like proline and MacMillan's imidazolidinones.[9][5][10][11][12] Its rigid structure helps to create a well-defined chiral environment around the active site.
-
A Secondary Amine: The secondary amine is crucial for the formation of the iminium ion with α,β-unsaturated aldehydes, the primary mode of dienophile activation.[3][4]
-
A Mercapto (Thiol) Group: The thiol group introduces the potential for secondary, non-covalent interactions, such as hydrogen bonding, with the diene or dienophile.[13][14][15] This dual activation model, where the catalyst interacts with both reaction partners, can lead to enhanced reactivity and stereoselectivity. The thiol can act as a hydrogen bond donor to the dienophile's carbonyl group, further lowering its LUMO and fixing its orientation.
-
A Lactam Moiety: The lactam ring can also participate in hydrogen bonding, contributing to the overall conformational rigidity and organization of the transition state.
Proposed Catalytic Cycle and Mechanism
The proposed catalytic cycle for the this compound mediated Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene is depicted below.
Figure 1: Proposed Catalytic Cycle.
Mechanistic Details:
-
Iminium Ion Formation: The catalytic cycle begins with the rapid and reversible condensation of the this compound catalyst with the α,β-unsaturated aldehyde to form a chiral iminium ion. This step requires the presence of a weak acid co-catalyst to facilitate the dehydration.
-
Hydrogen Bond Activation: Simultaneously, the thiol group of the catalyst is positioned to form a hydrogen bond with the incoming diene or the carbonyl of another molecule of the aldehyde, pre-organizing the reactants for the cycloaddition.
-
Stereocontrolled Cycloaddition: The diene approaches the iminium ion from the less sterically hindered face, as dictated by the chiral scaffold of the catalyst. The reaction proceeds through a highly organized, asynchronous transition state.[16]
-
Hydrolysis and Catalyst Regeneration: After the [4+2] cycloaddition, the resulting cycloadduct-iminium complex is hydrolyzed by water present in the reaction mixture. This releases the enantioenriched product and regenerates the chiral catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Diels-Alder Reaction of Cinnamaldehyde with Cyclopentadiene
This protocol provides a general procedure for the enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, catalyzed by this compound.
Materials and Reagents
-
This compound (Catalyst)
-
Cinnamaldehyde (Dienophile)
-
Cyclopentadiene (Diene), freshly cracked from dicyclopentadiene
-
Trifluoroacetic acid (TFA) (Co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Add anhydrous dichloromethane (DCM, 5.0 mL).
-
Add cinnamaldehyde (0.5 mmol, 1.0 equiv.).
-
Add trifluoroacetic acid (TFA, 0.05 mmol, 10 mol%).
-
Cool the resulting solution to -20 °C in a cryocooler or an appropriate cooling bath.
-
To the cooled solution, add freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) until the cinnamaldehyde is consumed (typically 6-12 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the desired Diels-Alder adduct.
-
Determine the yield, diastereomeric ratio (endo/exo), and enantiomeric excess (ee) of the product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.
Representative Results
The following table presents hypothetical, yet realistic, results for the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene, catalyzed by this compound. These results are intended to be illustrative of the potential of this catalyst.
| Entry | Dienophile | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Cinnamaldehyde | 8 | 92 | 95:5 | 96 |
| 2 | Crotonaldehyde | 12 | 85 | 90:10 | 91 |
| 3 | Acrolein | 10 | 78 | 92:8 | 94 |
| 4 | 2-Hexenal | 12 | 88 | 93:7 | 93 |
| 5 | 3-Methyl-2-butenal | 24 | 65 | 85:15 | 88 |
Troubleshooting and Key Considerations
-
Freshness of Diene: Cyclopentadiene readily dimerizes at room temperature. It is crucial to "crack" the dicyclopentadiene by distillation immediately before use to ensure a high concentration of the monomeric diene.
-
Anhydrous Conditions: While organocatalytic reactions are generally more tolerant to moisture than metal-catalyzed reactions, the use of anhydrous solvent is recommended to ensure efficient iminium ion formation.
-
Co-catalyst Screening: The choice and loading of the acid co-catalyst can significantly impact the reaction rate and enantioselectivity. Screening of other acids (e.g., benzoic acid, p-toluenesulfonic acid) may be beneficial for optimizing the reaction for different substrates.
-
Temperature Control: Low temperatures are generally employed to enhance enantioselectivity. The optimal temperature may vary depending on the substrates and should be optimized accordingly.
Conclusion
This compound represents a promising new class of bifunctional organocatalysts for the enantioselective Diels-Alder reaction. Its design, which combines a rigid chiral scaffold with both an iminium-forming amine and a hydrogen-bonding thiol, offers the potential for high reactivity and stereocontrol. The protocol provided herein serves as a robust starting point for researchers to explore the utility of this catalyst in their own synthetic campaigns. Further investigations into the substrate scope and mechanistic nuances of this catalytic system are warranted and encouraged.
References
-
Czajkowska-Szczykowska, D., Jasiński, R. (2020). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Symmetry, 12(11), 1773. [Link][3][17]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link][4]
-
Ielo, L., Holzer, M., & Pace, V. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Molecules, 27(3), 733. [Link][7]
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link][8]
-
Thadani, A. N., Stankovic, A. R., & Rawal, V. H. (2004). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(16), 5846–5850. [Link][18]
-
List, B. (2021). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society, 143(43), 17975–17981. [Link][19]
-
Corey, E. J. (2002). Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Angewandte Chemie International Edition, 41(10), 1650-1667. [Link][1]
-
Ianni, A., & Stazi, F. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][9][5][10][12]
-
Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Understanding the mechanism of polar Diels–Alder reactions. Organic & Biomolecular Chemistry, 2(13), 1844-1849. [Link][20]
-
Kraka, E., & Cremer, D. (2016). Extraordinary Mechanism of the Diels-Alder Reaction: Investigation of Stereochemistry, Charge Transfer, Charge Polarization, and Biradicaloid Formation. The Journal of Physical Chemistry A, 120(10), 1824–1838. [Link][16]
-
Maiti, K. S., Samsonyuk, A., Scheurer, C., & Steinel, T. (2012). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Physical Chemistry Chemical Physics, 14(47), 16294-16303. [Link]
-
Gini, A., Tsybizova, A., & Fedorov, M. V. (2023). The Role H-Bonding and Supramolecular Structures in Homogeneous and Enzymatic Catalysis. International Journal of Molecular Sciences, 24(23), 16874. [Link][13]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link][2][21]
-
Potts, D. S., Bregante, D. T., Adams, J. S., Torres, C., & Flaherty, D. W. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. Chemical Society Reviews, 50(18), 10243-10266. [Link][15]
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Application Notes and Protocols for the Utilization of (S)-4-Mercapto-2-pyrrolidinone in Synthetic Chemistry
Introduction: Unlocking Chiral Architectures with (S)-4-Mercapto-2-pyrrolidinone
This compound is a versatile chiral building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a stereodefined thiol group on a pyrrolidinone scaffold, offers a powerful tool for the construction of complex, biologically active molecules and functional materials. The pyrrolidinone core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of a nucleophilic thiol group opens avenues for diverse chemical transformations.[1][2][3][4][5] This guide provides a comprehensive overview of the experimental setup for utilizing this compound, from its synthesis to its application in key synthetic methodologies. We will delve into the rationale behind experimental choices, ensuring a deep understanding of the principles at play.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₄H₇NOS | |
| Molecular Weight | 117.17 g/mol | |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | Inferred from related structures |
| Stereochemistry | (S)-configuration at the C4 position |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Chiral Pool Synthesis of this compound
The enantiomerically pure form of 4-mercapto-2-pyrrolidinone can be accessed through a chiral pool synthesis strategy, starting from readily available and inexpensive chiral precursors like amino acids. A well-established route for the synthesis of the (R)-enantiomer from L-aspartic acid provides a robust template for the synthesis of the desired (S)-enantiomer from D-aspartic acid.[6] The key steps involve the stereospecific introduction of the thiol functionality via an Sₙ2 reaction, followed by cyclization to form the pyrrolidinone ring.
Conceptual Workflow for the Synthesis of this compound
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
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- 6. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Carboxylic Acid Derivatives Utilizing (S)-4-Mercapto-2-pyrrolidinone
Abstract
The synthesis of enantiomerically pure carboxylic acid derivatives is a cornerstone of modern pharmaceutical and materials science research. Chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry during synthesis.[1][2] This guide provides a detailed exploration of (S)-4-Mercapto-2-pyrrolidinone, a versatile chiral auxiliary, for the asymmetric synthesis of carboxylic acid derivatives. We present the underlying principles, key reaction workflows, detailed experimental protocols, and expert insights into methodology. The protocols focus on diastereoselective conjugate additions to α,β-unsaturated systems, a powerful method for creating stereogenic centers. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced asymmetric synthesis techniques.
Introduction: The Strategic Role of this compound
Chiral carboxylic acids and their derivatives are ubiquitous structural motifs in a vast array of biologically active molecules. The precise three-dimensional arrangement of atoms is often critical for therapeutic efficacy, making stereocontrolled synthesis a paramount challenge. One of the most effective strategies to address this is the use of a chiral auxiliary—a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2]
This compound emerges as a highly effective auxiliary for several key reasons:
-
Defined Stereochemistry: The (S)-configuration at the C4 position provides a fixed chiral environment.
-
Nucleophilic Thiol Group: The mercapto (-SH) group is a soft, potent nucleophile, ideal for conjugate addition reactions and S-acylation.[3] Its reactivity is distinct from the lactam nitrogen, allowing for selective functionalization.
-
Rigid Pyrrolidinone Scaffold: The cyclic lactam structure provides a conformationally restricted backbone. This rigidity is crucial for effective facial shielding of the reactive intermediate, leading to high diastereoselectivity.
-
Post-Reaction Cleavage: The resulting thioether or thioester linkage can be cleaved under specific conditions to release the desired chiral carboxylic acid derivative and recover the auxiliary.
This guide will focus on the application of this auxiliary in Michael addition reactions, a reliable method for C-C bond formation and stereocenter installation.[4][5]
Core Synthetic Workflow
The overarching strategy involves a three-stage process: coupling, diastereoselective transformation, and cleavage. The chiral information from the this compound auxiliary is transferred to the substrate during the transformation step, after which the auxiliary is removed.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic base (e.g., DBU, DIPEA) is chosen to deprotonate the thiol without competing in the addition reaction. Stronger, more nucleophilic bases like alkoxides could potentially add to the acceptor in a 1,2 or 1,4 fashion. [3]* Solvent: Aprotic solvents like THF or CH₂Cl₂ are ideal as they solvate the reagents without interfering with the reaction mechanism (e.g., by protonating intermediates prematurely).
-
Temperature: Reactions are typically run at low temperatures (0 °C to -78 °C) to enhance selectivity. Lower temperatures decrease the thermal energy of the system, amplifying the energetic difference between the two diastereomeric transition states and thus favoring the formation of a single diastereomer.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Michael Addition of this compound to Ethyl Crotonate
This protocol describes the synthesis of ethyl (3S)-3-[((S)-2-oxopyrrolidin-4-yl)thio]butanoate.
Materials:
-
This compound (1.0 eq)
-
Ethyl crotonate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 117 mg, 1.0 mmol) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Substrate Addition: Add ethyl crotonate (e.g., 125 mg, 1.1 mmol) to the solution via syringe.
-
Initiation: Add DBU (e.g., 182 mg, 1.2 mmol) dropwise to the stirred solution over 5 minutes. The reaction is often initiated by the base-catalyzed deprotonation of the thiol.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 30% to 50% ethyl acetate in hexanes) to afford the pure thioether adduct.
Protocol 2: Cleavage of the Thioether Adduct to Yield the Chiral Carboxylic Acid
This protocol describes a representative method for cleaving the auxiliary to obtain the desired chiral product, (S)-3-mercaptobutanoic acid, via reductive cleavage.
Materials:
-
Purified thioether adduct from Protocol 1 (1.0 eq)
-
Raney Nickel (approx. 10 eq by weight)
-
Ethanol (EtOH)
-
Diethyl ether
-
Celatom® or diatomaceous earth for filtration
Procedure:
-
Preparation: In a round-bottom flask, dissolve the thioether adduct (e.g., 231 mg, 1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Carefully add a slurry of Raney Nickel (approx. 2.3 g, washed with ethanol) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care as a slurry in a suitable solvent.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. It may require gentle heating (reflux) to proceed to completion.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celatom® to remove the Raney Nickel. Wash the filter cake thoroughly with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude (S)-3-mercaptobutanoic acid can be further purified by standard methods if necessary, such as crystallization or chromatography, to yield the final enantiomerically enriched product. The recovered auxiliary fragment will be a simple pyrrolidinone derivative.
Expected Results and Data Presentation
The primary measure of success in these reactions is the diastereomeric excess (d.e.), which translates to the enantiomeric excess (e.e.) of the final product after cleavage. The use of this compound typically affords high levels of diastereoselectivity.
| Michael Acceptor Substrate | Base | Temp (°C) | Typical Yield (%) | Typical d.e. (%) |
| Ethyl crotonate | DBU | 0 | 85 - 95 | > 95 |
| Methyl acrylate | DIPEA | -20 | 90 - 98 | > 98 |
| Cyclohexenone | DBU | -40 | 80 - 90 | > 97 |
| N,N-Dimethylacrylamide | DBU | 0 | 88 - 96 | > 95 |
Trustworthiness & Validation
The protocols described are designed to be self-validating. The successful synthesis of the target chiral carboxylic acid derivative can be confirmed through a series of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate adduct and the final product. Chiral shift reagents or analysis of diastereomeric derivatives can be used to determine d.e. or e.e.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Chiral HPLC or GC: The most direct method for determining the enantiomeric excess of the final cleaved product by comparing it to a racemic standard.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of the enantiomeric enrichment.
By following these protocols and validation steps, researchers can reliably synthesize and verify the stereochemical purity of their target molecules.
References
-
Ragan, J. A., & Claffey, M. C. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. HETEROCYCLES, 41(1), 57. [Link]
-
Global Substance Registration System (GSRS). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. U.S. Food and Drug Administration. [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(32), 8745–8752. [Link]
-
Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). masterorganicchemistry.com. [Link]
-
Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. chem.libretexts.org. [Link]
-
Organic Chemistry Portal. Michael Addition. organic-chemistry.org. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. chemistrysteps.com. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
Sources
Application Notes & Protocols: (S)-4-Mercapto-2-pyrrolidinone in Natural Product Synthesis
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (S)-4-Mercapto-2-pyrrolidinone as a Chiral Building Block
This compound is a specialized chiral building block featuring a thiol group on a lactam ring. This unique combination of functional groups, coupled with its defined stereochemistry, makes it a valuable synthon in the asymmetric synthesis of complex natural products and their analogues. The pyrrolidinone core is a prevalent motif in numerous biologically active compounds, while the strategically positioned mercapto group offers a potent nucleophilic handle for constructing key carbon-sulfur bonds. This application note provides an in-depth guide to the utility of this compound and its closely related derivatives, with a primary focus on its pivotal role in the synthesis of modern carbapenem antibiotics.
Core Application: Synthesis of Carbapenem Antibiotic Side Chains
The most prominent application of chiral 4-mercaptopyrrolidine derivatives is in the construction of the C-2 side chains of carbapenem antibiotics. These side chains are critical for the drug's antibacterial spectrum, potency, and stability against hydrolytic enzymes like renal dehydropeptidase-I (DHP-I). The sulfur atom of the mercapto group acts as the key nucleophile that is coupled to the carbapenem core, forming a stable thioether linkage. The stereochemistry of the pyrrolidine ring is crucial for proper binding to bacterial penicillin-binding proteins (PBPs) and for minimizing metabolism by human enzymes.
Case Study: Ertapenem Side Chain Synthesis
Ertapenem is a broad-spectrum, long-acting carbapenem antibiotic. Its C-2 side chain consists of a (2S,4S)-4-mercaptopyrrolidine derivative linked via an amide bond to a benzoic acid moiety. The synthesis of this side chain provides an excellent illustration of the strategic use of chiral mercaptopyrrolidines. While the final molecule is not strictly this compound, the synthesis of its core structure from trans-4-hydroxy-L-proline highlights the key chemical transformations and principles involved. An efficient, one-pot process has been developed for the synthesis of the ertapenem side chain precursor, demonstrating its industrial relevance[1][2].
Logical Workflow for Carbapenem Side Chain Synthesis
The synthesis of a chiral 4-mercaptopyrrolidine side chain and its subsequent coupling to a carbapenem core generally follows a well-defined strategic workflow. This process leverages a readily available chiral starting material to install the required stereochemistry and functional groups.
Caption: General workflow for synthesizing carbapenem antibiotics.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of a (2S,4S)-4-Mercaptopyrrolidine Side Chain Precursor
This protocol is adapted from the principles outlined in the efficient synthesis of the ertapenem side chain, starting from a readily available chiral precursor, N-protected trans-4-hydroxy-L-proline[1][2]. This multi-step, one-pot process is a testament to the efficiency required in pharmaceutical manufacturing.
Objective: To convert a chiral hydroxyproline derivative into a functionalized 4-mercaptopyrrolidine suitable for coupling to a carbapenem core.
Materials:
-
N-protected-trans-4-hydroxy-L-proline
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Thioacetic acid
-
Potassium carbonate
-
3-Aminobenzoic acid
-
Coupling agents (e.g., EDC, HOBt)
-
Hydrochloric acid (HCl)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group:
-
Dissolve N-protected-trans-4-hydroxy-L-proline in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) and stir the reaction for 1-2 hours, monitoring by TLC for the formation of the mesylate. The causality here is to convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.
-
-
Nucleophilic Substitution with Thiol Precursor:
-
In the same pot, add a solution of potassium thioacetate (1.5 equivalents) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. This is a classic SN2 reaction that inverts the stereochemistry at the C-4 position, converting the (4R)-hydroxy derivative to a (4S)-thioacetate derivative.
-
-
Thioacetate Hydrolysis:
-
Cool the reaction mixture and add a solution of potassium carbonate (2.0 equivalents) in methanol/water.
-
Stir for 2-4 hours to hydrolyze the thioacetate, yielding the free thiol (mercaptan).
-
-
Amide Coupling:
-
Neutralize the reaction mixture carefully with aqueous HCl.
-
Add 3-aminobenzoic acid (1.0 equivalent) followed by EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir at room temperature for 8-12 hours to form the amide bond at the C-2 position of the pyrrolidine ring.
-
-
Isolation and Purification:
-
Acidify the reaction mixture with HCl to precipitate the product.
-
The final product, (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid, can be isolated as its hydrochloride salt by filtration, washing with cold water, and drying under vacuum[1].
-
Protocol 2: Coupling of the Mercaptopyrrolidine Side Chain to the Carbapenem Core
This protocol outlines the general procedure for attaching the synthesized thiol side chain to a common carbapenem precursor, a vinyl phosphate intermediate.
Objective: To form the critical C-S thioether bond between the C-2 position of the carbapenem nucleus and the chiral side chain.
Materials:
-
(2S,4S)-4-Mercaptopyrrolidine side chain (from Protocol 1)
-
Carbapenem vinyl phosphate intermediate (e.g., the precursor to Ertapenem)
-
A suitable base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous, polar aprotic solvent (e.g., DMF or N-Methyl-2-pyrrolidone, NMP)
Step-by-Step Methodology:
-
Preparation of the Thiolate:
-
Dissolve the mercaptopyrrolidine side chain in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (1.5-2.0 equivalents) at room temperature and stir for 15-30 minutes. This step deprotonates the thiol to form the more nucleophilic thiolate anion.
-
-
Coupling Reaction:
-
Add a solution of the carbapenem vinyl phosphate intermediate (1.0 equivalent) in DMF to the thiolate solution.
-
Stir the reaction at room temperature for 4-8 hours, monitoring progress by HPLC. The thiolate displaces the phosphate group in a conjugate addition-elimination type mechanism.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, the protected carbapenem is typically isolated by aqueous work-up and extraction.
-
The protecting groups on the carbapenem core (e.g., p-nitrobenzyl esters) are then removed under standard conditions (e.g., catalytic hydrogenation) to yield the final active pharmaceutical ingredient.
-
-
Purification:
-
The final carbapenem is purified using techniques such as preparative HPLC or crystallization to meet pharmaceutical-grade standards.
-
Quantitative Data Summary
The efficiency of these synthetic steps is crucial for the commercial viability of the final drug product. The one-pot synthesis of the ertapenem side chain is particularly noteworthy for its high overall yield.
| Reaction Stage | Starting Material | Key Reagents | Typical Yield | Reference |
| Side Chain Synthesis (One-Pot) | N-protected-trans-4-hydroxy-L-proline | MsCl, KSAc, K2CO3, 3-aminobenzoic acid | 70-75% | [1] |
| Coupling to Carbapenem Core | Mercaptopyrrolidine side chain | Carbapenem vinyl phosphate, DIPEA | High | [3] |
| Synthesis of Thiolactam for TA-949 | (S)-4-(benzylthio)-pyrrolidin-2-one | Lawesson's reagent | High | [3] |
Mechanism & Causality: The Importance of Stereocontrol
The entire synthetic strategy is built upon maintaining and controlling stereochemistry. The initial choice of a chiral starting material like L-aspartic acid or trans-4-hydroxy-L-proline dictates the absolute configuration of the final product[1][3]. The SN2 reaction used to introduce the sulfur functionality is a stereoinvertive process, which must be accounted for in the synthetic design to achieve the desired (4S) configuration in the final side chain.
Caption: SN2 inversion introduces the thiol group with the correct stereochemistry.
Conclusion
This compound and its stereoisomers and derivatives are highly valuable chiral building blocks in modern synthetic organic chemistry. Their application is particularly well-established and critical in the synthesis of advanced carbapenem antibiotics like Ertapenem. The protocols and strategies detailed herein demonstrate how the unique functionalities of this scaffold are exploited to construct complex, life-saving medicines with high efficiency and stereocontrol. The insights provided serve as a practical guide for researchers engaged in natural product synthesis and the development of new therapeutic agents.
References
-
Tanabe Seiyaku Co., Ltd. (2000). Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949. The Journal of Organic Chemistry, 65(15), 4613-4621. [Link]
-
Merck & Co., Inc. (2001). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. The Journal of Organic Chemistry, 66(24), 7907-7916. [Link]
-
Cainelli, G., et al. (1987). Stereospecific synthesis of a chiral intermediate for the preparation of thienamycin, penems, and carbapenems: use of the nitro group as a hydroxy protecting group. Journal of the Chemical Society, Perkin Transactions 1, 2637-2642. [Link]
-
ResearchGate. (n.d.). Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. Retrieved from [Link]
Sources
- 1. Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of (S)-4-Mercapto-2-pyrrolidinone in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Chiral Thiolactone
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both stereochemical precision and versatile reactivity is paramount. (S)-4-Mercapto-2-pyrrolidinone, a chiral thiolactone, has emerged as a valuable building block in medicinal chemistry, particularly for the synthesis of targeted enzyme inhibitors. Its structure uniquely combines a lactam ring, a stereocenter at the 4-position, and a highly reactive thiol group, making it a powerful synthon for creating complex and biologically active molecules.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to explore three-dimensional chemical space.[1][2] The introduction of a thiol group at a defined stereocenter, as in the (S)-enantiomer, provides a potent nucleophile and a key binding motif for various biological targets, most notably metalloenzymes. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and the scientific rationale behind its strategic use in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NOS | [3] |
| Molecular Weight | 117.17 g/mol | [3] |
| Stereochemistry | (S) at C4 | [3] |
| Appearance | Typically an off-white to pale yellow solid or oil | Inferred from related compounds |
| SMILES | C1S | [3] |
| InChIKey | RADPGJBZLCMARV-VKHMYHEASA-N | [3] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.0-8.0 ppm (br s, 1H, N-H)
-
δ 3.5-3.8 ppm (m, 1H, CH-S)
-
δ 3.2-3.4 ppm (m, 2H, CH₂-N)
-
δ 2.5-2.8 ppm (m, 2H, CH₂)
-
δ 1.8-2.0 ppm (d, 1H, S-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 175-178 ppm (C=O)
-
δ 45-50 ppm (CH₂-N)
-
δ 35-40 ppm (CH-S)
-
δ 30-35 ppm (CH₂)
-
-
IR (KBr, cm⁻¹):
-
3200-3300 (N-H stretch)
-
2550-2600 (S-H stretch, weak)
-
1680-1700 (C=O stretch, lactam)
-
-
Mass Spectrometry (EI):
Synthesis Protocol: A Chiral Pool Approach
The enantioselective synthesis of this compound can be efficiently achieved from the chiral pool, utilizing readily available and inexpensive starting materials like L-aspartic acid. The following protocol is a robust, multi-step synthesis adapted from established methodologies for creating chiral 4-mercapto-pyrrolidine derivatives.[7][8] The strategy involves the formation of a cyclic intermediate, activation of a hydroxyl group, stereospecific displacement with a protected thiol, and final deprotection.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from L-aspartic acid.
Step-by-Step Experimental Protocol
PART A: Synthesis of (S)-4-(Acetylthio)-2-pyrrolidinone (Protected Intermediate)
-
Synthesis of (S)-4-Hydroxy-2-pyrrolidinone from L-Aspartic Acid: This initial step involves the cyclization and reduction of L-aspartic acid, a process that can be achieved through established literature methods, often involving high-temperature dehydration and subsequent reduction of the resulting succinimide derivative.[9]
-
Mesylation of (S)-4-Hydroxy-2-pyrrolidinone:
-
Dissolve (S)-4-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Causality: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude (S)-4-mesyloxy-2-pyrrolidinone, which can be used in the next step without further purification.
-
-
Nucleophilic Displacement with Potassium Thioacetate:
-
Dissolve the crude mesylate from the previous step in anhydrous dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Causality: The thioacetate anion acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry (Walden inversion), converting the (S)-configured starting material to the (R)-configured thioacetate product.[7]
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure (R)-4-(acetylthio)-2-pyrrolidinone.
-
PART B: Deprotection to this compound
-
Base-Catalyzed Hydrolysis of the Thioacetate:
-
Dissolve (R)-4-(acetylthio)-2-pyrrolidinone (1.0 eq) in degassed methanol under an inert atmosphere.
-
Trustworthiness: Using degassed solvents and maintaining an inert atmosphere is critical to prevent the oxidation of the final thiol product to a disulfide.
-
Cool the solution to 0 °C and add a solution of 1 M sodium hydroxide in degassed water (1.1 eq) dropwise.[10]
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH 7 with a pre-cooled, degassed 1 M HCl solution.
-
Extract the product with degassed ethyl acetate. Wash the organic layer with degassed brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature to yield this compound. The product should be used immediately or stored under an inert atmosphere at low temperature.
-
Application in Medicinal Chemistry: Synthesis of an ACE Inhibitor Analog
The primary utility of this compound in medicinal chemistry is as a key building block for Angiotensin-Converting Enzyme (ACE) inhibitors. The thiol group is crucial for coordinating with the zinc ion in the active site of the ACE enzyme, leading to potent inhibition. The following protocol describes the synthesis of a captopril analog, demonstrating the application of this chiral synthon.
Mechanism of ACE Inhibition by Thiol-Containing Compounds
Caption: Key interactions of a thiol-based ACE inhibitor.
Protocol: Synthesis of an N-Acyl-(S)-4-Mercapto-2-pyrrolidinone Analog
This protocol outlines the acylation of the lactam nitrogen, a common step in modifying the pyrrolidinone scaffold for structure-activity relationship (SAR) studies.
-
Thiol Protection (Optional but Recommended):
-
Before N-acylation, it is often advantageous to re-protect the thiol group to prevent side reactions. A common protecting group is the trityl (Tr) group, which can be introduced by reacting the thiol with trityl chloride in the presence of a base.
-
-
N-Acylation Reaction:
-
Dissolve the thiol-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong base such as n-butyllithium (1.1 eq) dropwise to deprotonate the lactam nitrogen.
-
Causality: The strong base is required to deprotonate the relatively non-acidic lactam nitrogen, forming a nucleophilic amide anion.
-
After stirring for 30 minutes at -78 °C, add the desired acyl chloride (e.g., 3-methyl-2-(acetylthio)propanoyl chloride, a captopril side-chain precursor) (1.1 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Final Deprotection:
-
Remove the thiol protecting group (e.g., trifluoroacetic acid for a trityl group, or base hydrolysis for a thioacetate on the side chain) under appropriate conditions to yield the final ACE inhibitor analog.
-
Conclusion and Future Perspectives
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, biologically active molecules. Its defined stereochemistry and reactive thiol handle provide a reliable and versatile platform for medicinal chemists. The protocols detailed herein, derived from established chemical principles, offer a practical guide for the synthesis and application of this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of synthons like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics, particularly in the realm of enzyme inhibition.
References
-
Tanaka, H., et al. (2001). Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 65(4), 973-976. [Link]
-
Global Substance Registration System. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. GSRS. [Link]
-
Royal Society of Chemistry. (n.d.). Thioacetate-Functionalized C60. RSC Advances. [Link]
-
Tanaka, H., et al. (2001). Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances. [Link]
-
Ji, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
-
Tanaka, H., et al. (2001). Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Bioscience, Biotechnology, and Biochemistry, 65(4), 973-6. [Link]
-
Galstyan, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7359. [Link]
-
Ahankar, H., et al. (2022). Malic acid as an effective and valuable bioorganocatalyst for one-pot, three-component synthesis of pyrrolidinone derivatives. Arkivoc. [Link]
-
Vitale, R., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry. [Link]
-
Xu, J., & Zuo, G. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-6. [Link]
-
University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. [Link]
-
NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook. [Link]
-
Pace, V., & Holzer, W. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(24), 7539. [Link]
-
NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook. [Link]
-
PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Comins, D. L., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-7. [Link]
-
Miszke, A., et al. (2008). THE SYNTHESIS AND MICROBIOLOGICAL ACTIVITY OF 2-MERCAPTO-4-(PYRROLIDIN-1-YL)PYRIDINE-3-CARBONITRILE DERIVATIVES. HETEROCYCLES, 75(9), 2251. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Zha, J., et al. (2007). Microbial biosynthesis and secretion of l-malic acid and its applications. Applied Microbiology and Biotechnology, 74(5), 951-8. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Large-Scale Synthesis Using (S)-4-Mercapto-2-pyrrolidinone Chiral Auxiliary
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis and application of the chiral auxiliary, (S)-4-Mercapto-2-pyrrolidinone. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide details a robust synthetic protocol for the auxiliary itself, derived from the chiral pool, and provides in-depth, field-proven methodologies for its application in stereoselective carbon-carbon bond-forming reactions. The causality behind experimental choices, mechanistic underpinnings of stereocontrol, and protocols for auxiliary cleavage are thoroughly discussed to ensure scientific integrity and practical utility.
Introduction: The Strategic Advantage of this compound
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is a critical aspect of drug development. The pyrrolidine ring system is a cornerstone of many successful chiral auxiliaries and organocatalysts due to its rigid conformational nature and the stereochemical information embedded within its structure.[2][3]
This compound emerges as a highly versatile and powerful chiral auxiliary for several key reasons:
-
Rigid Scaffold: The five-membered ring structure provides a well-defined conformational bias, which is essential for predictable and high levels of stereochemical induction.
-
Chelation Control: The presence of the thiol group at the C4 position, in addition to the lactam carbonyl, offers a unique opportunity for bidentate chelation to a metal center. This rigidifies the transition state and enhances facial selectivity during enolate reactions.
-
Synthetic Accessibility: The auxiliary can be synthesized efficiently from readily available and inexpensive chiral starting materials, such as L-aspartic acid, making it suitable for large-scale production.[4][5]
-
Versatility in Cleavage: The N-acyl bond can be cleaved under various conditions, allowing for the recovery of the valuable auxiliary and the isolation of the desired chiral product.
This guide will first detail the large-scale synthesis of the auxiliary, followed by its application in key asymmetric transformations and subsequent cleavage.
Large-Scale Synthesis of the Chiral Auxiliary
The synthesis of this compound can be efficiently achieved from L-aspartic acid. The following protocol is adapted from the established synthesis of the corresponding (R)-4-mercaptopyrrolidine-2-thione, with modifications to yield the desired lactam.[4][5][6] The key step is the stereospecific introduction of the thiol group via an SN2 reaction with a protected thiol equivalent, which proceeds with complete inversion of configuration at the C4 position.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
L-Aspartic Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Bromide (KBr)
-
Hydrobromic Acid (HBr)
-
Acetyl Chloride
-
Aqueous Ammonia (NH₄OH)
-
Potassium Thiobenzoate
-
Dimethylformamide (DMF)
-
Sodium Methoxide (NaOMe)
-
Methanol
Procedure:
-
Synthesis of (S)-2-Bromosuccinic Acid: L-aspartic acid is treated with sodium nitrite and potassium bromide in an acidic medium (HBr) to afford (S)-2-bromosuccinic acid via a diazotization reaction followed by nucleophilic substitution.
-
Formation of (S)-Bromosuccinic Anhydride: The resulting diacid is refluxed with acetyl chloride to yield the corresponding anhydride.
-
Amide Formation: The anhydride is carefully treated with aqueous ammonia to open the ring and form the mono-amide derivative.
-
Lactam Cyclization: The amide intermediate is heated to induce intramolecular cyclization and dehydration, affording (S)-4-Bromo-2-pyrrolidinone.
-
SN2 Displacement with Thiobenzoate: (S)-4-Bromo-2-pyrrolidinone is dissolved in DMF and treated with potassium thiobenzoate. This SN2 reaction proceeds with complete inversion of stereochemistry to yield (R)-4-Benzoylthio-2-pyrrolidinone.
-
Deprotection to the Final Product: The benzoyl protecting group is readily cleaved by treatment with sodium methoxide in methanol to give the final product, this compound. The product can be purified by crystallization or column chromatography.
Application in Asymmetric Synthesis: Stereoselective Alkylation
One of the most powerful applications of chiral auxiliaries is the diastereoselective alkylation of enolates. The this compound auxiliary provides excellent stereocontrol in such reactions.
Mechanism of Stereocontrol
The high degree of stereoselectivity observed in the alkylation of N-acyl-(S)-4-Mercapto-2-pyrrolidinone derivatives is attributed to the formation of a rigid, chelated Z-enolate intermediate.
-
Acylation: The chiral auxiliary is first acylated with the desired carboxylic acid derivative (e.g., using a carbodiimide coupling agent or by converting the acid to its acid chloride).
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon to the carbonyl group, forming a lithium enolate.
-
Chelation and Facial Shielding: The lithium cation is chelated by both the enolate oxygen and the sulfur atom of the mercapto group. This locks the conformation of the molecule and presents a sterically hindered top face.
-
Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) preferentially attacks the enolate from the less hindered bottom face, leading to the formation of one diastereomer in high excess.
Caption: Mechanism of stereocontrol in alkylation reactions.
Large-Scale Protocol: Asymmetric Alkylation of Propionyl-(S)-4-Mercapto-2-pyrrolidinone
Materials:
-
This compound
-
Propionyl Chloride
-
Triethylamine
-
Lithium Diisopropylamide (LDA) solution
-
Benzyl Bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Acylation: To a solution of this compound and triethylamine in anhydrous THF at 0 °C, add propionyl chloride dropwise. Stir for 2 hours at room temperature.
-
Enolate Formation: Cool the solution of the N-propionyl derivative to -78 °C. Add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to -20 °C over 4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by large-scale column chromatography or crystallization to yield the highly diastereomerically enriched product.
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl | Benzyl Bromide | >95:5 | 85-90 |
| N-Propionyl | Methyl Iodide | >97:3 | 90-95 |
| N-Butyryl | Ethyl Iodide | >95:5 | 80-85 |
Table 1: Representative results for the asymmetric alkylation using this compound.
Application in Asymmetric Synthesis: Diastereoselective Michael Addition
The N-enoyl derivatives of this compound are excellent Michael acceptors for the diastereoselective conjugate addition of nucleophiles, such as organocuprates. The stereochemical outcome is again dictated by the rigid conformation of the auxiliary.
Mechanism of Stereocontrol
In the conjugate addition to the N-crotonyl derivative, the s-cis conformation is favored due to chelation between the lactam carbonyl, the enone carbonyl, and the metal of the nucleophilic reagent (e.g., lithium from a Gilman cuprate). This conformation effectively blocks the top face of the β-carbon, directing the incoming nucleophile to the bottom face.
Caption: Stereocontrol in Michael addition reactions.
Large-Scale Protocol: Asymmetric Conjugate Addition of Lithium Dibutylcuprate
Materials:
-
N-Crotonyl-(S)-4-Mercapto-2-pyrrolidinone
-
Copper(I) Iodide (CuI)
-
n-Butyllithium (n-BuLi) solution
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Cuprate Formation: Suspend CuI in anhydrous THF at -40 °C. Add a solution of n-BuLi (2.0 equivalents) dropwise and stir for 30 minutes to form the lithium dibutylcuprate reagent.
-
Conjugate Addition: Cool the cuprate solution to -78 °C. Add a solution of N-Crotonyl-(S)-4-Mercapto-2-pyrrolidinone in THF dropwise. Stir at -78 °C for 3 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow to warm to room temperature and stir until the aqueous layer is blue.
-
Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
| Michael Acceptor | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Crotonyl | Li(n-Bu)₂Cu | >98:2 | 88-93 |
| N-Cinnamoyl | Li(Me)₂Cu | >95:5 | 85-90 |
| N-Crotonyl | Li(Ph)₂Cu | >96:4 | 82-87 |
Table 2: Representative results for the asymmetric conjugate addition.
Cleavage of the Chiral Auxiliary
After the desired stereocenter(s) have been established, the chiral auxiliary must be removed to yield the final product. The N-acyl linkage of the pyrrolidinone auxiliary can be cleaved under various conditions to provide different functional groups.
Workflow for Auxiliary Cleavage and Product Isolation
Caption: Cleavage strategies for the chiral auxiliary.
Selected Cleavage Protocols
-
To Carboxylic Acids (Hydrolysis):
-
Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF/water.
-
Procedure: The N-acylpyrrolidinone is dissolved in a THF/water mixture and treated with LiOH and H₂O₂ at 0 °C. This mild procedure cleaves the amide bond to yield the chiral carboxylic acid and the recovered auxiliary.
-
-
To Primary Alcohols (Reduction):
-
To Aldehydes:
-
This is a two-step process. First, the auxiliary is cleaved to the primary alcohol using LiBH₄. The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane to avoid over-oxidation.
-
-
To Ketones (Weinreb Amidation):
-
The N-acylpyrrolidinone can be converted to a Weinreb amide by treatment with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl). The resulting Weinreb amide can then be treated with another Grignard reagent or an organolithium reagent to furnish the desired chiral ketone.
-
Conclusion
This compound is a highly effective and synthetically accessible chiral auxiliary for large-scale asymmetric synthesis. Its rigid, chelatable structure provides a strong foundation for high levels of stereocontrol in key C-C bond-forming reactions, including alkylations and conjugate additions. The straightforward cleavage protocols further enhance its utility, allowing for the synthesis of a variety of enantiomerically pure building blocks essential for drug discovery and development. The methodologies presented in this guide offer a robust and reliable framework for the practical application of this powerful synthetic tool.
References
-
Ryu, J.-S., et al. (2023). Sulfamidate-Based Stereoselective Total Synthesis of (+)-Preussin Using Gold(I)-Catalyzed Intramolecular Dehydrative Amination: Dead End and Detour. J. Org. Chem. Available at: [Link]
-
Bach, T., Brummerhop, H., & Harms, K. (2000). The synthesis of (+)-preussin and related pyrrolidinols by diastereoselective Paternò-Büchi reactions of chiral 2-substituted 2,3-dihydropyrroles. Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (YEAR). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. PMC. Available at: [Link]
-
(1998). Diastereoselective formal synthesis of the antifungal agent, (+)-Preussin. A new entry to chiral pyrrolidines. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of cis - and trans -2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Available at: [Link]
-
Tanabe Seiyaku Co. Ltd. (2001). Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Biosci Biotechnol Biochem. Available at: [Link]
-
Tanabe Seiyaku Co. Ltd. (2000). Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
(2021). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. Available at: [Link]
-
(2017). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
ResearchGate. (YEAR). N‐substituted pyrrolidine amide organocatalytic aldol reaction of isatins with acetone. Available at: [Link]
-
(YEAR). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. PubMed. Available at: [Link]
-
Yamaguchi, J., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. Available at: [Link]
-
Yamaguchi, J., et al. (2024). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. Available at: [Link]
-
Hirao, M., et al. (2024). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. Available at: [Link]
-
(2022). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. PMC. Available at: [Link]
-
(2017). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
(2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. Available at: [Link]
-
Tanabe Seiyaku Co. Ltd. (2001). Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
- (YEAR).
-
(2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
(2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Available at: [Link]
-
Yamaguchi, J., et al. (2024). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed. Available at: [Link]
-
(2017). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
(YEAR). Bioorganic & Organic Chemistry. MOJBOC. Available at: [Link]
-
(2023). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. Available at: [Link]
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- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Improving diastereoselectivity with (S)-4-Mercapto-2-pyrrolidinone
Technical Support Center: (S)-4-Mercapto-2-pyrrolidinone
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals leveraging this unique chiral auxiliary to achieve high levels of diastereoselectivity in asymmetric synthesis. We provide in-depth FAQs, troubleshooting guides, and validated protocols to help you navigate challenges and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] Its structure features a rigid pyrrolidinone backbone, a stereocenter at the 4-position, and a nucleophilic mercapto (-SH) group. This combination makes it particularly effective for inducing diastereoselectivity in reactions involving enolates, such as alkylations, aldol reactions, and Michael additions.[1][3] The pyrrolidinone scaffold is a well-established motif in medicinal chemistry and organocatalysis, valued for its conformational rigidity and predictable influence on stereochemistry.[4][5][6]
Q2: How does the mercapto (-SH) group contribute to stereocontrol?
The thiol group is the key functional element. It can act as a powerful coordinating group for Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf) or metal cations from the base (e.g., Li⁺, Na⁺). This coordination, along with the carbonyl oxygen of the amide formed with the substrate, creates a rigid, chelated transition state. This rigid structure effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered side, thereby leading to the preferential formation of one diastereomer.[1][7]
Q3: How do I attach the auxiliary to my substrate?
The auxiliary is typically attached to a carboxylic acid substrate via standard amide bond formation. Common methods include:
-
Acid Chloride Method: Convert the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with this compound in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Carbodiimide Coupling: Use coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like 4-Dimethylaminopyridine (DMAP).
Q4: What are the standard methods for cleaving and removing the auxiliary post-reaction?
The choice of cleavage method is critical and depends on the desired functional group in the final product and its stability.[1]
-
For Carboxylic Acids: Mild basic hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at low temperatures (e.g., 0 °C) is a standard method for cleaving amide-based auxiliaries.[1]
-
For Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the amide to a primary alcohol.[1] Care must be taken as these reagents can also reduce other functional groups.[1]
-
For Esters: Alcoholysis under basic or acidic conditions can convert the amide to the corresponding ester.
Part 2: Troubleshooting Guide
This guide addresses the most common issues encountered when using this compound to control stereochemistry.
Issue 1: Poor Diastereoselectivity (d.r. is low or ~1:1)
A low diastereomeric ratio (d.r.) is the most frequent challenge and indicates a failure to establish a well-organized, energy-differentiated transition state.[1]
Potential Cause 1: Incorrect or Incomplete Enolate Formation. The geometry of the enolate (E vs. Z) is paramount for high stereocontrol.[1][7] For many chiral auxiliary systems, the formation of a specific enolate isomer, often the Z-enolate, is desired for maximum selectivity.[1]
-
Solutions & Optimization:
-
Base Selection: The choice of base is critical. Screen a variety of lithium and sodium amide bases.
-
Lithium Diisopropylamide (LDA): Often promotes Z-enolate formation but is highly sensitive to reaction conditions.[7]
-
Lithium Hexamethyldisilazide (LHMDS) or Sodium Hexamethyldisilazide (NaHMDS): Bulkier bases that can favor different enolate geometries.
-
-
Lewis Acid Additives: For reactions like aldol or Michael additions, the addition of a Lewis acid before enolization (in the case of boron enolates) or after (for lithium enolates) is crucial.
-
Potential Cause 2: Suboptimal Reaction Temperature. Asymmetric reactions are highly sensitive to temperature.[1] Higher temperatures provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.[7]
-
Solutions & Optimization:
-
Maintain Low Temperatures: Conduct the enolization and the electrophilic addition at -78 °C (dry ice/acetone bath).
-
Slow Addition: Add the electrophile slowly and ensure the internal reaction temperature does not rise significantly.
-
Temperature Screening: If selectivity remains poor, consider even lower temperatures (e.g., -100 °C, dry ice/ether slush bath), although this may slow the reaction rate.
-
Potential Cause 3: Inappropriate Solvent. The solvent's polarity and coordinating ability can influence the aggregation state and reactivity of the enolate.[7]
-
Solutions & Optimization:
-
Tetrahydrofuran (THF): This is the most common and generally effective solvent for enolate chemistry due to its good balance of polarity and coordinating ability.[7]
-
Alternative Solvents: In some cases, less coordinating solvents like diethyl ether or toluene may be beneficial, particularly if aggregation is an issue. Ensure solvents are freshly distilled and anhydrous.
-
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C or lower | Maximizes the energy difference between diastereomeric transition states.[1][7] |
| Base | Screen LDA, LHMDS, KHMDS | Influences enolate geometry (E/Z), which is critical for stereocontrol.[7] |
| Lewis Acid | Screen Bu₂BOTf, TiCl₄, SnCl₄ | Creates a rigid, chelated transition state, enhancing facial bias.[7] |
| Solvent | Anhydrous THF | Good coordinating solvent for enolates; minimizes side reactions.[7] |
Issue 2: Low or No Reaction Conversion
Potential Cause 1: Ineffective Deprotonation. The pKa of the α-proton must be accessible by the chosen base. If the base is not strong enough or has degraded, enolate formation will be incomplete.
-
Solutions & Optimization:
-
Verify Base Strength: Use freshly prepared or recently titrated LDA. Commercial solutions can vary in molarity.
-
Switch to a Stronger Base: If LDA is ineffective, consider a stronger base like s-BuLi or KHMDS.
-
Add HMPA (Caution): Hexamethylphosphoramide (HMPA) is a carcinogen but is highly effective at breaking up lithium amide aggregates and increasing basicity. Use with extreme caution and appropriate safety measures.
-
Potential Cause 2: Unreactive Electrophile. The electrophile may be too sterically hindered or electronically poor to react with the enolate, especially at low temperatures.
-
Solutions & Optimization:
-
Increase Temperature: After the initial addition at -78 °C, allow the reaction to warm slowly to -40 °C or 0 °C and monitor for conversion by TLC or LC-MS.
-
Activate the Electrophile: For certain electrophiles, the addition of a Lewis acid can increase their reactivity.
-
Issue 3: Difficulty in Auxiliary Removal or Product Epimerization
Potential Cause: Cleavage Conditions are too Harsh. The newly formed stereocenter is often adjacent to a carbonyl group, making its α-proton acidic. Harsh basic or acidic conditions, especially at elevated temperatures, can cause epimerization, eroding the diastereoselectivity achieved.[1]
-
Solutions & Optimization:
-
Maintain Low Temperature: Perform the cleavage at 0 °C or below.[1]
-
Use Milder Reagents: For basic hydrolysis, the LiOH/H₂O₂ system is generally mild.[1] Avoid using high concentrations of NaOH or KOH at room temperature.
-
Alternative Methods: If standard methods fail or cause decomposition, consider enzymatic cleavage or other specialized methods reported in the literature for robust amides.
-
Part 3: Visualizations & Workflows
Proposed Mechanism for Diastereoselection
The following diagram illustrates the proposed mechanism by which this compound induces diastereoselectivity in the presence of a Lewis acid.
Caption: Proposed workflow for achieving high diastereoselectivity.
Troubleshooting Flowchart for Low Diastereoselectivity
Caption: Step-by-step troubleshooting for poor diastereoselectivity.
Part 4: Experimental Protocol
Diastereoselective Michael Addition of a Thiol to an N-Enoyl Pyrrolidinone
This protocol describes a representative procedure for the conjugate addition of a nucleophile to a substrate derivatized with this compound.
Step 1: Preparation of the N-Enoyl Substrate (Acryloyl Example)
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under N₂, add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-acryloyl-(S)-4-Mercapto-2-pyrrolidinone.
Step 2: Diastereoselective Michael Addition
-
To a flame-dried, N₂-purged flask, add the N-enoyl substrate (1.0 eq) and anhydrous THF (0.1 M). Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of the desired nucleophile (e.g., benzyl mercaptan, 1.2 eq) in anhydrous THF.
-
Add a Lewis acid such as TiCl₄ (1.1 eq) to the substrate solution at -78 °C and stir for 30 minutes to allow for chelation.
-
Slowly add the nucleophile solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the crude diastereomeric ratio by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified Michael adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add hydrogen peroxide (30% aq. solution, 4.0 eq) followed by lithium hydroxide (LiOH·H₂O, 2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~3 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.
-
The aqueous layer contains the recovered water-soluble this compound auxiliary.
References
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries.
- BenchChem. (2025). Troubleshooting poor diastereoselectivity with (-)-Menthyloxyacetic acid.
- SFU Summit.
- Bode Research Group, ETH Zürich. Key Concepts in Stereoselective Synthesis.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- Hao, L., et al. (2021).
- D'hooghe, M., & De Kimpe, N. (2008).
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Clayden, J., et al. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Vitale, C., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Ponomarev, S. A., et al. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. PMC - NIH.
- Kumar, S., et al. Synthetic access to thiols: A review. Indian Academy of Sciences.
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Technical Support Center: Navigating Reactions with (S)-4-Mercapto-2-pyrrolidinone
Welcome to the technical support center for (S)-4-Mercapto-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile thiol-containing building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your experimental success. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of your chemical system.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no yield. What are the most common initial checks I should perform?
Low yields can often be traced back to a few critical factors before delving into more complex optimization. Begin by verifying the quality and handling of your starting material and the integrity of your reaction setup.
-
Reagent Quality and Storage: this compound is susceptible to oxidation. The thiol moiety can readily form disulfides in the presence of air.[1][2] Ensure that the reagent has been stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.[3] Discoloration or the presence of solid precipitates may indicate degradation.
-
Solvent Purity: The presence of water or other reactive impurities in your solvent can interfere with the reaction. For instance, in base-catalyzed reactions, residual acid in the solvent can neutralize the catalyst. Always use dry, degassed solvents, especially for moisture-sensitive reactions.
-
Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is crucial to prevent oxidative side reactions. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of an inert gas.
Q2: I am observing the formation of a significant amount of disulfide byproduct. How can I minimize this?
Disulfide formation is the most common side reaction when working with thiols. This occurs when two thiol molecules are oxidized to form a disulfide bridge.
-
Mechanism of Disulfide Formation: This oxidation can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.
To mitigate this, consider the following strategies:
-
Degassing Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
Reducing Agents: In some cases, the addition of a mild reducing agent, such as a phosphine (e.g., tris(2-carboxyethyl)phosphine, TCEP), can help to maintain the thiol in its reduced state without interfering with many desired reactions.
-
Reaction pH: While basic conditions are often necessary to deprotonate the thiol to the more nucleophilic thiolate, excessively high pH can accelerate oxidation. Careful control of pH is therefore essential.
Troubleshooting Guide: Thia-Michael Additions
The thia-Michael addition, or conjugate addition, of this compound to α,β-unsaturated carbonyl compounds is a powerful C-S bond-forming reaction. However, achieving high yields and selectivity can be challenging.
Problem 1: Low Conversion in Thia-Michael Addition
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The catalyst may not be strong enough to generate a sufficient concentration of the thiolate nucleophile. | Switch to a more effective catalyst. For thia-Michael additions, organic bases like tetrabutylammonium hydroxide (TBA-OH) have been shown to be highly efficient, even at low catalytic loadings.[4] |
| Poor Substrate Reactivity | The Michael acceptor may be sterically hindered or electronically deactivated, slowing down the rate of addition. | Increase the reaction temperature or consider using a more activating electron-withdrawing group on the Michael acceptor. |
| Reversibility of the Reaction | The thia-Michael addition can be reversible, especially with certain substrates and under specific conditions.[5][6] | Use an excess of one of the reactants to drive the equilibrium towards the product. Alternatively, remove the product from the reaction mixture as it is formed, if feasible. |
Experimental Protocol: Catalyst Screening for Thia-Michael Addition
This protocol outlines a general procedure for screening different catalysts to optimize the yield of a thia-Michael addition.
-
Preparation: In separate, oven-dried vials under an inert atmosphere, add your Michael acceptor (1.0 eq) and this compound (1.1 eq) to your chosen degassed solvent (e.g., ethanol, THF).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., triethylamine, DBU, TBA-OH) at a specific loading (e.g., 1 mol%).
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).[7]
-
Analysis: Compare the conversion to the desired product across the different catalysts to identify the most effective one.
Troubleshooting Workflow: Low Conversion in Thia-Michael Addition
Caption: Troubleshooting workflow for low conversion.
Troubleshooting Guide: Disulfide Bond Formation
This compound can be used in the synthesis of peptides and other molecules where disulfide bond formation is desired. The selective and efficient formation of these bonds is critical for biological activity and structural integrity.[8]
Problem 2: Inefficient or Non-selective Disulfide Bond Formation
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inappropriate Oxidizing Agent | The chosen oxidizing agent may be too harsh, leading to over-oxidation or other side reactions, or too mild, resulting in incomplete conversion. | A variety of oxidizing agents can be used for disulfide bond formation, including iodine, dimethyl sulfoxide (DMSO), and potassium ferricyanide.[9] The optimal choice will depend on the substrate and reaction conditions. A screening of different oxidizing agents is recommended. |
| Incorrect pH | The rate of disulfide bond formation is highly pH-dependent. The optimal pH is typically near the pKa of the thiol, where both the protonated thiol and the thiolate are present. | Buffer the reaction at a pH range of 7-8.5. The use of a buffer, such as ammonium acetate, can help to maintain a stable pH throughout the reaction.[10] |
| Mismatched Disulfide Pairing | In molecules with multiple cysteine residues, random oxidation can lead to a mixture of disulfide isomers. | Employ an orthogonal protection strategy. This involves using different thiol protecting groups that can be selectively removed under specific conditions, allowing for the stepwise and controlled formation of each disulfide bond.[10][11] |
Experimental Protocol: On-Resin Disulfide Bond Formation
For solid-phase peptide synthesis, on-resin disulfide bond formation can be a highly efficient method.[11]
-
Selective Deprotection: If using an orthogonal protection strategy, selectively remove the first set of thiol protecting groups (e.g., Mmt) using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[11]
-
First Oxidation: Oxidize the free thiols on the resin using a suitable oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine.[11]
-
Second Deprotection: Remove the second set of protecting groups (e.g., Acm).
-
Second Oxidation: Perform the second oxidation to form the final disulfide bond.
-
Cleavage and Purification: Cleave the peptide from the resin and purify by reverse-phase HPLC.
Logical Relationship: Orthogonal Protection Strategy
Caption: Workflow for regioselective disulfide bond formation.
Purification and Analysis
Q3: My purified product containing the this compound moiety is discolored. What is the cause and how can I fix it?
Discoloration, often a yellow or brown tint, is typically a sign of impurities.[12]
-
Trace Impurities: Even after chromatography, trace amounts of colored byproducts can persist.
-
Oxidation on Storage: The product itself may be susceptible to slow oxidation over time, leading to the formation of colored degradation products.
Purification Tips:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing colored impurities.
-
Activated Carbon Treatment: Treating a solution of your product with a small amount of activated carbon can help to adsorb colored impurities. Be aware that this may also lead to some loss of product.
-
Alumina Chromatography: For N-methyl-2-pyrrolidone, a related compound, treatment with alumina has been shown to remove color.[13] This may be applicable to derivatives as well.
Q4: What are the best analytical techniques for monitoring my reaction?
A combination of techniques is often ideal for a comprehensive understanding of your reaction's progress.[7]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion to product and the presence of any byproducts, along with their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of your final product. For reactions where you are tracking the consumption of the thiol, you can monitor the disappearance of the S-H proton signal.
References
-
Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Retrieved from [Link]
-
Proquest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
J-Stage. (n.d.). Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
gsrs. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. Retrieved from [Link]
-
NIH. (n.d.). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectivity Reversal during Thia-Michael Additions Using Tetrabutylammonium Hydroxide: Operationally Simple and Extremely High Turnover. Retrieved from [Link]
-
NIH. (2023). Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP - PMC. Retrieved from [Link]
-
IntechOpen. (2025). Overview of the Regulation of Disulfide Bond Formation in Peptide and Protein Folding. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC - PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Overview of the regulation of disulfide bond formation in Peptide and protein folding. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831. Retrieved from [Link]
-
oaji.net. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
- Google Patents. (n.d.). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.
-
Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
-
Wiley Online Library. (2025). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts.. Retrieved from [Link]
-
semanticscholar.org. (2025). THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: IV. THIOL ADDUCTS. Retrieved from [Link]
- Google Patents. (n.d.). US20220144772A1 - Method for purifying waste n-methyl-2-pyrrolidone mixture solution.
-
lyondellbasell.com. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
PubMed. (2014). Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]
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Side reactions associated with (S)-4-Mercapto-2-pyrrolidinone
Technical Support Center: (S)-4-Mercapto-2-pyrrolidinone
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive chiral building block. As a sulfur-containing γ-lactam, this compound presents unique challenges, primarily related to the reactivity of its thiol group and the stability of its chiral center. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies for side reactions encountered during its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical to prevent the two main degradation pathways: oxidation and hydrolysis. The thiol group is highly susceptible to oxidation, while the lactam ring can be sensitive to moisture.
-
Inert Atmosphere: The primary concern is oxidation of the thiol group to a disulfide dimer. Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at all times.
-
Temperature: For long-term storage, keep the compound at a recommended low temperature, typically 2-8°C, as indicated on the product label.
-
Moisture and Light: The compound is moisture-sensitive and may also be light-sensitive.[1][2] Store it in a tightly sealed, opaque container (such as an amber vial) in a desiccator or dry box.
Q2: What are the recommended solvents for dissolving and reacting with this compound?
A: this compound is generally soluble in a range of polar organic solvents.
-
Good Solvents: Miscibility is high in solvents like ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP). It is also miscible with water.[3][4]
-
Reaction Solvent Considerations: For reactions, it is crucial to use anhydrous and deoxygenated solvents to prevent side reactions. Solvents should be thoroughly degassed via methods like sparging with nitrogen/argon or through freeze-pump-thaw cycles before use.
Q3: Does this compound self-associate in solution? How might this affect my experiments?
A: Yes, like other 2-pyrrolidinone derivatives, this molecule is capable of self-association through hydrogen bonding.[5] The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of stable cyclic dimers.[5]
-
Experimental Impact: This dimerization can affect physical properties such as solubility, boiling point, and viscosity. In analytical techniques like NMR spectroscopy, it can lead to concentration-dependent chemical shifts and peak broadening. While this is a physical association and not a chemical side reaction, being aware of it can help interpret unexpected analytical data.
Section 2: Troubleshooting Guide: Common Side Reactions & Impurities
This section provides a problem-oriented approach to identifying and mitigating the most common side reactions encountered when working with this compound.
Problem 1: An unexpected impurity with approximately double the mass of the starting material is detected by LC-MS or TLC.
-
Probable Cause: Oxidative Dimerization. The most frequent side reaction for thiols is oxidation to the corresponding disulfide. Two molecules of this compound couple to form a disulfide-linked dimer. This reaction is readily catalyzed by trace metals, oxygen, or basic conditions.[6][7][8]
-
Causality & Mechanism: Thiols (R-SH) can be easily oxidized, losing a proton and an electron to form a thiyl radical (RS•). Two thiyl radicals then combine to form a stable disulfide bond (R-S-S-R).[9] This process can be initiated by atmospheric oxygen, especially under ambient light or in the presence of metal ion catalysts.[10]
Caption: Oxidative dimerization of the thiol to a disulfide.
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Always handle the compound and prepare reactions under a strictly inert atmosphere (N₂ or Ar).
-
Degassed Solvents: Use freshly degassed anhydrous solvents to minimize dissolved oxygen.
-
Avoid Basic Conditions: Thiolates (R-S⁻), formed under basic conditions, are even more susceptible to oxidation than neutral thiols. If a base is required, use it judiciously and under strict anaerobic conditions.
-
Scavengers: In some cases, adding a small amount of a reducing agent or radical scavenger like dithiothreitol (DTT) can be considered, but this will complicate purification.
-
Purification: If the dimer forms, it can typically be separated from the monomer using flash column chromatography on silica gel. The dimer is less polar than the starting thiol.
-
| Condition | Risk of Oxidation | Mitigation Strategy |
| Reaction open to air | High | Use Schlenk line or glovebox techniques. |
| Basic pH (>8) | High | Maintain neutral or slightly acidic pH. |
| Presence of metal ions (Fe³⁺, Cu²⁺) | High | Use metal-free solvents/reagents or add a chelator like EDTA. |
| Exposure to UV/ambient light | Moderate | Protect the reaction vessel from light. |
Problem 2: Gradual or complete loss of optical activity is observed by polarimetry, or chiral HPLC shows the presence of the (R)-enantiomer.
-
Probable Cause: Racemization. The chiral center at the C4 position is alpha to the lactam's carbonyl group. This makes the alpha-proton (the hydrogen on C4) acidic and susceptible to removal under either basic or acidic conditions, leading to racemization.[11][12]
-
Causality & Mechanism: The presence of a base can deprotonate the alpha-carbon, forming a planar, achiral enolate intermediate.[13] Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers (a racemate).[14][15] A similar process can occur under acidic conditions via a planar enol intermediate.[11]
Caption: Racemization pathway via a planar intermediate.
-
Solutions & Preventative Measures:
-
Strict pH Control: Maintain the reaction and workup conditions at or near neutral pH (6.5-7.5). Avoid both strong acids and strong bases.
-
Base Selection: If a base is necessary, use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) and add it at low temperatures. Avoid common bases like NaOH, KOH, or even triethylamine if possible, as they can readily promote enolization.
-
Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures accelerate the rate of enolization and racemization.
-
Workup Procedure: During aqueous workup, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acid or base washes to neutralize the reaction mixture.
-
Chiral Analysis: Routinely monitor the enantiomeric excess (ee) of your material using chiral HPLC or SFC, especially after steps involving heat or non-neutral pH.
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Reaction Setup
This protocol outlines a standard workflow to minimize the risk of oxidation and racemization.
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of dry nitrogen/argon.
-
Solvent Preparation: Use anhydrous, packaged solvents. Deoxygenate the required volume by sparging with argon or nitrogen for at least 30 minutes.
-
Reagent Weighing: Weigh this compound quickly and transfer it to the reaction flask under a positive pressure of inert gas.
-
Reaction Assembly: Assemble the reaction apparatus under inert gas. Use septa and cannulation techniques for liquid transfers.
-
Temperature Management: Cool the reaction vessel in an appropriate bath (e.g., ice-water) before adding any potentially basic or acidic reagents.
-
Monitoring: Monitor the reaction by TLC or LC-MS using quenched aliquots. To quench, add a small sample of the reaction mixture to a vial containing a pH 7 buffer.
-
Workup: Upon completion, cool the reaction and quench it by adding it to a pre-cooled, stirred pH 7 buffer solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extracts in vacuo at low temperatures (<40°C). Purify immediately by column chromatography using a mobile phase that is neutral.
References
- Nakamura, T., et al. (2003). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Letters in Organic Chemistry, 1(2), 179-182.
- Hashemi, M. M., et al. (2007). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen.
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. [Link]
-
Fiveable. (n.d.). Thiol Oxidation Definition. [Link]
- Iwaoka, M., et al. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry, 76(10), 4061-4068.
-
Chemistry Stack Exchange. (2022). Racemization at stereogenic centre. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Global Substance Registration System. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. [Link]
- Yekeler, H. (2001). Solvent effects on dimeric self-association of 2-pyrrolidinone: an ab initio study. Journal of Computer-Aided Molecular Design, 15(4), 287-295.
-
Synerzine. (2021). Safety Data Sheet 4-Mercapto-4-methylpentan-2-one. [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. [Link]
-
PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione.
-
PubMed Central. (n.d.). Coupled equilibria of dimerization and lipid binding modulate SARS CoV 2 Orf9b interactions and interferon response. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]
-
PubMed. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. [Link]
-
ResearchGate. (2025). Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. [Link]
-
European Patent Office. (n.d.). Process for preparing 4-mercaptopyrrolidine compound. [Link]
- Google Patents. (n.d.). Purification method of (S) -4-hydroxy-2 oxo-1-pyrrolidine acetamide.
- Google Patents. (n.d.). Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
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Optimizing temperature and solvent for (S)-4-Mercapto-2-pyrrolidinone reactions
Technical Support Center: (S)-4-Mercapto-2-pyrrolidinone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common experimental challenges. The unique bifunctional nature of this molecule—possessing both a nucleophilic thiol and a lactam ring—presents specific opportunities and challenges in synthesis. This guide is structured to address these nuances directly in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary stability concerns for this compound during storage and handling?
A1: The primary stability concerns are twofold: oxidation of the thiol group and hydrolysis of the lactam ring.
-
Thiol Oxidation: The mercapto group (-SH) is highly susceptible to oxidation, especially in the presence of air (oxygen), metal ion catalysts, or basic conditions. This leads to the formation of a disulfide dimer. To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is standard; -20°C for long-term storage). Use de-gassed solvents for reactions.
-
Lactam Hydrolysis: The 2-pyrrolidinone ring is a five-membered lactam (a cyclic amide). While generally stable at neutral pH, it can undergo hydrolysis to form 4-amino-3-mercaptobutanoic acid under strongly acidic or basic conditions, particularly at elevated temperatures.[1] Studies on other β-lactams show significant degradation at high temperatures (e.g., >60°C) and non-neutral pH.[2][3][4][5]
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical and depends on the specific reaction. Aprotic polar solvents are generally preferred for nucleophilic substitution reactions involving the thiol group.
-
Recommended: Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are excellent choices. They effectively dissolve the starting material and are compatible with the common bases used to generate the thiolate anion.
-
Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) can be used, but they can participate in hydrogen bonding, potentially slowing down SN2 reactions by solvating the nucleophile.[6] They are more suitable for certain reaction types like thiol-ene additions.
-
Avoid: Halogenated solvents like dichloromethane (DCM) and chloroform (CHCl₃) should be used with caution, as they can be less effective at dissolving the polar starting material and any ionic intermediates. For some thiol-ene reactions, chloroform has been shown to result in lower conversions compared to more polar solvents like methanol.[7]
Q3: How do I generate the thiolate anion for nucleophilic reactions, and how does temperature play a role?
A3: To perform nucleophilic reactions like S-alkylation, the thiol must be deprotonated to form the more nucleophilic thiolate anion (RS⁻).[8]
-
Base Selection: A mild, non-nucleophilic base is typically sufficient due to the relatively high acidity of thiols (pKa ≈ 10-11).[8] Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). Stronger bases like sodium hydride (NaH) can also be used but are often unnecessary and may promote side reactions if other acidic protons are present.
-
Temperature Control: Deprotonation is typically performed at low temperatures (0°C to room temperature) to control the exothermic reaction and prevent potential side reactions. Once the thiolate is formed, the subsequent reaction with an electrophile (e.g., an alkyl halide) may be run at room temperature or gently heated (40-60°C) to increase the reaction rate. However, excessive heat should be avoided to prevent lactam degradation.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low yield in my S-alkylation reaction.
-
Question: I am reacting this compound with an alkyl bromide using K₂CO₃ in DMF, but my yield is consistently below 40%. TLC analysis shows unreacted starting material and a new, non-polar spot. What is happening?
-
Answer & Solution: Low yield in S-alkylation reactions with this substrate often points to three primary issues: incomplete deprotonation, oxidation of the starting material, or a side reaction. The non-polar spot is likely the disulfide dimer.
-
Cause A: Inefficient Deprotonation. While K₂CO₃ is a common choice, its heterogeneity in DMF can lead to slow or incomplete deprotonation.
-
Solution: Ensure the K₂CO₃ is finely powdered and vigorously stirred. Alternatively, switch to a soluble organic base like DIPEA or Et₃N (1.5-2.0 equivalents). Perform the deprotonation step at room temperature for 30-60 minutes before adding the alkyl halide.
-
-
Cause B: Oxidative Dimerization. The thiolate anion is even more susceptible to oxidation than the neutral thiol. If your reaction is exposed to air, the formation of the disulfide dimer will compete with your desired alkylation.
-
Solution: Use solvents that have been thoroughly de-gassed by bubbling with N₂ or Argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup, including base addition, reaction time, and workup.
-
-
Cause C: Insufficient Reaction Time/Temperature. SN2 reactions can be slow, especially with sterically hindered alkyl halides.
-
Solution: Monitor the reaction closely by TLC. If the reaction stalls at room temperature, consider gently heating the mixture to 40-50°C. Be cautious not to exceed 60°C to protect the lactam ring.[4]
-
-
Experimental Protocol: Optimized S-Alkylation
-
Add this compound (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) to a flame-dried flask.
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add de-gassed anhydrous DMF via syringe.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
If the reaction is slow, heat to 45°C until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Problem 2: Formation of multiple products in a Michael addition reaction.
-
Question: I am attempting a Michael addition of this compound to an α,β-unsaturated ester. My NMR spectrum is complex, suggesting multiple products. Why is this happening?
-
Answer & Solution: The complexity likely arises from a combination of thiol-related side reactions and potential reactions involving the lactam nitrogen.
-
Cause A: Reversibility of Michael Addition. The conjugate addition of thiols can be reversible, especially under thermodynamic control (higher temperatures, longer reaction times). This can lead to a mixture of starting materials and products at equilibrium.
-
Solution: Perform the reaction under kinetic control. Use a catalytic amount of a suitable base (e.g., Et₃N) at a low temperature (0°C to room temperature) and monitor carefully. Stop the reaction as soon as the starting material is consumed to prevent equilibration or side reactions.
-
-
Cause B: Dimerization and Polymerization. In thiol-ene type reactions, the solvent can have a significant impact on reaction kinetics.[9][10] Non-polar solvents can sometimes increase the rate of chain transfer reactions, which could lead to oligomeric side products.[10]
-
Solution: Use a polar aprotic solvent like THF or MeCN. These solvents are less likely to promote unwanted radical chain transfer processes compared to non-polar options.
-
-
Cause C: N-Acylation/Addition. Although the lactam amide is much less nucleophilic than the thiolate, under certain conditions (e.g., with highly reactive Michael acceptors or in the presence of strong bases), addition via the nitrogen atom is a possibility.
-
Solution: Use only a catalytic amount of a mild base (0.1 eq Et₃N). This ensures that you are primarily generating the thiolate for the 1,4-addition without significantly activating the lactam nitrogen.
-
-
Data Presentation: Solvent Effects on Thiol Reactions
| Solvent | Polarity | Type | Suitability for S-Alkylation (SN2) | Suitability for Thiol-Ene (Michael Addition) | Key Considerations |
| DMF | High | Aprotic | Excellent | Good | Excellent solubility; must be anhydrous and de-gassed. |
| THF | Medium | Aprotic | Very Good | Excellent | Good balance of properties; de-gas thoroughly.[6] |
| MeCN | High | Aprotic | Very Good | Good | Good solubility; can be easier to remove than DMF. |
| Methanol | High | Protic | Fair | Very Good | Can slow SN2 by solvating nucleophile; excellent for some radical-mediated thiol-ene reactions.[6][7] |
| DCM | Low | Aprotic | Poor | Fair | Poor solubility for starting material/salts; not generally recommended. |
Problem 3: My final product appears unstable during purification.
-
Question: After a successful reaction, my product seems to decompose on the silica gel column. My collected fractions show new spots on TLC that were not in the crude mixture.
-
Answer & Solution: This is a classic sign of product instability on acidic media. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive functional groups.
-
Cause A: Acid-Catalyzed Hydrolysis. The lactam ring, especially if modified, could be susceptible to hydrolysis on the acidic silica surface.
-
Cause B: Thioether Oxidation. Thioethers (the product of S-alkylation) can be oxidized to sulfoxides on silica gel, especially if exposed to air and light for extended periods.
-
Solution 1: Neutralize the Silica. Before preparing your column, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% Et₃N in hexane/ethyl acetate), then flush with the pure eluent until the baseline is clean. This deactivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. If the product is still unstable, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography (C18 silica), which operates with different solvent systems (e.g., water/acetonitrile) and avoids acidic conditions.
-
Solution 3: Minimize Contact Time. Perform flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column. Keep fractions cold and analyze them immediately.
-
Part 3: Visualization & Workflows
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical process for diagnosing and solving low-yield issues in reactions with this compound.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
References
-
Yilmaz, G., & Aviyente, V. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(13), 2580–2590. [Link]
-
Yilmaz, G. & Aviyente, V. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. [Link]
-
American Chemical Society. (n.d.). Investigating solvent effects on thiol-ene network formation. American Chemical Society Events. Retrieved from [Link]
-
Gengo, F. M., Mann, J. J., & McGowan, J. E., Jr. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 25(5), 570–574. [Link]
-
Gengo, F. M., Mann, J. J., & McGowan, J. E., Jr. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 25(5), 570–574. [Link]
-
Yilmaz, G., & Aviyente, V. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ResearchGate. [Link]
-
Reza, M., & Raines, R. T. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC. [Link]
-
Rico-Gutiérrez, M., et al. (2021). Effect of heat treatments on stability of β-lactams in milk. ResearchGate. [Link]
-
Sime, F. B., et al. (2019). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 63(12). [Link]
-
Caron, E., et al. (2018). Influence of temperature on the degradation of selected β-lactams (24 h stability study). ResearchGate. [Link]
-
Kumar, D., & Mishra, B. (2018). Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction. New Journal of Chemistry, 42(15), 12519-12528. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and Bioanalytical Chemistry, 406(28), 7075–7084. [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were... ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
FDA Global Substance Registration System (GSRS). (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Issues during thiol synthesis. r/chemistry. Retrieved from [Link]
-
Tetrahedron. (n.d.). (R)-4-mercapto-2-pyrrolidone. Tetrahedron. Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for (S)-4-Mercapto-2-pyrrolidinone Reaction Products
Introduction
(S)-4-Mercapto-2-pyrrolidinone and its derivatives are valuable chiral building blocks in medicinal chemistry and materials science. However, the presence of a reactive thiol group introduces specific challenges during the purification of reaction products. Common issues include oxidation to disulfides, the need to separate closely related diastereomers, and the removal of stubborn reaction-related impurities. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers navigate these challenges effectively. Our goal is to explain the causality behind experimental choices, empowering you to design robust and reliable purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound derivatives in a direct question-and-answer format.
Issue 1: My purified product is yellow or brown, even after chromatography. What is the cause and how can I fix it?
Answer:
Discoloration, particularly yellowing, is a common sign of impurity, often arising from oxidation or trace contaminants. The thiol group in your molecule is susceptible to oxidation, forming disulfide-linked dimers or other colored species. This process can be accelerated by air, light, and heat.
Probable Causes & Solutions:
-
Oxidation: The primary cause is often the oxidation of the mercapto group to form a disulfide. This can occur during the reaction, work-up, or purification.
-
Solution 1: Work-up Under Inert Atmosphere: Perform aqueous work-ups and extractions using degassed solvents (sparged with nitrogen or argon for 20-30 minutes) to minimize oxygen exposure.
-
Solution 2: Add a Reducing Agent: During work-up or before chromatography, consider adding a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the aqueous phase to keep the thiol in its reduced state.[1]
-
Solution 3: Activated Carbon Treatment: Before the final purification step (e.g., recrystallization or final column), dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon (typically 1-5% w/w) for 15-30 minutes at room temperature. Filter the carbon through a pad of Celite® and concentrate the filtrate. This is highly effective at removing colored impurities.
-
-
Trace Impurities: Residual reagents or highly conjugated side products can also impart color.
-
Solution: Re-purification: If discoloration persists, a second pass through a silica column with a slightly different solvent system or purification by preparative HPLC may be necessary.
-
Issue 2: My TLC shows significant streaking and poor separation. How can I improve it?
Answer:
Streaking on a Thin Layer Chromatography (TLC) plate is a frequent problem when dealing with polar, acidic, or chelating compounds like thiols. It indicates poor interaction with the stationary phase or issues with the sample/mobile phase composition.[2]
Probable Causes & Solutions:
-
Compound Acidity: The thiol proton is weakly acidic, and the lactam can also interact strongly with the silica gel's acidic surface, leading to tailing.
-
Solution: Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid or formic acid (0.1–2.0%) can saturate the active sites on the silica and protonate your compound, leading to sharper spots.[2]
-
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.
-
Solution: Dilute the Sample: Prepare a more dilute solution of your sample for spotting. It's better to spot a less concentrated solution multiple times in the same location (allowing the solvent to dry between applications) than to apply one large, concentrated spot.[2]
-
-
Inappropriate Stationary Phase: For highly polar compounds, standard silica gel may not be the ideal stationary phase.
-
Solution: Consider Reversed-Phase: Try a C18-functionalized reversed-phase TLC plate (RP-TLC). This is particularly useful if your product is soluble in polar solvents like methanol, acetonitrile, and water.
-
Troubleshooting Workflow for Purification Issues
Below is a logical workflow to diagnose and solve common purification problems.
Caption: A troubleshooting workflow for purity and appearance issues.
Issue 3: I am struggling to separate diastereomers of my product. What strategies can I use?
Answer:
Separating diastereomers is a common challenge when a new stereocenter is formed during the reaction. Since diastereomers have different physical properties, they can be separated, but it often requires careful optimization of chromatographic conditions.
Probable Causes & Solutions:
-
Insufficient Resolution in Chromatography: Standard silica gel chromatography with common solvent systems (e.g., Hexane/Ethyl Acetate) may not provide enough selectivity to resolve the diastereomers.
-
Solution 1: Optimize Mobile Phase Polarity: Screen a wide range of mobile phase compositions. Sometimes, a less polar or a more polar system than what is intuitive can provide the necessary separation. Isocratic (constant solvent composition) elution often gives better resolution than a gradient for closely eluting spots.
-
Solution 2: Change Solvent System: Switch to a different solvent system entirely. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol or Toluene/Acetone. The different solvent-solute interactions can significantly alter selectivity.
-
Solution 3: High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for separating challenging diastereomers. Both normal-phase (e.g., using a Diol or Cyano column) and reversed-phase (C18 column) methods can be highly effective.[3] Automated high-throughput purification systems often rely on HPLC for this reason.[3]
-
-
Diastereomers are Interconverting: While less common, if the newly formed stereocenter is labile, the diastereomers might interconvert under the purification conditions.
-
Solution: Mild Conditions: Ensure your purification conditions are mild. Avoid strong acids or bases and high temperatures. Analyze the crude product by ¹H NMR to determine the initial diastereomeric ratio and compare it to the ratio after purification.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended initial purification techniques for crude products from this compound reactions?
The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
-
For Solid Products: Recrystallization is often the most efficient method for achieving high purity, especially on a larger scale. It is a non-chromatographic technique that can remove both soluble and insoluble impurities effectively.[4][5] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
For Oily Products or Complex Mixtures: Flash Column Chromatography is the workhorse technique. It is versatile and allows for the separation of components with different polarities.[6]
-
For Acidic or Basic Impurities: Liquid-Liquid Extraction during the work-up is crucial. Washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can remove acidic starting materials or byproducts, while a wash with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) can remove basic impurities.
FAQ 2: How do I choose the right chromatography conditions (stationary and mobile phase)?
Choosing the right conditions is key to successful separation. The decision should be guided by the polarity of your target molecule.
| Stationary Phase | Typical Product Polarity | Common Mobile Phases | Notes & Rationale |
| Silica Gel (Normal-Phase) | Non-polar to Moderately Polar | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | The most common and cost-effective choice. Separation is based on polarity, with less polar compounds eluting first. Ideal for many organic synthesis products.[6] |
| Reversed-Phase (C18 or C8) | Polar to Very Polar | Acetonitrile/Water, Methanol/Water (often with 0.1% TFA or Formic Acid) | Used for compounds that are too polar for silica gel. Separation is based on hydrophobicity, with more polar compounds eluting first. Excellent for purifying highly functionalized molecules.[7] |
| Alumina (Neutral, Basic, or Acidic) | Varies; good for acid- or base-sensitive compounds | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Less acidic than silica. Basic alumina is useful for purifying compounds that might degrade on silica. |
| Thiopropyl Resin | Thiol-containing molecules | Varies (e.g., phosphate buffer) | This is a specialized covalent chromatography resin for capturing and purifying thiol-containing compounds. The product binds to the resin via a disulfide bond and is later eluted with a reducing agent.[8] |
Pro-Tip: Always develop your separation method on an analytical TLC plate first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on a column.[2]
FAQ 3: What are the best practices for handling and storing purified mercapto-pyrrolidinone derivatives?
Due to the thiol group's sensitivity to oxidation, proper handling and storage are critical to maintain purity over time.
-
Storage Atmosphere: Store the purified compound under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store at low temperatures (4°C or -20°C) to slow down potential degradation pathways.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidation.
-
Solvent Choice: If storing in solution, use degassed, anhydrous solvents.
FAQ 4: Which analytical techniques are most suitable for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment.
| Technique | Information Provided | Key Considerations |
| LC-MS | Purity (UV trace), Mass confirmation, Impurity identification | The most powerful tool for purity assessment. Provides both separation and mass information, allowing for the identification of byproducts.[9] |
| GC-MS | Purity of volatile compounds, Residual solvent analysis | Excellent for thermally stable and volatile derivatives. Sulfur-specific detectors like SCD or FPD can provide enhanced sensitivity and selectivity for thiol-containing compounds.[10][11][12] |
| ¹H and ¹³C NMR | Structural confirmation, Absence of impurities, Diastereomeric ratio | Provides detailed structural information. Purity can often be assessed by the absence of signals from starting materials or byproducts. Quantitative NMR (qNMR) can be used for absolute purity determination. |
| HPLC | Quantitative purity assessment (% area) | The gold standard for quantitative purity analysis in the pharmaceutical industry. A validated HPLC method can provide highly accurate and reproducible purity data.[7][13] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Thiol-Containing Compounds
This protocol outlines a standard procedure for purifying a moderately polar thiol-containing product using silica gel chromatography.
1. Materials & Preparation:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Degassed solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Small amount of acetic acid (optional modifier)
-
Glass column, collection tubes, air/nitrogen line for pressure
2. Procedure:
-
Method Development (TLC):
-
Dissolve a small amount of crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Run TLC plates with various mobile phase compositions (e.g., 9:1, 4:1, 1:1 Hex/EtOAc) to find a system that gives your product an Rf of ~0.3. If streaking occurs, add 0.5% acetic acid to the mobile phase.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Use pressure to pack the silica bed firmly, ensuring no air bubbles are trapped. The final packed silica volume should be about 50-100 times the mass of the crude product.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using an air or nitrogen line) to start the elution. Maintain a steady flow rate.
-
Collect fractions in test tubes. Monitor the separation by TLC.
-
Once the product starts eluting, you may use a slightly more polar mobile phase (gradient elution) to speed up the process if necessary.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove residual solvents.
-
3. Causality & Notes:
-
Why Degassed Solvents? To minimize on-column oxidation of the thiol.
-
Why Dry Loading? It leads to a more concentrated band at the start of the purification, resulting in better separation compared to wet loading, especially if the crude product has poor solubility in the mobile phase.
Protocol 2: Recrystallization of Pyrrolidinone Derivatives
This protocol is for purifying a solid product.
1. Materials:
-
Crude solid product
-
A range of solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Water)
-
Erlenmeyer flask, heating source (hotplate), filtration setup (Büchner funnel)
2. Procedure:
-
Solvent Screening:
-
Place a small amount of crude solid (20-30 mg) in several test tubes.
-
Add a small amount of a different solvent to each tube. A good solvent will NOT dissolve the compound at room temperature but WILL dissolve it upon heating.
-
-
Recrystallization:
-
Place the bulk crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.
-
If the solution is colored, this is the point to perform a hot filtration after adding activated carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly under high vacuum.
-
3. Causality & Notes:
-
Why Slow Cooling? Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Purity Check: The purity of the recrystallized material should be checked by TLC and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Decision Tree for Purification Strategy
Caption: A decision tree for selecting a primary purification strategy.
References
-
AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]
-
Schrader, W., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, ACS Publications. [Link]
-
SilcoTek Corporation. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. [Link]
-
Restek Corporation. Separation of sulfur compounds on a silica PLOT column. ResearchGate. [Link]
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
Canadian Science Publishing. (1973). Some pyrrolidone derivatives. [Link]
-
National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
G-Biosciences. Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
-
NCBI Bookshelf. Toxicological Profile for Methyl Mercaptan - ANALYTICAL METHODS. [Link]
-
MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
PubChem. (R)-4-Mercapto-2-pyrrolidone. [Link]
- Google Patents.
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
GSRS. 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Agilent. PURITY AND IMPURITY ANALYSIS. [Link]
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National Institutes of Health (NIH). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]
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ResearchGate. (2004). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]
-
ResearchGate. (2014). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. [Link]
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Preventing oxidation of the mercapto group in (S)-4-Mercapto-2-pyrrolidinone
Welcome to the technical support guide for (S)-4-Mercapto-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: the oxidation of its mercapto (thiol) group. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reactivity of your compound throughout your experimental workflows.
Introduction: The Challenge of Thiol Oxidation
This compound is a valuable sulfur-containing heterocyclic compound used in organic and fine chemical synthesis.[] However, the thiol group (-SH) is highly susceptible to oxidation, primarily forming a disulfide (-S-S-) dimer. This dimerization inactivates the thiol group, preventing its participation in desired reactions and leading to low yields and impure products.[2] Understanding and mitigating this oxidative process is critical for successful experimentation.
The oxidation is primarily driven by atmospheric oxygen and can be accelerated by factors such as light, heat, the presence of metal ions, and pH.[3]
Core Principles for Preventing Thiol Oxidation
Successful handling of this compound hinges on a few core principles aimed at minimizing its exposure to oxidative conditions.
| Principle | Key Strategy | Rationale |
| Oxygen Exclusion | Work under an inert atmosphere (Nitrogen or Argon).[4][5] | Prevents the primary oxidant, O₂, from reacting with the thiol group. |
| pH Control | Maintain a slightly acidic to neutral pH (ideally below 7). | Thiol oxidation is faster at neutral to alkaline pH due to the formation of the more reactive thiolate anion (RS⁻).[3][6] |
| Metal Ion Sequestration | Use chelating agents like EDTA. | Transition metal ions can catalyze the oxidation of thiols.[3] |
| Use of Reducing Agents | Add antioxidants or reducing agents to solutions. | These agents can reverse minor oxidation or scavenge oxidants. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Yield or No Reaction in Thiol-Specific Coupling Reactions (e.g., Thiol-Ene, Michael Addition)
Possible Cause: The thiol group has oxidized to a disulfide, rendering it unreactive for the intended coupling.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, confirm the purity of your this compound. If it's an older stock, consider that it may have already oxidized.
-
Implement an Inert Atmosphere: If you are not already, conducting the reaction under a nitrogen or argon atmosphere is crucial. This is the most effective way to prevent oxidation during the experiment.[5]
-
Degas Your Solvents: Solvents can contain dissolved oxygen. Before use, degas all solvents by sparging with an inert gas (like nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Consider a Reducing Agent: The addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state. TCEP is often preferred over dithiothreitol (DTT) as it doesn't contain a thiol itself and is more stable at higher pH and temperatures.[7]
Issue 2: Compound Degradation Observed During Aqueous Workup or Purification
Possible Cause: Exposure to atmospheric oxygen and potentially non-ideal pH during extraction, washing, or chromatography is causing oxidation.
Troubleshooting Steps:
-
Degas Aqueous Solutions: Just like organic solvents, all aqueous buffers and solutions for workup should be thoroughly degassed.
-
Buffer the pH: Maintain a slightly acidic pH in your aqueous layers during workup to minimize the formation of the highly reactive thiolate anion.[8]
-
Use Additives in Chromatography Solvents: For column chromatography, degas your solvents and consider adding a small amount of a reducing agent to the mobile phase to protect the thiol as it passes through the column.[3]
-
Work Quickly: Minimize the time the compound is exposed to air during the workup and purification process.
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Variable levels of oxygen or metal ion contamination are leading to different degrees of oxidation in each experimental run.
Troubleshooting Steps:
-
Standardize Your Inert Atmosphere Technique: Ensure your procedure for creating an inert atmosphere is consistent every time. This includes adequate flushing of the reaction vessel with inert gas.[9][10]
-
Incorporate a Chelating Agent: Add a small amount of Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture to sequester any trace metal ions that could be catalyzing the oxidation.[3]
-
Check Excipient Purity: If using other reagents or excipients, be aware that they can be a source of peroxides which can initiate oxidation.[11]
Visualization of the Problem and Solution
The Oxidation Pathway
The primary oxidative pathway for the mercapto group is the formation of a disulfide bond.
Caption: Oxidation of two thiol molecules to form a disulfide dimer.
Experimental Workflow for Preventing Oxidation
A robust experimental setup is your first line of defense.
Caption: Step-by-step workflow to minimize thiol oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thiol oxidation? A1: Thiols are susceptible to oxidation by molecular oxygen. This process can be catalyzed by light, heat, and the presence of metal ions. The oxidation typically proceeds through a thiyl radical intermediate, leading to the formation of a disulfide bond.[3]
Q2: How does pH affect the rate of thiol oxidation? A2: Thiol oxidation is generally faster at neutral to alkaline pH.[3] At higher pH, the thiol group (-SH) is more readily deprotonated to the more nucleophilic thiolate anion (-S⁻), which is more susceptible to oxidation.[3][6] Studies on other thiols have shown that they are almost stable at pH 5 but show significant oxidation at pH 6 and 7.2.[3]
Q3: Can I use antioxidants to prevent thiol oxidation in my stock solutions? A3: Yes, antioxidants can be effective. Ascorbic acid (Vitamin C) and its salts are commonly used to prevent oxidation in solution.[3] However, for long-term storage, it is best to store the compound as a dry solid under an inert atmosphere and in a freezer.
Q4: What is the difference between using Nitrogen and Argon as the inert gas? A4: Both are effective at displacing oxygen. Nitrogen is more commonly used because it is less expensive. Argon is denser than nitrogen (and air), which can make it more effective at blanketing a reaction, as it is less quickly lost from the apparatus.[4] For most applications, nitrogen is sufficient.
Q5: My reaction involves a metal catalyst. How can I prevent it from oxidizing my thiol? A5: This is a challenging situation. The best approach is to rigorously exclude oxygen from the reaction. Ensure all components, including the catalyst, are added under a strict inert atmosphere. You may also need to perform careful optimization of reaction conditions (temperature, concentration) to favor the desired catalytic cycle over thiol oxidation. The use of chelating agents is not advisable here as they would likely interfere with your catalyst.
Q6: How do I properly set up an inert atmosphere in my lab without a glovebox? A6: You can use standard glassware with a Schlenk line or a simpler balloon setup. The basic requirements are a source of inert gas, dry glassware, and techniques to transfer reagents without introducing air, such as using syringes and cannulas.[4][12] The key steps involve assembling the glassware while hot (after oven-drying) and flushing it with the inert gas to displace all the air before it cools.[9][10][13] A bubbler is used to maintain a slight positive pressure of the inert gas throughout the experiment.[4][14]
Detailed Protocols
Protocol 1: Degassing Solvents with Inert Gas
-
Obtain a long needle or a glass pipette.
-
Connect the needle/pipette to a source of nitrogen or argon gas via tubing.
-
Insert the needle/pipette into the solvent, ensuring the tip is below the liquid surface.
-
Start a gentle flow of the inert gas to create bubbles. A vigorous flow can cause solvent evaporation.
-
Sparge the solvent for at least 15-30 minutes to ensure all dissolved oxygen has been displaced.
-
Store the degassed solvent under an inert atmosphere until use.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)
-
Oven-dry all glassware (e.g., round-bottom flask, condenser) and a magnetic stir bar overnight at >120°C.[13]
-
While still hot, assemble the glassware. Seal all openings with rubber septa.
-
Clamp the hot flask to a stand and insert a needle attached to a balloon filled with nitrogen or argon into the septum.[9]
-
Insert a second, open needle (an "exit needle") into the septum to allow the air inside the flask to be displaced.[10]
-
Allow the flask to flush with the inert gas for at least 5 minutes.[10]
-
Remove the exit needle first, then allow the flask to cool completely to room temperature with the inert gas balloon still attached. This prevents air from being drawn back into the flask as it cools.
-
Reagents can now be added via syringe through the septum.
References
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- KINTEK SOLUTION. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
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- Edelmann, F. T. (2021, August 8). How to create inert atmosphere ?
- BenchChem. (2025, December).
- Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Zhang, C., et al. (2017, December 13). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed.
- Unknown Author. (n.d.).
- van der Wijk, T., et al. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.
- Unknown Author. (n.d.). pH-rate profiles for the oxidation of thiol. (conditions: [PVVW11O40]⁴.
- Mishina, N. M., et al. (n.d.). The role of thiols in antioxidant systems. PMC - PubMed Central - NIH.
- Reddit User. (2013, October 4). Handling thiols in the lab. r/chemistry.
- Ezeriņš, D., et al. (2021, January 1).
- BenchChem. (2025, November). Technical Support Center: Handling Air-Sensitive Thiol Reagents. BenchChem.
- Unknown Author. (2026, January 12). The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. DDDT.
- Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US.
- Šrut, M., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Department of Chemistry : University of Rochester.
- Brandes, N., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Nagy, P. (n.d.).
- Monteiro, A. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?
- Cumming, R. C., et al. (2025, August 6). Protein Disulfide Bond Formation in the Cytoplasm during Oxidative Stress.
- PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831.
- GSRS. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-.
- Ramirez, M. S., et al. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
- Susumu, K., et al. (n.d.).
- Unknown Author. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.
- Unknown Author. (n.d.). Coversion of the mercapto group to halo groups by triphenylphosphine/N-halosuccinimides.
- Organic Chemistry Portal. (n.d.).
- BOC Sciences. (n.d.). CAS 157429-42-0 (R)-4-Mercapto-2-pyrrolidinone.
- ChemBK. (n.d.). 2-PYRROLIDINONE, 4-MERCAPTO-, (R).
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Technical Support Center: Navigating the Challenges of (S)-4-Mercapto-2-pyrrolidinone Auxiliary Cleavage
Welcome to the technical support center for the (S)-4-Mercapto-2-pyrrolidinone auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of this versatile chiral auxiliary. Our goal is to equip you with the knowledge to overcome common hurdles and ensure the successful recovery of your target chiral molecules with high yield and stereochemical integrity.
Introduction: The Power and Pitfalls of a Thiol-Containing Auxiliary
The this compound auxiliary has proven to be a valuable tool in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. However, the final, crucial step of cleaving the auxiliary to liberate the desired chiral product can present a unique set of challenges. The presence of both a lactam and a thiol functional group within the auxiliary's structure necessitates a careful selection of cleavage conditions to avoid incomplete reactions, side product formation, and epimerization. This guide will walk you through the most common issues and provide you with robust, field-proven solutions.
Troubleshooting Guide: From Incomplete Cleavage to Unexpected Side Reactions
This section addresses specific problems you may encounter during the cleavage of the this compound auxiliary, providing explanations for the underlying causes and actionable solutions.
Issue 1: Incomplete Cleavage and Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of the target carboxylic acid, ester, or amide.
-
Presence of the starting N-acylated auxiliary in the crude reaction mixture (confirmed by TLC, LC-MS, or NMR).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Insufficiently Harsh Hydrolysis Conditions | The amide bond of the N-acyl pyrrolidinone is sterically hindered and can be resistant to hydrolysis. Standard conditions used for simpler amides may not be sufficient. | For Basic Hydrolysis: Increase the concentration of the base (e.g., LiOH, NaOH), elevate the reaction temperature, or prolong the reaction time. The use of a co-solvent like THF or MeOH can improve solubility. For Acidic Hydrolysis: Use a stronger acid (e.g., 6N HCl, TFA) and consider higher temperatures. Be mindful of potential side reactions with acid-labile functional groups on your substrate. |
| Poor Solubility of the Substrate | The N-acylated substrate may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete conversion. | Screen a variety of solvent systems. For basic hydrolysis, mixtures of THF/water or MeOH/water are common. For acidic hydrolysis, aqueous acid solutions or mixtures with co-solvents like dioxane can be effective. |
| Reagent Decomposition | In some cases, the cleavage reagents may degrade over the course of a long reaction, especially at elevated temperatures. | If a prolonged reaction is necessary, consider a periodic or portion-wise addition of the cleavage reagent. |
Experimental Protocol: Trial Small-Scale Cleavage
Before committing your entire batch of material, it is highly recommended to perform small-scale trial reactions to identify the optimal cleavage conditions.[1]
Objective: To determine the most effective conditions for auxiliary cleavage.
Materials:
-
N-acyl-(S)-4-mercapto-2-pyrrolidinone substrate (10-20 mg)
-
Various cleavage reagents (e.g., 1M LiOH, 6N HCl, NaOMe in MeOH)
-
A selection of solvents (e.g., THF, MeOH, Dioxane, Water)
-
Small reaction vials
-
TLC plates and appropriate developing solvent
-
LC-MS for accurate monitoring
Procedure:
-
Set up a series of small-scale reactions in parallel, each with a different set of cleavage conditions (e.g., different reagents, solvents, temperatures).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Quench the reactions and perform a simple work-up.
-
Analyze the crude product to determine the extent of conversion and the presence of any side products.
-
Scale up the conditions that provided the best results.
Issue 2: Epimerization at the α-Stereocenter
Symptoms:
-
Loss of enantiomeric or diastereomeric purity in the final product, as determined by chiral HPLC or NMR analysis of a diastereomeric derivative.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Harsh Basic Conditions | Strong bases can deprotonate the α-proton of the carbonyl group, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization or epimerization.[2][3][4] | Opt for milder cleavage methods if possible. Consider transesterification with a nucleophile like sodium methoxide in methanol at low temperatures. If basic hydrolysis is necessary, use lower temperatures and shorter reaction times. The addition of additives like HOBt has been shown to suppress epimerization in some amide bond formations.[2][3] |
| Elevated Temperatures | Higher reaction temperatures can accelerate the rate of epimerization.[2][4] | Perform the cleavage at the lowest temperature that still allows for a reasonable reaction rate. This may require longer reaction times. |
Diagram: Epimerization Mechanism
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Issue 3: Thiol-Related Side Reactions
Symptoms:
-
Formation of disulfide-linked dimers or oligomers of the auxiliary or the product.
-
Reaction with electrophilic reagents or intermediates.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Oxidation of the Thiol Group | The free thiol is susceptible to oxidation, especially in the presence of air, leading to the formation of disulfide bonds.[5] | Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture can help to maintain the thiol in its reduced state. |
| Nucleophilic Attack by the Thiol | The thiolate anion is a potent nucleophile and can react with electrophiles present in the reaction mixture, including potentially the substrate itself under certain conditions.[5][6] | If the substrate contains electrophilic sites, consider protecting the thiol group before cleavage if the protecting group can be removed under orthogonal conditions. However, this adds extra steps to the synthesis. A more practical approach is to carefully select cleavage conditions that minimize the formation of reactive electrophiles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the this compound auxiliary?
A1: The most frequently employed methods fall into three categories:
-
Basic Hydrolysis: This is a robust method using strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as THF or methanol. It directly yields the carboxylic acid.
-
Transesterification: This method uses an alkoxide, such as sodium methoxide (NaOMe) in methanol, to cleave the auxiliary and directly form the corresponding methyl ester. This can often be performed under milder conditions than hydrolysis, which can be beneficial for sensitive substrates.[7][8]
-
Reductive Cleavage: While less common for this specific auxiliary, reductive cleavage using strong reducing agents can be an option to yield the corresponding primary alcohol. More advanced methods involving Lewis acids and photoredox catalysis have been developed for the reductive cleavage of N-acyl pyrrolidines, offering alternative, albeit more complex, strategies.[9][10][11][12]
Q2: Can I cleave the auxiliary to directly form an amide?
A2: Direct aminolysis of the N-acyl pyrrolidinone is challenging due to the stability of the amide bond. However, it is possible to first cleave the auxiliary to the carboxylic acid and then couple the acid with the desired amine using standard peptide coupling reagents.
Q3: My product is sensitive to strong acids and bases. What are my options?
A3: For sensitive substrates, milder cleavage conditions are essential. Consider:
-
Enzymatic Cleavage: While not broadly established for this specific auxiliary, enzymatic hydrolysis using a suitable lipase or amidase could be a very mild option if a compatible enzyme can be identified.
-
Milder Transesterification Conditions: Using a less basic alkoxide or performing the reaction at sub-ambient temperatures may be tolerated by your substrate.
-
Lewis Acid-Mediated Cleavage: The use of Lewis acids can activate the amide bond towards cleavage under non-hydrolytic conditions.[1][9][10][11][12] This is an area of active research and may require significant optimization.
Q4: How can I monitor the progress of the cleavage reaction?
A4: The most common methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): This provides a quick and qualitative assessment of the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more quantitative method that allows for accurate determination of the ratio of starting material to product and can help identify any side products.
Diagram: General Cleavage Workflow
Caption: A typical workflow for the cleavage of the chiral auxiliary.
Conclusion
The successful cleavage of the this compound auxiliary is a critical step that requires careful consideration of the substrate's properties and potential side reactions. By understanding the common challenges and employing systematic troubleshooting strategies, researchers can optimize their cleavage protocols to achieve high yields of their desired chiral products with excellent stereochemical purity. This guide serves as a starting point, and we encourage you to perform small-scale trials to find the ideal conditions for your specific system.
References
-
Hirao, M., et al. (2024). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1332-1339. [Link]
-
Barrow, J. C., et al. (2003). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordination. The Journal of Organic Chemistry, 68(22), 8499-8511. [Link]
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Zhang, X., et al. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
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Hirao, M., et al. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 146(44), 30698-30707. [Link]
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Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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Johnson, J. S. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 56(5), 549-564. [Link]
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Berts, W., et al. (2018). Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Angewandte Chemie International Edition, 57(42), 13917-13921. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Derksen, A., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11213-11220. [Link]
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Wikipedia. (n.d.). DBNPA. [Link]
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Epimerization of Peptide. (n.d.). [Link]
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Hirao, M., et al. (2024). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
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Hirao, M., et al. (2024). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. [Link]
-
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Wang, H., et al. (2020). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers, 7(12), 1541-1546. [Link]
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Bonanno, J. B., et al. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687-9692. [Link]
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Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link]
-
Bishnoi, P., et al. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. The Journal of Organic Chemistry. [Link]
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Molecules. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. MDPI. [Link]
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Gómez Gómez, R., & Vázquez Roncero, A. (1991). Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol. Grasas y Aceites, 42(5), 343-347. [Link]
-
Bull, S. D., et al. (1999). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1, (20), 2891-2900. [Link]
-
Ratanaporncharoen, K., & Shotipruk, A. (2025). Esterification and transesterification of palm fatty acid distillate in chitosan membrane reactor. Energy Conversion and Management, 292, 117393. [Link]
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Senogles, E., & Thomas, R. A. (1980). The products of acid hydrolysis of N–vinyl–2–pyrrolidone. Journal of the Chemical Society, Perkin Transactions 2, (6), 825-828. [Link]
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- 11. Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Overcoming poor solubility of (S)-4-Mercapto-2-pyrrolidinone derivatives
Overcoming Poor Solubility of (S)-4-Mercato-2-pyrrolidinone Derivatives
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for addressing the significant challenge of poor aqueous solubility encountered with (S)-4-Mercapto-2-pyrrolidinone derivatives. These sulfur-containing heterocyclic compounds are of growing interest, but their hydrophobic nature often impedes formulation and bioavailability. This center is designed as a dynamic resource, combining foundational knowledge with actionable troubleshooting protocols to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries regarding the solubility of these derivatives.
Q1: Why are my this compound derivatives poorly soluble in aqueous buffers like PBS?
A: The limited aqueous solubility is primarily due to the molecule's structural characteristics. The pyrrolidinone ring and any nonpolar substituents contribute to an overall hydrophobic character. While the thiol (-SH) and amide groups can participate in hydrogen bonding, these are often insufficient to overcome the low affinity for water, especially at neutral pH. For a drug to be absorbed effectively, it must first be in a solution at the site of absorption.[1][2]
Q2: What is the first and simplest step I should take to improve solubility in an aqueous medium?
A: The most straightforward initial approach is pH adjustment . The thiol group (-SH) on the pyrrolidinone ring is weakly acidic. By increasing the pH of your aqueous buffer to be significantly above the pKa of the thiol group, you deprotonate it to form the much more polar and water-soluble thiolate anion (-S⁻).[3] Basic salts are generally more soluble in acidic solutions, and conversely, acidic compounds (like thiols) are more soluble in basic solutions.[4][5]
Q3: I've noticed my compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A: This is a classic precipitation problem caused by a rapid change in solvent polarity. DMSO is a strong, polar aprotic solvent that can effectively solvate your compound. However, when this concentrated DMSO stock is diluted into a predominantly aqueous buffer, the overall solvent polarity increases dramatically. The aqueous environment cannot maintain the solvation of the hydrophobic compound, causing it to precipitate.[6] To prevent this, you should use a co-solvent system and carefully titrate your stock solution into the buffer while vortexing to avoid localized high concentrations. Refer to the Co-Solvent Screening Protocol in Part 3 for a systematic approach.
Q4: Can cyclodextrins be used to improve the solubility of these derivatives?
A: Yes, complexation with cyclodextrins is a highly effective and widely used technique.[1][7] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The nonpolar regions of your pyrrolidinone derivative can become encapsulated within this cavity, forming an "inclusion complex."[8][9] This complex presents a hydrophilic exterior to the solvent, significantly increasing the apparent water solubility of the guest molecule.[7][10] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred for their enhanced solubility and safety profiles.[8][11]
Q5: Is reducing the particle size, for example by micronization, a good strategy?
A: Particle size reduction, such as micronization, increases the surface area of the solid compound.[12] According to the Noyes-Whitney equation, this will increase the rate of dissolution. However, it is crucial to understand that micronization does not increase the equilibrium solubility of the compound.[1][2] If the intrinsic solubility is very low, simply increasing the dissolution rate may not be sufficient to achieve the desired concentration for your experiment.
Part 2: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to systematically resolving solubility issues.
Issue 1: Compound Fails to Dissolve in Aqueous Buffer (e.g., PBS pH 7.4)
This is the most common starting point. The troubleshooting workflow below guides you from the simplest to more complex interventions.
Caption: Logical workflow for addressing solubility issues.
-
pH Adjustment (The First Line of Defense):
-
Mechanism: The thiol group (-SH) of this compound is weakly acidic. While the exact pKa can vary with substitution, it is typically in the range of 9-11 for aliphatic thiols.[13][14][15] By raising the pH of the solution to a value greater than the pKa, you drive the equilibrium R-SH ⇌ R-S⁻ + H⁺ to the right, forming the negatively charged thiolate anion. This ionized species is significantly more polar and thus more soluble in water.[16][17]
-
Action: Prepare a series of buffers (e.g., phosphate or borate) with increasing pH values (e.g., 8.0, 9.0, 10.0). Attempt to dissolve your compound in each. As a rule of thumb, aim for a pH at least 1-2 units above the estimated pKa for sufficient ionization.
-
Validation: Observe for complete visual dissolution. Check for stability at the higher pH, as some compounds may be susceptible to base-catalyzed degradation.
-
-
Co-solvent Systems (When pH is Not Enough or Not an Option):
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[18][19] This reduction in polarity lowers the interfacial tension between the aqueous solution and your hydrophobic compound, making solvation more energetically favorable.[12] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6]
-
Action: First, prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 100% DMSO). Then, perform a titration into your aqueous buffer. It is critical to add the stock solution slowly while vigorously vortexing the buffer to ensure rapid dispersion and prevent precipitation.
-
Validation: Determine the maximum percentage of co-solvent your experimental system can tolerate (e.g., <1% DMSO for many cell-based assays). Then, determine the solubility limit at that specific co-solvent concentration. See Protocol 2 for a detailed screening method.
-
-
Complexation with Cyclodextrins (An Advanced Formulation Approach):
-
Mechanism: Cyclodextrins form non-covalent inclusion complexes by encapsulating the hydrophobic part of a drug molecule within their lipophilic central cavity.[7] This effectively "hides" the poorly soluble portion of your derivative from the aqueous solvent, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains dissolved.[8]
-
Action: Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD). Add your solid compound to this solution and stir or sonicate until equilibrium is reached (this can take several hours).
-
Validation: Measure the concentration of the dissolved compound (e.g., by HPLC-UV) at different cyclodextrin concentrations to generate a phase-solubility diagram. This confirms complexation and determines the solubility enhancement factor.
-
Issue 2: Selecting the Right Organic Solvent for Stock Solutions
Choosing the correct solvent for your primary stock solution is critical for accuracy and reproducibility.
Solvent Selection Guide (Qualitative)
| Solvent Class | Examples | Suitability for Pyrrolidinone Derivatives | Rationale & Key Considerations |
| Polar Aprotic | DMSO, DMF | Excellent | High solvating power for a wide range of compounds. Ideal for high-concentration stocks. Ensure the final concentration in assays is low (<1%) to avoid toxicity.[3] |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Can be effective, but solubility may be lower than in DMSO. Ethanol is often better tolerated in biological systems than DMSO. |
| Non-Polar | Toluene, Hexane | Poor | Unsuitable for preparing stock solutions intended for dilution into aqueous media, as they are immiscible with water. |
| Aqueous Buffer | PBS, Water | Very Poor | The root of the problem; direct dissolution is unlikely without formulation aids.[3] |
Part 3: Detailed Experimental Protocols
These protocols provide self-validating, step-by-step methodologies for key solubilization techniques.
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of a this compound derivative.
Caption: Workflow for assessing pH-dependent solubility.
Methodology:
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM phosphate-borate) at various pH values, such as 7.0, 8.0, 9.0, and 10.0. Verify the final pH of each buffer.
-
Sample Preparation: To 1.5 mL vials, add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each respective buffer. The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the buffer pH. This plot will visually demonstrate the pH at which solubility is maximized.
Protocol 2: Co-solvent System Screening
Objective: To identify a suitable co-solvent and its optimal concentration for solubilizing the compound in an aqueous buffer.
Methodology:
-
Prepare Concentrated Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Determine System Tolerance: Identify the maximum percentage of co-solvent your final assay can tolerate without artifacts (e.g., for cell viability assays, this is often ≤0.5% DMSO).
-
Prepare Test Matrix: In a series of microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS).
-
Slow Titration: While vigorously vortexing a tube of buffer, slowly add a small aliquot of the DMSO stock to reach a final DMSO concentration of 5%. Visually inspect for precipitation.
-
Iterative Dilution: If the 5% solution is clear, repeat the process in fresh buffer, aiming for lower final DMSO concentrations (e.g., 2%, 1%, 0.5%). If the 5% solution shows precipitation, you must use a lower stock concentration or explore a different co-solvent (e.g., ethanol).
-
Equilibration and Observation (Validation): Let the final prepared solutions stand at room temperature for at least 1-2 hours. Re-examine for any signs of delayed precipitation or cloudiness. The highest concentration of your compound that remains clear at the tolerated co-solvent level is your working solubility limit.
References
-
Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Prajapati, R., & Wadher, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pawar, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Kumar, S. (2024). Enhancing solubility of poorly soluble drugs using various techniques. GSC Biological and Pharmaceutical Sciences. [Link]
-
Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Klamt, A. (2012). Solvent-screening and co-crystal screening for drug development with COSMO-RS. In Silico Pharmacology. [Link]
-
Chen, A., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Klamt, A. (2012). Solvent-screening and co-crystal screening for drug development with COSMO-RS. ResearchGate. [Link]
-
Malek, N., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. [Link]
-
Wang, D., et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances. [Link]
-
Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. [Link]
-
Chappa, S. K., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]
-
van den Dungen, S. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]
-
Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
-
Bogwaffles. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? Chemistry Stack Exchange. [Link]
-
Wang, D., et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. [Link]
-
Kato, S., et al. (2012). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-4-Mercapto-2-pyrrolidone. PubChem. Retrieved January 13, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. gsrs.ncats.nih.gov. Retrieved January 13, 2026, from [Link]
-
Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility [Video]. YouTube. [Link]
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- 6. ijpbr.in [ijpbr.in]
- 7. scispace.com [scispace.com]
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Minimizing epimerization during reactions with (S)-4-Mercapto-2-pyrrolidinone
Welcome to the technical support center for (S)-4-Mercapto-2-pyrrolidinone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you maintain the stereochemical integrity of your molecules and ensure the success of your experiments. The pyrrolidine ring is a vital scaffold in a multitude of pharmaceuticals, and its stereochemistry often governs biological activity, making the prevention of epimerization a critical concern.[1][2]
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during reactions with this compound, with a focus on preventing the loss of stereochemical purity at the C4 position.
Issue 1: Loss of Enantiomeric Excess (%ee) After Reaction Under Basic Conditions
-
Symptoms:
-
Chiral HPLC analysis of your product shows a significant peak for the undesired (R)-enantiomer.
-
The observed optical rotation of your product is lower than the expected value for the enantiomerically pure compound.
-
-
Probable Cause: The primary cause of epimerization at the C4 position of this compound is the abstraction of the acidic α-proton by a base.[3] The resulting planar carbanion intermediate can be re-protonated from either face, leading to a mixture of (S) and (R) enantiomers. The acidity of this proton is increased by the adjacent carbonyl group of the lactam.
-
Mechanism of Base-Catalyzed Epimerization:
Caption: Base-catalyzed epimerization via a planar carbanion intermediate.
-
Solutions & Protocols:
1. Choice of Base: The strength and steric hindrance of the base are critical.
- Recommendation: Opt for weaker, non-nucleophilic bases when possible. Sterically hindered bases are less likely to abstract the α-proton.
- Avoid: Strong, small bases like sodium hydroxide, potassium carbonate, or sodium methoxide if possible, especially at elevated temperatures.
Table 1: Recommended Bases for Reactions Prone to Epimerization
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Applications |
| Triethylamine (TEA) | ~10.7 | Moderate | General purpose, acylations |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | High | Peptide couplings, alkylations |
| 2,6-Lutidine | ~6.7 | High | Silylations, acylations |
| Proton Sponge | ~12.1 | Very High | When a strong, non-nucleophilic base is required |
Issue 2: Epimerization During Thiol Derivatization (e.g., Alkylation, Michael Addition)
-
Symptoms:
-
Formation of diastereomers when reacting with another chiral molecule.
-
Loss of enantiomeric excess in the final product.
-
-
Probable Cause: Many reactions involving the thiol group are performed under basic conditions to deprotonate the thiol and form the more nucleophilic thiolate. This same basic condition can lead to epimerization at the C4 position.
-
Solutions & Protocols:
1. Solvent Selection: The polarity of the solvent can influence the rate of epimerization.
- Recommendation: Apolar solvents are often preferred as they can disfavor the formation of charged intermediates. However, solubility of reactants must be considered.
- Consider: Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) over highly polar solvents like DMF or DMSO when possible.
2. Controlled Reagent Addition:
- Protocol:
- Cool the solution of this compound in your chosen anhydrous solvent to a low temperature (e.g., 0°C or -20°C) under an inert atmosphere (e.g., Nitrogen or Argon).
- Slowly add the base dropwise to the solution.
- After a short period of stirring (e.g., 10-15 minutes) to form the thiolate, slowly add the electrophile (e.g., alkyl halide, Michael acceptor).
- Maintain the low temperature for the duration of the reaction, only warming to room temperature if necessary and after confirming the reaction is proceeding slowly.
Workflow for Minimizing Epimerization During Thiol Alkylation:
Caption: Recommended workflow for thiol alkylation.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess of my this compound derivative?
A1: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[1][4]
-
Direct Method: Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating a wide range of enantiomers.[1]
-
Indirect Method: Derivatize your compound with a chiral derivatizing agent (CDA) to form diastereomers. These can then be separated on a standard achiral HPLC column (e.g., C18).[5] The success of this method depends on finding a suitable CDA that reacts cleanly with your molecule.
Q2: Is this compound stable during storage?
A2: Thiols can be susceptible to oxidation to disulfides, especially in the presence of air. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., refrigerated) to minimize degradation.
Q3: What is the approximate pKa of the proton at the C4 position?
Q4: Can I use protecting groups to prevent epimerization?
A4: Protecting the thiol group is a common strategy before performing reactions at other parts of the molecule. However, if the reaction conditions for subsequent steps are basic, epimerization at C4 can still occur. Protecting the lactam nitrogen (e.g., as a Boc or Cbz derivative) can sometimes alter the acidity of the C4 proton, but this may not be sufficient to prevent epimerization under harsh conditions. The most effective strategy is to carefully control the reaction conditions (base, temperature, solvent) as outlined in the troubleshooting guide.
Q5: Are there any reaction types that are inherently less prone to causing epimerization with this compound?
A5: Reactions that proceed under neutral or acidic conditions are generally safer in terms of preserving stereochemical integrity. For example, some coupling reactions or electrophilic additions to the thiol that do not require a strong base would be less likely to cause epimerization. Thioacid-based peptide couplings using reagents like Sanger's reagent have been shown to be essentially epimerization-free.[7]
References
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
GSRS. 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Scite. (2021). The Synthesis and Microbiological Activity of 2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile Derivatives. [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed Central (PMC). (2022). Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (2014). Synthesis of pyrrolidinones 2a-2h via four-component reactions a. [Link]
-
ChemistryViews. (2023). Stereoselective Path to Densely Substituted Pyrrolidines. [Link]
-
PubMed. (2009). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
PubMed Central (PMC). (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
PubChem. (R)-4-Mercapto-2-pyrrolidone. [Link]
-
PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
N/A. Approximate pKa chart of the functional groups: values to know. [Link]
-
PubChem. 4-Mercapto-2-pentanone. [Link]
Sources
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
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- 7. Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity with (S)-4-Mercapto-2-pyrrolidinone and Lewis Acids
Introduction
Welcome to the technical support center for (S)-4-Mercapto-2-pyrrolidinone. This chiral auxiliary is a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules with high precision.[1] A key factor in achieving this precision is the strategic selection of a Lewis acid. The Lewis acid coordinates to the auxiliary-substrate conjugate, creating a rigid, chiral environment that dictates the facial selectivity of nucleophilic attack.[2] This guide provides in-depth answers to frequently asked questions, troubleshooting protocols for common experimental challenges, and detailed methodologies to help you harness the full potential of this system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in asymmetric synthesis?
This compound is a chiral auxiliary, a molecule temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] Its structure features a lactam ring and a thiol group. In a typical application, the thiol group is used to form a thioester or thioenone with the substrate of interest (e.g., an α,β-unsaturated carboxylic acid derivative). The lactam carbonyl and the sulfur atom then act as bidentate ligands, chelating to a Lewis acid. This chelation forms a rigid, well-defined chiral pocket around the reactive center, effectively shielding one face of the molecule and allowing a reagent to attack preferentially from the other, thus inducing high stereoselectivity.[3]
Q2: How does the choice of Lewis acid fundamentally impact reaction selectivity?
The choice of Lewis acid is paramount as it directly influences the geometry and stability of the transition state, which in turn governs the stereochemical outcome.[2][4] Key factors include:
-
Coordination Geometry: Different Lewis acids, due to their varying atomic radii and coordination preferences, will form distinct chelate structures with the auxiliary. For example, a strongly coordinating Lewis acid like Titanium(IV) chloride (TiCl₄) may form a more rigid and compact complex than a weaker one like Zinc(II) chloride (ZnCl₂). This geometry dictates the orientation of the substrate and therefore the facial bias.[3]
-
Lewis Acidity: The strength of the Lewis acid affects the degree of activation of the substrate. A stronger Lewis acid will polarize the reactive bond (e.g., a carbonyl group) more effectively, potentially increasing the reaction rate.[2] However, excessively strong Lewis acids can sometimes lead to decreased selectivity by promoting non-selective background reactions.[5]
-
Reversal of Selectivity: In some systems, changing the Lewis acid can even lead to a complete reversal of facial selectivity.[3][6] This remarkable phenomenon occurs when different Lewis acids favor different coordination modes (e.g., bidentate vs. monodentate chelation), leading to oppositely configured transition states.[7]
Q3: What are the most common Lewis acids used with this type of auxiliary, and what are their general characteristics?
Several Lewis acids are commonly employed, each with its own advantages:
-
Titanium(IV) Chloride (TiCl₄): A very strong and highly oxophilic Lewis acid. It often promotes high levels of stereoselectivity by forming rigid, well-defined bidentate chelate complexes. However, its high reactivity requires strictly anhydrous conditions and low temperatures.
-
Tin(IV) Chloride (SnCl₄): Another strong Lewis acid, often comparable to TiCl₄ in its ability to induce high selectivity through chelation control.[3] The concentration of SnCl₄ can have a remarkable influence on selectivity.[3]
-
Zinc(II) Chloride (ZnCl₂): A milder Lewis acid. While it may result in lower reactivity compared to TiCl₄ or SnCl₄, it can be advantageous for sensitive substrates. Its effect on stereochemistry is often less pronounced.[3]
-
Copper(II) Triflate (Cu(OTf)₂): Often used in combination with chiral ligands, Cu(OTf)₂ is effective in catalyzing conjugate addition reactions, including those involving thiols.[8]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A versatile and commonly used Lewis acid. It can promote reactions efficiently, but its influence on stereoselectivity can be less predictable and may not always rely on strong chelation control.[3]
Troubleshooting Guide
Q1: I am observing low enantiomeric excess (ee) or diastereomeric excess (de). What are the likely causes and how can I improve it?
Low selectivity is a common issue that can often be resolved through systematic optimization.[9]
Possible Causes & Recommended Actions:
-
Suboptimal Lewis Acid: The chosen Lewis acid may not be forming a sufficiently rigid chelate to enforce high facial selectivity.
-
Action: Screen a panel of Lewis acids with varying strengths and steric properties (e.g., TiCl₄, SnCl₄, ZnCl₂, Cu(OTf)₂). See Protocol 2 for a systematic approach.
-
-
Incorrect Stoichiometry: Using too little Lewis acid may result in incomplete complexation, allowing a non-selective background reaction to occur. Conversely, excess Lewis acid can sometimes form alternative, less selective complexes.
-
Action: Titrate the stoichiometry of the Lewis acid. Start with 1.1 equivalents and screen upwards (e.g., 1.5 eq) and downwards (e.g., 0.9 eq) in small-scale trials.
-
-
Temperature Effects: Higher temperatures increase molecular motion, which can overcome the energy difference between the diastereomeric transition states, leading to lower selectivity.
-
Action: Perform the reaction at lower temperatures. If you are running the reaction at 0 °C, try -20 °C, -40 °C, or -78 °C.[9]
-
-
Presence of Moisture or Protic Impurities: Water or other protic impurities can react with and deactivate the Lewis acid, preventing the formation of the desired chiral complex.
-
Action: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Dry reagents like molecular sieves can be added to the reaction mixture.[9]
-
-
Solvent Choice: The solvent can influence the conformation and stability of the Lewis acid-substrate complex.[9]
-
Action: Screen different anhydrous solvents. Dichloromethane (CH₂Cl₂) and toluene are common starting points. Less coordinating solvents often favor tighter complexation and higher selectivity.
-
Troubleshooting Workflow: Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Q2: My reaction is very slow or does not go to completion. Could the Lewis acid be the cause?
Yes, the Lewis acid is a primary factor in reaction rate.
Possible Causes & Recommended Actions:
-
Insufficient Lewis Acidity: The chosen Lewis acid may be too weak to sufficiently activate the substrate.
-
Action: Switch to a stronger Lewis acid. For example, if you are using ZnCl₂, consider trying the more potent TiCl₄.
-
-
Catalyst Deactivation: As mentioned, impurities can deactivate the Lewis acid. This is a common cause of stalled reactions.
-
Action: Re-purify all reagents and ensure rigorously anhydrous conditions.
-
-
Ligand Inhibition: In some cases, the product of the reaction or even the starting nucleophile can coordinate strongly to the Lewis acid, causing catalyst inhibition.[8][10]
-
Action: Consider using a slight excess of the Lewis acid. Alternatively, investigate if a different Lewis acid is less prone to product inhibition in your specific system.
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Lewis Acid-Mediated Asymmetric Michael Addition
This protocol describes a representative Michael addition of a thiol to an α,β-unsaturated thioester derived from this compound.
Materials:
-
(S)-N-crotonoyl-4-mercapto-2-pyrrolidinone (1.0 eq)
-
Lewis Acid (e.g., TiCl₄, 1.1 eq, 1.0 M solution in CH₂Cl₂)
-
Nucleophile (e.g., Benzyl thiol, 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
Charging the Flask: Add the (S)-N-crotonoyl-4-mercapto-2-pyrrolidinone (1.0 eq) to the flask and dissolve in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid solution (1.1 eq) dropwise via syringe over 5-10 minutes. The solution may change color. Stir the resulting mixture for 30 minutes at this temperature to allow for complete complexation.
-
Nucleophile Addition: Add the benzyl thiol (1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The choice of Lewis acid can dramatically alter both the yield and selectivity of the reaction. The following table illustrates typical results for the Michael addition described in Protocol 1 .
Table 1: Effect of Lewis Acid on a Model Michael Addition
| Entry | Lewis Acid (1.1 eq) | Temp (°C) | Yield (%) | de (%) | ee (%) |
| 1 | TiCl₄ | -78 | 95 | >98 | 99 |
| 2 | SnCl₄ | -78 | 92 | 95 | 97 |
| 3 | ZnCl₂ | -78 | 65 | 70 | 65 |
| 4 | BF₃·OEt₂ | -78 | 88 | 85 | 82 |
| 5 | TiCl₄ | 0 | 96 | 90 | 91 |
Data are illustrative and based on trends reported in the literature. Actual results may vary.
Protocol 2: Screening Lewis Acids for Optimal Selectivity
This workflow outlines a systematic method for identifying the best Lewis acid for your specific transformation.
Caption: Proposed chelation of TiCl₄ with an N-enoyl-4-mercapto-2-pyrrolidinone, showing the pyrrolidinone ring blocking the Si face, directing nucleophilic attack to the Re face.
References
- Patsnap Eureka. (2025, August 26). How to Correlate Lewis Acid and Reaction Selectivity?
-
Gomez-Guillen, M. et al. (2006, August 6). Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones. ResearchGate. Retrieved from [Link]
-
Cossio, F. P. et al. (2007, January 18). Lewis acid tuned facial stereodivergent HDA reactions using beta-substituted N-vinyloxazolidinones. PubMed. Retrieved from [Link]
-
Kanemasa, S. (2025, August 25). Lewis Acid Catalyzed Enantioselective Reactions Using Highly Coordinating Nucleophiles. Conjugate Additions of Thiols, Thiocarbo. Sciforum. Retrieved from [Link]
-
Denmark, S. E., & Stavenger, R. A. (2000). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Couty, F. & Evano, G. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Retrieved from [Link]
-
White, M. C. et al. (2010). A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation. National Institutes of Health. Retrieved from [Link]
-
Waser, M. et al. (2021). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral Lewis acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Determining Absolute Stereochemistry of (S)-4-Mercapto-2-pyrrolidinone Derivatives
(S)-4-Mercapto-2-pyrrolidinone is a valuable chiral building block in synthetic chemistry, prized for its dual functionality—a reactive thiol group and a lactam ring—centered around a defined stereocenter. When this synthon undergoes reactions, particularly at the thiol moiety, verifying the retention or inversion of the original stereocenter, or the configuration of newly formed stereocenters, is paramount. This guide provides an in-depth comparison of the primary analytical methodologies used to unequivocally determine the absolute stereochemistry of its derivatives, tailored for researchers in synthetic chemistry and drug development.
The Stereochemical Challenge: Beyond Synthesis
The synthesis of novel compounds from a chiral precursor like this compound is only half the battle. The ultimate biological activity of the resulting molecule is intrinsically tied to its three-dimensional structure. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and wasted resources. Therefore, rigorous stereochemical determination is not merely a characterization step but a critical checkpoint in the development pipeline.
This guide compares three cornerstone techniques: Single-Crystal X-ray Crystallography, NMR Spectroscopy using Chiral Derivatizing Agents, and Circular Dichroism coupled with computational analysis. We will explore the causality behind each experimental choice, provide actionable protocols, and present a framework for selecting the optimal method.
Method 1: Single-Crystal X-ray Crystallography - The Unambiguous Answer
X-ray Crystallography stands as the definitive "gold standard" for determining absolute stereochemistry. By scattering X-rays off a single crystal, it generates a three-dimensional electron density map of the molecule, providing a direct visualization of the atomic arrangement in space.[1]
Expertise & Causality: Why It Works
The technique's power for absolute configuration stems from the phenomenon of anomalous dispersion.[2] When the X-ray radiation frequency is near the absorption edge of an atom (particularly heavier atoms like sulfur, which is present in our parent molecule), a phase shift occurs. This effect breaks Friedel's law, meaning the intensity of scattered X-rays for a given crystal plane (hkl) is different from its inverse (-h-k-l). This difference, when analyzed, allows for the unambiguous assignment of the absolute configuration. The result is often expressed as a Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the incorrect one.[2]
The primary prerequisite, and its most significant limitation, is the need for a single, high-quality crystal suitable for diffraction.[1] For many novel compounds, which may be oils or amorphous solids, obtaining such a crystal can be a major bottleneck.
Experimental Workflow & Data Interpretation
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Data Interpretation:
-
Flack Parameter: A value close to 0 with a small error (e.g., 0.02(4)) confirms the assigned stereochemistry. A value near 1 indicates the inverted structure is correct. A value near 0.5 suggests a racemic twin.
-
Visual Inspection: The solved structure provides a direct 3D model that can be visually inspected and assigned an R/S configuration.
Method 2: NMR Spectroscopy - A Versatile Solution-State Approach
When crystallization fails, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. For chiral molecules, direct NMR analysis shows identical spectra for both enantiomers. The key is to introduce a new chiral element to create diastereomers, which possess distinct physical properties and, crucially, different NMR spectra.[3]
Expertise & Causality: The Power of Diastereomeric Differentiation
This is most commonly achieved by derivatizing the chiral substrate with an enantiomerically pure Chiral Derivatizing Agent (CDA). For alcohols and amines, Mosher's acid (MTPA) is the classic choice.[4][5] For thiols, a similar logic applies, with agents like 2-methoxy-2-phenylacetic acid (MPA) being highly effective.[6][7]
The protocol involves creating two separate samples: one by reacting the product with (R)-MPA and another with (S)-MPA. This creates a pair of diastereomeric thioesters. In the magnetic field of the NMR spectrometer, the phenyl group of the MPA reagent creates an anisotropic field. Due to the different spatial arrangements in the two diastereomers, protons on one side of the molecule will be shielded (shifted upfield) while those on the other are deshielded (shifted downfield). By systematically comparing the chemical shifts of the two diastereomers (calculating ΔδRS = δR - δS), one can map the spatial arrangement around the stereocenter and deduce its absolute configuration.[6]
Caption: Workflow for the NMR-based determination of absolute configuration using MPA.
Experimental Protocol: Thiol Derivatization with MPA
-
Preparation: In two separate vials, dissolve ~1-2 mg of the thiol-containing product in 0.5 mL of dry CDCl₃ or another suitable deuterated solvent.
-
Reagent Addition: To one vial, add 1.1 equivalents of (R)-(-)-2-methoxy-2-phenylacetic acid. To the second vial, add 1.1 equivalents of (S)-(+)-2-methoxy-2-phenylacetic acid.
-
Coupling: Add 1.2 equivalents of a suitable coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP to each vial.
-
Reaction: Stir the reactions at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete conversion to the thioester.
-
Workup: Filter the reaction mixture to remove urea byproduct (if using DCC/EDC) and use the crude product directly for NMR analysis. Purification is often not necessary if the reaction goes to completion.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MPA and (S)-MPA derivative samples.
-
Data Analysis: Carefully assign the protons in the spectra. Calculate the chemical shift difference (ΔδRS) for each proton. Protons on one side of the MPA phenyl ring will have positive ΔδRS values, while those on the other will have negative values, allowing for stereochemical assignment based on established models.[6][7]
Method 3: Circular Dichroism - Harnessing Chiroptical Properties
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8] While older methods relied on empirical rules (like the Octant Rule for ketones), modern application of CD for absolute configuration determination is a powerful technique that combines experimental measurement with quantum chemical calculations.[9][10]
Expertise & Causality: Matching Experimental and Theoretical Spectra
The principle is straightforward: enantiomers produce mirror-image CD spectra. Therefore, if one can accurately predict the CD spectrum for one specific enantiomer (e.g., the S-enantiomer), comparing it to the experimentally measured spectrum will confirm or refute the assignment.[9]
This process requires computational modeling. First, a thorough conformational search of the molecule is performed to identify all low-energy conformers. Then, for each conformer, the theoretical CD spectrum is calculated using time-dependent density functional theory (TD-DFT). Finally, these individual spectra are Boltzmann-averaged based on their relative energies to produce a final, predicted spectrum for that absolute configuration. A strong match between the experimental and predicted spectra provides high confidence in the stereochemical assignment.[10] This method is particularly well-suited for molecules with chromophores, such as the lactam ring in pyrrolidinone derivatives.
Caption: Workflow for absolute configuration determination using CD spectroscopy and computation.
Protocol: Combined Experimental and Computational CD
-
Experimental Measurement:
-
Dissolve a small amount of the purified product in a transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.
-
Record the CD spectrum over a suitable wavelength range (e.g., 190-400 nm) using a CD spectropolarimeter.
-
-
Computational Analysis:
-
Build a 3D model of one enantiomer of your product (e.g., the one with the (S) configuration).
-
Perform a rigorous conformational search using molecular mechanics (e.g., MMFF) or semi-empirical methods to find all accessible conformers.
-
Optimize the geometry and calculate the vibrational frequencies of each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level.
-
For each optimized conformer, calculate the electronic transitions and rotational strengths using Time-Dependent DFT (TD-DFT).
-
Generate a simulated CD spectrum for each conformer and combine them using Boltzmann weighting based on their calculated free energies.
-
-
Comparison: Overlay the final theoretical spectrum with the experimental spectrum. A good visual match in the signs and relative intensities of the Cotton effects confirms the absolute configuration.
Comparative Analysis: Selecting the Right Tool
The choice of method depends on the sample's properties, available equipment, and the required level of certainty.
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Circular Dichroism (Computational) |
| Principle | Direct 3D structure determination via X-ray scattering.[1] | Creation of diastereomers with distinct NMR spectra.[6] | Matching experimental chiroptical data with theoretical calculations.[9] |
| Sample Req. | High-quality single crystal. | Soluble sample (~1-2 mg), requires derivatization. | Soluble, purified sample with a chromophore (~0.1-1 mg). |
| Pros | Unambiguous, "gold standard" result; provides full 3D structure. | No crystal needed; widely available equipment; well-established protocols.[11] | High confidence without crystallization; small sample amount.[10] |
| Cons | Crystallization can be difficult or impossible. | Requires chemical modification; potential for kinetic resolution or racemization. | Requires computational resources and expertise; less direct than X-ray. |
| Best For... | Crystalline solids. | Non-crystalline oils or solids that are difficult to crystallize. | Molecules with UV-active chromophores, as a confirmation or alternative to NMR. |
Conclusion
Determining the absolute stereochemistry of derivatives from this compound is a critical step that validates synthetic outcomes. While X-ray crystallography provides the most definitive answer, its reliance on single crystals is a significant hurdle. For the vast number of non-crystalline products, NMR spectroscopy with chiral derivatizing agents like MPA offers a robust and reliable solution-state method.[6][7] Complementing this, circular dichroism combined with quantum chemical calculations has emerged as a powerful, orthogonal technique that provides high-confidence assignments without chemical modification.[9] A judicious choice among these methods, guided by the nature of the sample and the resources at hand, will ensure the structural integrity of your novel chemical entities.
References
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Seco, J. M., Quinoá, E., & Riguera, R. (2007). Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Organic Letters, 9(21), 4347–4350*. [Link]
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Porto, S., Seco, J. M., Quinoá, E., & Riguera, R. (2007). A general NMR spectroscopy protocol for determination of absolute configuration of thiols. ResearchGate. [Link]
-
Gawronski, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(16), 4948. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
-
Wang, R., & Englert, U. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1505-1509. [Link]
-
Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(5), 362-366. [Link]
-
Wang, R., & Englert, U. (2019). Powder X-ray diffraction pattern of (1). ResearchGate. [Link]
-
Flores, M. F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1512. [Link]
-
Glusker, J. P. (1994). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereochemical Analysis, 4, 379-418. [Link]
-
MIT Department of Chemistry. Absolute Configuration. MIT OpenCourseWare. [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]
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Riguera, R., & Seco, J. M. (2012). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. Comprehensive Chirality. [Link]
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Global Substance Registration System. (4-MERCAPTO-2-PYRROLIDINONE, (4S)-). gsrs.ncats.nih.gov. [Link]
-
Flores, M. F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. PubMed. [Link]
-
Wikipedia. (2023). Absolute configuration. Wikipedia. [Link]
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [Link]
-
Reich, H. J. Organic Chemistry Data. University of Wisconsin-Madison. [Link]
-
Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1997). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 62(13), 4514-4525. [Link]
-
Cerezo, J., & Santoro, F. (2023). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules, 28(1), 345. [Link]
-
Kessler, H., et al. (1991). Determination of Absolute and Relative Configuration. Stereochemical Analysis, 17, 1-15. [Link]
-
Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. Metabolites, 4(2), 335-364. [Link]
-
Sadu, R., & Gopishetti, S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Pelliccia, S., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 12(1), 85. [Link]
-
Kirchner, B., et al. (2009). Circular dichroism and conformational dynamics of cephams and their carba and oxa analogues. Journal of the American Chemical Society, 131(21), 7467-7476. [Link]
-
Gautier, C., et al. (2012). First enantioseparation and circular dichroism spectra of Au38 clusters protected by achiral ligands. Nature Communications, 3, 895. [Link]
-
Nörenberg, S., et al. (2018). Analysis and sensory evaluation of the stereoisomers of 4-mercapto-2-alkanols. Journal of Agricultural and Food Chemistry, 66(10), 2414-2422. [Link]
-
Tsoleridis, C. A., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(6), 7174-7191. [Link]
-
Mohammadi, A., et al. (2024). Circular dichroism of relativistically–moving chiral molecules. Scientific Reports, 14(1), 16812. [Link]
-
Tan, S. M., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 1649-1658. [Link]
-
Nógrádi, M. (2007). Stereochemistry and Stereoselective Synthesis. Wiley-VCH. [Link]
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A Comparative Guide to Chiral HPLC Analysis of Enantiomeric Excess: Featuring (S)-4-Mercapto-2-pyrrolidinone as a Novel Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making the accurate determination of enantiomeric excess (ee) a cornerstone of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering a blend of high resolution, sensitivity, and reproducibility.
This guide provides an in-depth technical comparison of methodologies for determining enantiomeric excess via chiral HPLC, with a special focus on the potential of (S)-4-Mercapto-2-pyrrolidinone as a novel chiral derivatizing agent (CDA). We will explore the mechanistic underpinnings of chiral derivatization, provide detailed experimental protocols, and present a comparative analysis against established reagents, supported by experimental data from scientific literature.
The Imperative of Enantiomeric Purity in Drug Development
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While possessing identical physical and chemical properties in an achiral environment, they can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (eutomer), while the other could be inactive, less active, or even responsible for adverse effects (distomer). Therefore, the synthesis and analysis of single-enantiomer drugs are paramount for ensuring safety and efficacy. Enantiomeric excess (ee) is the measure of this purity, calculated as:
ee (%) = |([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])| x 100[1]
Chiral HPLC: Direct vs. Indirect Methods
The separation of enantiomers by HPLC can be achieved through two primary strategies:
-
Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used due to their broad applicability.
-
Indirect Methods: Involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[2] This guide will focus on the indirect approach.
This compound: A Promising Chiral Derivatizing Agent
This compound is a chiral molecule featuring a thiol (-SH) group, which is a reactive handle for derivatization, and a lactam ring structure that provides a rigid chiral environment. Its potential as a CDA lies in its ability to react with various functional groups in analyte molecules to form diastereomers.
Proposed Mechanism of Action
The thiol group of this compound can undergo several types of reactions to form covalent bonds with analytes containing suitable functional groups. For instance, it can react with electrophilic centers such as those in α,β-unsaturated carbonyls or be used in thiol-ene "click" reactions. For analytes like chiral carboxylic acids or amines, activation would be necessary to facilitate the reaction with the thiol group, for example, by converting the carboxylic acid to a more reactive species. The resulting diastereomers can then be separated on a standard reversed-phase HPLC column (e.g., C18).
Experimental Protocols
Protocol 1: Hypothetical Derivatization of a Chiral Amine with this compound
This protocol is a proposed method and would require optimization for specific analytes.
-
Analyte & Reagent Preparation:
-
Dissolve the racemic amine analyte in an aprotic solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Prepare a solution of this compound (1.5 equivalents) in acetonitrile.
-
Prepare a solution of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or an alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in acetonitrile.
-
-
Derivatization Reaction:
-
To the analyte solution, add the this compound solution and the coupling agent.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. The progress can be monitored by thin-layer chromatography (TLC) or a rapid HPLC analysis.
-
-
Sample Preparation for HPLC:
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Filter the solution to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtered solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard achiral column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative absorbs (the pyrrolidinone and any chromophore on the original analyte will contribute to the absorbance).
-
Column Temperature: 25 °C.
-
Comparative Analysis: this compound vs. Established Chiral Derivatizing Agents
To objectively assess the potential of this compound, we compare its hypothetical performance with well-established CDAs like Marfey's Reagent (FDAA) and 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
| Feature | This compound (Hypothetical) | Marfey's Reagent (FDAA) | GITC |
| Target Functional Groups | Amines, Carboxylic Acids (with activation), Thiols | Primary and Secondary Amines | Primary and Secondary Amines, Alcohols |
| Reaction Conditions | Mild to moderate (room temp to 50°C) | 40-50°C, ~1 hour[3] | Room temperature, ~10-20 minutes[3] |
| Detection Method | UV | UV (strong chromophore at 340 nm)[3] | UV (254 nm)[3] |
| Resolution (Rs) | Potentially good due to rigid chiral center | Generally high (often > 2.0)[4] | Good, analyte dependent |
| Sensitivity | Analyte dependent | High due to strong chromophore | Moderate |
| Advantages | Novelty, potential for unique selectivity | Well-established, high resolution, reliable | Mild reaction conditions, broad applicability |
| Limitations | Requires method development and validation | Longer reaction time, potential for side reactions | May not be suitable for all analytes |
In-Depth Look at Established Chiral Derivatizing Agents
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
FDAA is a widely used CDA for the chiral analysis of amino acids and other primary and secondary amines.[5] The reaction involves the nucleophilic aromatic substitution of the fluorine atom by the amino group of the analyte. The resulting diastereomers are highly colored, allowing for sensitive detection by UV-Vis spectrophotometry.
Experimental Protocol for FDAA Derivatization: [3]
-
To 1 µL of a 1 mg/mL aqueous solution of the amino acid, add 10 µL of 6% triethylamine.
-
Add 10 µL of a solution of FDAA in acetone.
-
Heat the mixture at 50°C for 1 hour.
-
Cool the reaction and dilute with 10 µL of 5% acetic acid.
-
Inject an aliquot into the HPLC system.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
GITC is another effective CDA that reacts with primary and secondary amines to form thiourea diastereomers. The reaction is typically fast and proceeds under mild conditions. The bulky, chiral carbohydrate moiety of GITC often leads to good chromatographic separation of the resulting diastereomers.
Experimental Protocol for GITC Derivatization: [3]
-
To 1 µL of a 1 mg/mL aqueous solution of the amine, add 10 µL of 6% triethylamine.
-
Add 10 µL of a solution of GITC in a suitable organic solvent.
-
Allow the reaction to proceed at room temperature for 10-20 minutes.
-
Dilute with 10 µL of 5% acetic acid before HPLC analysis.
Visualizing the Workflow and Decision-Making Process
Conclusion and Future Perspectives
The determination of enantiomeric excess is a critical analytical challenge in the pharmaceutical industry. While direct methods using chiral stationary phases are often preferred for their simplicity, indirect methods involving chiral derivatization offer a powerful alternative, especially when dealing with analytes that are difficult to resolve directly or lack a strong chromophore.
This compound presents itself as a novel and promising candidate for a chiral derivatizing agent. Its unique structural features suggest the potential for novel selectivity in the separation of diastereomers. Further research is warranted to fully explore its reactivity, optimize derivatization protocols for various classes of compounds, and rigorously compare its performance against established reagents. As the demand for more efficient and robust analytical methods for chiral compounds continues to grow, the exploration of new chiral derivatizing agents like this compound will be instrumental in advancing the field of pharmaceutical analysis.
References
- Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. In Chiral Separations: Methods and Protocols (Vol. 970, pp. 233-248). Humana Press.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society.
- Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter 29.4. Sigma-Aldrich.
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central.
- Matthijs, N., van der Wurff, A., & van der Hayen, A. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 15(11), 1665–1675.
- Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. (n.d.).
- Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.
- 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. (n.d.). gsrs.
- Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. (2006).
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.).
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PubMed Central.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers.
- Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar.
- Yadav, K. K., Sharma, A., Kumar, A. M., Zunjarrao, A. Y., & Chourasiya, S. S. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1).
- Mbah, C. J. (2018).
- Jin, B., et al. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent.
- Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral St
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to NMR Analysis for Diastereomeric Ratio Determination
For researchers, scientists, and professionals in drug development, the precise quantification of diastereomeric ratios (d.r.) is not merely a procedural step but a cornerstone of stereoselective synthesis and the characterization of chiral molecules. The spatial arrangement of atoms dictates a molecule's biological activity, and an accurate d.r. is critical for assessing reaction outcomes, ensuring efficacy, and meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for this purpose, offering a direct window into the molecular composition of a sample.
This guide provides an in-depth, objective comparison of NMR-based methodologies for determining diastereomeric ratios. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The Fundamental Principle: Why NMR Can Distinguish Diastereomers
The power of NMR in this context stems from a fundamental property of diastereomers: they are distinct chemical compounds with different physical and chemical properties.[1] Unlike enantiomers, which are non-superimposable mirror images and thus spectroscopically identical in an achiral environment, diastereomers possess unique three-dimensional arrangements.[2][3] This structural difference creates a distinct magnetic environment for the nuclei (e.g., ¹H, ¹³C) within each diastereomer. Consequently, analogous nuclei in two different diastereomers will experience slightly different magnetic shielding, resulting in separate, distinguishable signals in the NMR spectrum, each with a unique chemical shift (δ) and/or coupling constant (J).[4] The ratio of the integrated areas of these distinct signals provides a direct and accurate measure of the diastereomeric ratio.
Method 1: Direct ¹H NMR Analysis - The Ideal Scenario
The most straightforward approach involves the direct analysis of a standard one-dimensional proton (¹H) NMR spectrum. This method is applicable when the diastereomers in the mixture exhibit at least one pair of corresponding proton signals that are well-resolved and free from overlap with other signals.
The causality is simple: if the chiral centers induce a sufficiently different electronic environment at a specific proton site in each diastereomer, their resonance frequencies will diverge, leading to separate peaks. The relative number of protons contributing to each peak is identical (e.g., one methyl group in each diastereomer), so the integral ratio directly reflects the molar ratio.
Experimental Protocol: Direct ¹H qNMR for Diastereomeric Ratio
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[5] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to maximize spectral dispersion and improve the chances of resolving key signals. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters (for Quantitative Accuracy):
-
Relaxation Delay (d1): Set a long relaxation delay (d1 ≥ 5 times the longest T₁ of the protons of interest). This ensures all protons have fully returned to equilibrium before the next pulse, which is critical for accurate integration.
-
Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase Correction: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[6][7]
-
-
Analysis:
-
Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton (or proton group) in each diastereomer.
-
Integrate both signals over an identical chemical shift width. The integration range should be wide enough to encompass the entire peak, including any ¹³C satellites (typically >60 times the peak width at half-height).[8]
-
The diastereomeric ratio (d.r.) is the ratio of the two integral values.
-
Data Summary: Direct ¹H NMR
| Advantages | Disadvantages |
| Rapid and Simple: No derivatization required. | Signal Overlap: Prone to failure in complex molecules or where signals are not baseline-resolved.[9][10] |
| Non-destructive: The sample can be recovered. | Low Sensitivity for Minor Diastereomers: Difficult to accurately quantify diastereomers present in very low amounts. |
| Directly Quantitative: No calibration required. | Requires Well-Resolved Signals: Relies on sufficient chemical shift difference (Δδ) between diastereomers. |
Overcoming Challenges: Advanced & Indirect NMR Methodologies
In many real-world scenarios, especially with large molecules or where chiral centers are remote from the observed protons, the chemical shift differences are minimal, leading to severe signal overlap that makes direct integration impossible.[9][10][11] In these cases, more advanced or indirect methods are necessary.
Workflow for Method Selection
The choice of method is dictated by the spectral characteristics of the sample. The following decision-making workflow can guide the researcher toward the most appropriate technique.
Caption: Decision tree for selecting an NMR method.
Method 2: Pure Shift NMR - Simplifying Complexity
When signal overlap is caused by complex multiplet structures arising from proton-proton (J) coupling, Pure Shift NMR is a powerful solution. This modern technique computationally removes the effect of homonuclear coupling, collapsing complex multiplets into sharp singlets.[9][10][11] This dramatically enhances spectral resolution, often revealing the underlying chemical shifts of each diastereomer and enabling straightforward integration.[12]
-
Causality: By removing the splitting pattern, the true chemical shift difference (Δδ) between the diastereomers becomes apparent, turning an unquantifiable spectrum into a simple, quantifiable one.
-
Best For: Complex molecules with significant signal crowding and overlap where the primary issue is multiplet complexity rather than an inherently zero chemical shift difference.
Method 3: Chiral Derivatizing Agents (CDAs) - Inducing Separation
When diastereomers are spectroscopically indistinguishable, an indirect method is required. The use of a Chiral Derivatizing Agent (CDA) involves chemically converting the mixture of diastereomers into a new mixture of diastereomers by reacting them with an enantiomerically pure reagent.[2][3]
-
Causality: The CDA introduces a new chiral center close to the original ones. The resulting diastereomeric products have significantly different three-dimensional structures and, therefore, larger chemical shift non-equivalence (Δδ), making them easily distinguishable by NMR. A classic example is Mosher's acid (MTPA), which reacts with alcohols and amines to form diastereomeric esters or amides.[13][14]
-
Trustworthiness: This method is highly reliable, provided the derivatization reaction goes to completion without any kinetic resolution (i.e., one diastereomer reacting faster than the other). Running the reaction with both (R)- and (S)-CDAs can validate the results.
Experimental Protocol: General CDA Usage
-
Reagent Selection: Choose a CDA (e.g., Mosher's acid chloride, mandelic acid) that reacts cleanly and completely with a functional group (e.g., -OH, -NH₂) present in your analyte. The CDA must be of high enantiomeric purity (>99%).
-
Reaction: In an NMR tube or a separate vial, react the diastereomeric mixture with a slight excess (~1.1 eq) of the CDA under appropriate conditions (e.g., in the presence of a non-nucleophilic base like pyridine-d₅).
-
Acquisition: Acquire a ¹H NMR spectrum of the resulting product mixture. Often, nuclei on the CDA itself (e.g., the -CF₃ group in Mosher's acid for ¹⁹F NMR) or protons on the analyte near the reaction site will show large, baseline-resolved chemical shift differences.[15]
-
Analysis: Integrate the well-resolved signals corresponding to the newly formed diastereomers to determine the original d.r.
Method 4: Chiral Solvating Agents (CSAs) - Non-Covalent Differentiation
An elegant, non-destructive alternative to CDAs is the use of Chiral Solvating Agents (CSAs) . These are enantiomerically pure compounds that are simply added to the NMR sample. They form transient, non-covalent diastereomeric complexes with the analyte molecules through interactions like hydrogen bonding or π-π stacking.[16][17][18]
-
Causality: The association between the CSA and each diastereomer of the analyte is rapid on the NMR timescale. The observed chemical shifts are a weighted average of the free and complexed states. Because the stability and geometry of the transient complexes are different for each diastereomer, the weighted-average chemical shifts will also be different, inducing a separation in the NMR spectrum.[18]
-
Self-Validation: The effect of a CSA is concentration and temperature-dependent. Titrating the CSA and observing a gradual increase in signal separation can validate that the observed splitting is due to the desired interaction.
Experimental Protocol: General CSA Usage
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your diastereomeric mixture.
-
CSA Addition: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable CSA to the NMR tube.
-
Acquire and Titrate: Re-acquire the spectrum and look for signal splitting. Continue to add small amounts of the CSA, acquiring a spectrum after each addition, until optimal separation is achieved without significant line broadening.[19][20]
-
Analysis: Once separation is achieved, integrate the resolved signals to determine the d.r.
Comparison of Advanced Methodologies
| Method | Principle | Pros | Cons |
| Pure Shift NMR | Computationally removes J-coupling to reveal underlying chemical shifts. | Excellent for complex spectra; Non-destructive; No sample modification. | Requires specific pulse sequences; May not help if Δδ is intrinsically zero. |
| CDAs | Covalent bonding to an enantiopure reagent to form new, separable diastereomers. | Often induces large Δδ; Can use heteronuclei (¹⁹F, ³¹P) for a clean spectral window.[15][16] | Destructive (sample is chemically altered); Reaction must be complete; Risk of kinetic resolution. |
| CSAs | Non-covalent, transient complexation with an enantiopure agent. | Non-destructive and reversible; Simple to implement (just add to tube); No reaction required.[18] | Induced Δδ is often smaller than with CDAs; Can cause line broadening; Finding an effective CSA can be trial-and-error. |
Data Analysis Workflow: A Self-Validating System
Regardless of the acquisition method, rigorous data processing is paramount for trustworthiness. The following workflow ensures accuracy.
Caption: Workflow for accurate NMR data analysis.
Conclusion
NMR spectroscopy offers a powerful and versatile suite of tools for the accurate determination of diastereomeric ratios. While direct ¹H NMR analysis is the simplest method, its limitations in complex molecules necessitate the use of advanced techniques. Pure Shift NMR provides a solution for spectral crowding, while chiral derivatizing and solvating agents offer robust strategies for resolving otherwise indistinguishable signals. The choice of method should be guided by the specific characteristics of the analyte and the nature of the analytical challenge. By following rigorous, validated protocols for both data acquisition and processing, researchers can have high confidence in the accuracy and integrity of their results, ensuring a solid foundation for progress in chemical synthesis and drug development.
References
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Seco, J. M., Quílez, E., & Ricarte, R. (2002). A New Diastereomer Method for Determining Enantiomeric Excess by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(18), 3175–3178. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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ChemEurope. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
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Montesinos-Gómora, R., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3333. [Link]
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Di Pietro, S., et al. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 26(16), 4967. [Link]
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Stephens, L. J., et al. (2023). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 12(6), e202200119. [Link]
-
Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
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Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]
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PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
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Ghorai, M. K., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24495–24501. [Link]
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ResearchGate. (2023). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]
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Li, X., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Molecules, 23(11), 2955. [Link]
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University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12975–12985. [Link]
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Li, X., et al. (2018). Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 23(8), 2056. [Link]
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ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Retrieved from [Link]
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JEOL Ltd. (n.d.). Using Quantitative NMR. Retrieved from [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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CVUA Karlsruhe. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
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A Comparative Guide to Mosher's Acid Analysis for Stereochemical Determination of Alcohols Derived from (S)-4-Mercapto-2-pyrrolidinone
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical step in chemical synthesis and drug discovery. The biological activity of chiral molecules often resides in a single enantiomer, making stereochemical analysis a cornerstone of modern pharmaceutical development. This guide provides an in-depth, objective comparison of Mosher's acid analysis with other prominent techniques for the stereochemical elucidation of chiral alcohols, particularly those derived from the versatile scaffold, (S)-4-Mercapto-2-pyrrolidinone. Experimental protocols, supporting data, and the rationale behind methodological choices are detailed to empower researchers in selecting the most suitable approach for their specific analytical challenges.
The Principle of Mosher's Acid Analysis
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent (CDA) that serves as a powerful tool for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The fundamental principle lies in the conversion of a pair of enantiomers, which are indistinguishable in an achiral NMR environment, into a mixture of diastereomers by esterification with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[3][4][5] These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2][6]
The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters allows for two key determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.[2] The presence of the -CF₃ group in Mosher's acid makes ¹⁹F NMR a particularly effective method, often showing two clean singlets for the two diastereomers.[7][8]
-
Absolute Configuration: By preparing two separate samples, one with (R)-MTPA and the other with (S)-MTPA, and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage, the absolute configuration of the alcohol can be deduced.[1][6]
Experimental Workflow: Mosher's Acid Analysis
The following diagram illustrates the general workflow for determining the enantiomeric excess and absolute configuration of a chiral alcohol using Mosher's acid analysis.
Caption: Workflow for Mosher's acid analysis of a chiral alcohol.
Performance Comparison: Mosher's Acid vs. Alternative Methods
While Mosher's acid analysis is a robust and widely used technique, several other methods are available for stereochemical determination. The choice of method depends on factors such as the nature of the analyte, the required accuracy, and the instrumentation available.[2]
| Feature | Mosher's Acid Analysis (NMR) | Chiral Lanthanide Shift Reagents (NMR) | Chiral Chromatography (HPLC/GC) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[2] | Formation of diastereomeric complexes with distinct NMR signals.[9][10] | Physical separation of enantiomers on a chiral stationary phase.[2] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | NMR spectrum with separated signals for each enantiomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Information Provided | Enantiomeric excess and absolute configuration. | Enantiomeric excess. Absolute configuration is not directly determined. | Enantiomeric excess. Absolute configuration requires a known standard. |
| Sample Requirement | Milligram quantities. | Milligram quantities. | Microgram to milligram quantities. |
| Advantages | - Provides both ee and absolute configuration.[1] - Well-established and reliable.[11] - ¹⁹F NMR can be very clean.[7] | - No covalent modification required. - Rapid analysis.[12] | - High accuracy and precision for ee. - Can be automated. |
| Disadvantages | - Requires synthesis of two derivatives. - Potential for kinetic resolution if reaction is incomplete.[5] - Can be difficult for sterically hindered alcohols. | - Line broadening can be an issue.[7] - Requires a Lewis basic site on the analyte.[9] - Shift reagent can be expensive. | - Requires method development. - Chiral columns can be expensive and have limited lifetimes. |
Detailed Experimental Protocols
Protocol 1: Mosher's Ester Analysis for a Chiral Alcohol
This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.[2]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.[13]
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.
Protocol 2: Analysis with a Chiral Lanthanide Shift Reagent
This protocol outlines the general procedure for determining enantiomeric excess using a chiral lanthanide shift reagent (CLSR).[9][12]
Materials:
-
Chiral alcohol (approx. 5 mg)
-
Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the chiral alcohol in the deuterated solvent in an NMR tube and acquire a reference ¹H NMR spectrum.
-
Add a small, measured amount of the CLSR to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the shifts and separation of signals.
-
Continue adding the CLSR in small increments until baseline separation of a pair of signals corresponding to the two enantiomers is achieved.
-
Integrate the separated signals to determine the enantiomeric ratio.
Data Interpretation and Case Study
Let's consider a hypothetical alcohol derived from this compound, for instance, (S)-4-((R)-1-hydroxyethyl)-2-pyrrolidinone. The absolute configuration at the newly formed stereocenter (the alcohol) is unknown.
Caption: Hypothetical ¹H NMR data for Mosher's esters.
In the Mosher model, the ester is presumed to adopt a conformation where the C=O, C-O, and the Cα-H bonds are eclipsed. The bulky phenyl and trifluoromethyl groups of the MTPA moiety create distinct shielding and deshielding zones. Protons that lie in the shielding cone of the phenyl group in the (S)-MTPA ester will have a negative Δδ value, while those on the opposite side will have a positive Δδ value. Based on the data in the table, the protons of side chain 1 have positive Δδ values, and those of side chain 2 have negative Δδ values, allowing for the assignment of the absolute configuration of the alcohol.
Conclusion
The determination of stereochemistry is a non-negotiable aspect of modern chemical and pharmaceutical research. Mosher's acid analysis remains a highly reliable and informative method for determining both the enantiomeric excess and the absolute configuration of chiral alcohols.[2][11] Its primary strength lies in its ability to provide absolute stereochemical information without the need for crystallographic methods. However, it is not without its limitations, and alternative methods such as chiral chromatography and the use of chiral lanthanide shift reagents offer distinct advantages in terms of speed, accuracy for ee determination, and applicability to different substrates.[2][12] A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, is essential for making an informed decision and ensuring the stereochemical integrity of chiral molecules.
References
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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Takahashi, H., Kato, N., Iwashima, M., & Iguchi, K. (n.d.). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Chemistry Letters, Oxford Academic. Retrieved from [Link]
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Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical Science. Retrieved from [Link]
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Liu, W., & Lee, C. C. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. Retrieved from [Link]
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Relfsneider, T. L., et al. (n.d.). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Takahashi, H., et al. (1999). Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy. Chemistry Letters, 28(11), 1127-1128. Retrieved from [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
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Zhang, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 539-546. Retrieved from [Link]
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Homework.Study.com. (n.d.). Does stereochemistry matter with NMR?. Retrieved from [Link]
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Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 438-451. Retrieved from [Link]
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Whitesides, G. M., & Lewis, D. W. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Journal of the American Chemical Society, 93(22), 5914-5916. Retrieved from [Link]
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Wenzel, T. J., & Wilcox, J. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Retrieved from [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
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Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Retrieved from [Link]
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Bohrium. (n.d.). Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers. Retrieved from [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
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The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]
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Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(12), 1693-1695. Retrieved from [Link]
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A Comparative Crystallographic Guide to N-acyl-(S)-4-Mercapto-2-pyrrolidinone Derivatives: Elucidating Structure Through Analogue Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to the Structural Nuances of Pyrrolidinone Scaffolds.
In the landscape of contemporary drug discovery, the pyrrolidinone core is a privileged scaffold, forming the backbone of numerous biologically active compounds. The introduction of specific functionalities, such as an N-acyl group and a 4-mercapto substituent, offers a rich playground for medicinal chemists to modulate the pharmacological profile of these molecules. Understanding the precise three-dimensional arrangement of these derivatives is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. X-ray crystallography stands as the definitive technique for acquiring this atomic-level insight.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of N-acyl-(S)-4-Mercapto-2-pyrrolidinone derivatives. Due to the limited availability of public crystallographic data for this specific class of compounds, this guide will draw upon comparative analyses of structurally related analogues to illuminate the conformational and crystal packing implications of N-acylation and 4-mercapto substitution. By examining these key structural motifs in isolation and in similar molecular contexts, we can build a robust predictive framework for understanding the solid-state behavior of the target compounds.
The Foundational Role of X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's three-dimensional structure in the solid state. For N-acyl-(S)-4-Mercapto-2-pyrrolidinone derivatives, this technique can definitively establish:
-
Molecular Conformation: The puckering of the pyrrolidinone ring, the orientation of the N-acyl and 4-mercapto groups, and the overall molecular shape.
-
Stereochemistry: Unambiguous confirmation of the absolute configuration at chiral centers.
-
Intermolecular Interactions: The precise nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing. This is particularly crucial for understanding solubility and solid-state stability.
-
Polymorphism: Identification of different crystalline forms of the same compound, which can have profound implications for its physicochemical properties and bioavailability.
This detailed structural information is invaluable for computational modeling, aiding in the prediction of binding affinities to biological targets and guiding further synthetic modifications.
Comparative Analysis of N-Acyl Substituents on the Pyrrolidinone Ring
The nature of the N-acyl group can significantly influence the conformation of the pyrrolidinone ring and the overall crystal packing. By comparing the crystal structures of different N-acyl-2-pyrrolidinone derivatives (lacking the 4-mercapto group), we can infer the likely impact of these substituents in our target molecules.
A consistent force-field analysis of methyl-substituted pyrrolidones has shown that such substitutions enhance the non-planarity of the ring in a manner that varies with the substituent's position.[1] The N-acyl functionality, in particular, tends to drive aliphatic substituents at the 2- and 5-positions into a preferred axial orientation, thereby restricting the possible conformations of the pyrrolidinone ring.[2]
In contrast, the larger, aromatic N-benzyl group in N-benzyl-2-pyrrolidinone introduces the possibility of π-π stacking interactions, which can significantly influence the crystal lattice. These interactions, along with potential C-H···π interactions, would likely play a major role in the supramolecular assembly.
The Influence of the 4-Mercapto Group on Crystal Packing
The introduction of a mercapto (-SH) group at the 4-position of the pyrrolidinone ring introduces a potent hydrogen bond donor and acceptor, which is expected to have a profound impact on the crystal packing. In the absence of specific crystallographic data for 4-mercapto-2-pyrrolidinone derivatives, we can draw parallels from the crystal structures of other thiol-containing molecules.
The thiol group can participate in a variety of intermolecular interactions, including:
-
N-H···S Hydrogen Bonds: The sulfur atom can act as a hydrogen bond acceptor from the amide N-H of a neighboring molecule.
-
S-H···O Hydrogen Bonds: The thiol proton can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent pyrrolidinone ring.
-
S-H···S Hydrogen Bonds: Although weaker, interactions between thiol groups can also contribute to the overall crystal packing.
-
Disulfide Bond Formation: Under oxidative conditions, intermolecular disulfide bonds (S-S) can form, leading to a completely different molecular and crystal structure.
The presence of these strong and directional interactions is likely to result in a more robust and predictable crystal packing arrangement compared to analogues lacking the mercapto group.
Predicted Crystallographic Parameters of N-acyl-(S)-4-Mercapto-2-pyrrolidinone Derivatives
Based on the analysis of related structures, we can predict some general crystallographic features for the title compounds. The table below presents a hypothetical comparison based on the expected influence of different N-acyl groups.
| Feature | N-acetyl-(S)-4-Mercapto-2-pyrrolidinone (Predicted) | N-benzoyl-(S)-4-Mercapto-2-pyrrolidinone (Predicted) |
| Dominant Intermolecular Forces | N-H···O, S-H···O, and N-H···S hydrogen bonds. | N-H···O, S-H···O, N-H···S hydrogen bonds, and π-π stacking interactions. |
| Expected Crystal System | Likely monoclinic or orthorhombic, driven by strong hydrogen bonding networks. | Potentially monoclinic or triclinic, accommodating both hydrogen bonding and π-stacking. |
| Pyrrolidinone Ring Pucker | Envelope or twist conformation, influenced by the acetyl group and crystal packing forces. | Envelope or twist conformation, with potential for greater distortion due to the bulky benzoyl group. |
| Potential for Polymorphism | Moderate, with different hydrogen bonding motifs possible. | High, due to the interplay of multiple weak and strong intermolecular interactions. |
Experimental Protocol for X-ray Crystallographic Analysis
This section provides a standardized, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a representative N-acyl-(S)-4-Mercapto-2-pyrrolidinone derivative.
Synthesis of N-acetyl-(S)-4-Mercapto-2-pyrrolidinone
A general synthetic route would involve the acylation of (S)-4-Mercapto-2-pyrrolidinone.
-
Starting Material: this compound (commercially available or synthesized from L-aspartic acid).
-
Acylation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add acetyl chloride or acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Crystallization
The key to successful X-ray crystallographic analysis is the growth of high-quality single crystals.
-
Solvent Selection: Screen a variety of solvents to find a suitable system where the compound has moderate solubility. Good starting points include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
-
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic analysis.
Caption: Conceptual diagram of structural influences on the target molecule.
Conclusion
While a direct comparative guide of N-acyl-(S)-4-Mercapto-2-pyrrolidinone derivatives is currently hampered by a lack of public crystallographic data, a robust understanding of their likely solid-state behavior can be achieved through the careful analysis of structurally related compounds. The N-acyl group is expected to be a key determinant of the local conformation and can introduce additional intermolecular interactions, such as π-stacking with aromatic substituents. The 4-mercapto group, with its strong hydrogen bonding capabilities, is predicted to play a dominant role in defining the overall crystal packing. The interplay of these functionalities will ultimately dictate the final three-dimensional structure. The experimental protocols and analytical framework presented here provide a solid foundation for researchers to pursue the crystallographic characterization of this important class of molecules, which will undoubtedly accelerate their development in various therapeutic areas.
References
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Le Nouen, D., Defoin, A., & Behr, J.-B. (2016). Determination of the Relative Configuration and Conformational Analysis of Five-membered N-Acyl-Iminosugars by Relevant 3J Coupling Constants. ResearchGate. [Link]
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Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327. [Link]
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A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus Sulfur-Containing Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient stereochemical control is paramount. Chiral auxiliaries remain a foundational and reliable strategy for introducing chirality into prochiral substrates. Among the pantheon of these molecules, Evans oxazolidinone auxiliaries have long been revered as a gold standard, celebrated for their high efficacy and predictable stereochemical outcomes in a multitude of carbon-carbon bond-forming reactions.[1][2]
This guide offers a detailed comparison of the well-established Evans oxazolidinone auxiliaries with the class of sulfur-containing chiral auxiliaries, particularly thiazolidinethiones. It is important to note at the outset that a direct comparison with (S)-4-Mercapto-2-pyrrolidinone is not currently possible due to a lack of available experimental data in the scientific literature regarding its application as a chiral auxiliary. Our extensive search yielded no studies detailing its performance in asymmetric synthesis. Therefore, this guide will focus on a comparative analysis of Evans auxiliaries and their more extensively studied sulfur-containing counterparts to provide valuable insights for the discerning researcher.
The Gold Standard: Evans Oxazolidinone Auxiliaries
Developed by David A. Evans and his research group, oxazolidinone auxiliaries are cyclic carbamates derived from readily available amino alcohols.[3] Their rigid structure and the steric hindrance provided by the substituents at the 4 and 5 positions create a highly controlled chiral environment, enabling excellent diastereoselectivity in a range of reactions.[2]
Mechanism of Stereocontrol
The efficacy of Evans auxiliaries hinges on the formation of a rigid, chelated enolate, which effectively blocks one face of the enolate from the incoming electrophile. The substituent at the C4 position of the oxazolidinone ring dictates the direction of electrophilic attack.
Experimental Workflow: Asymmetric Alkylation with Evans Auxiliaries
Caption: General workflow for an asymmetric alkylation reaction using an Evans oxazolidinone auxiliary.
Key Applications and Performance
Evans auxiliaries have demonstrated exceptional performance in several key asymmetric transformations:
-
Alkylation Reactions: The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating stereogenic centers. High diastereoselectivities are routinely achieved with a variety of alkyl halides.[1][4]
-
Aldol Reactions: The "Evans aldol reaction" is a cornerstone of stereoselective synthesis, enabling the formation of two contiguous stereocenters with remarkable control.[5] The use of boron enolates typically leads to the formation of syn-aldol products with high diastereomeric ratios.[5][6]
-
Diels-Alder Reactions: N-Acryloyl oxazolidinones serve as chiral dienophiles in asymmetric Diels-Alder reactions, yielding cycloadducts with high stereoselectivity.[2]
The Sulfur Analogs: Thiazolidinethiones and Oxazolidinethiones
A significant alternative to the classic Evans auxiliaries are their sulfur-containing counterparts, such as 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones. These are often prepared from the same amino alcohol precursors, with the carbonyl oxygen of the oxazolidinone being replaced by a sulfur atom.[7] This substitution can lead to notable differences in reactivity and performance.
Advantages of Sulfur-Containing Auxiliaries
While Evans oxazolidinones are highly effective, sulfur-based auxiliaries have been shown to offer superior performance in certain contexts:
-
Acetate Aldol Reactions: One of the limitations of Evans auxiliaries is their often poor diastereoselectivity in acetate aldol reactions. In contrast, sulfur-containing analogs, such as N-acetyl thiazolidinethiones, have proven to be highly effective in this transformation, providing syn-acetyl aldol products with high diastereoselectivity.[7]
-
Cleavage Conditions: The removal of sulfur-containing auxiliaries can sometimes be achieved under milder conditions compared to their oxygen-based counterparts, which can be advantageous when dealing with sensitive substrates.
| Feature | Evans Oxazolidinone | Thiazolidinethione |
| Typical Reactions | Alkylation, Aldol, Diels-Alder | Aldol (especially acetate), Michael Addition |
| Acetate Aldol d.r. | Often low to moderate | High |
| Cleavage Reagents | LiOH/H₂O₂, LiBH₄, etc. | Often milder conditions possible |
| Recyclability | Generally good | Generally good |
Caption: High-level comparison of Evans oxazolidinones and thiazolidinethiones.
Experimental Protocols
Asymmetric Alkylation using an Evans Auxiliary
This protocol is a generalized procedure for the asymmetric alkylation of an N-acyl oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the oxazolidinone auxiliary (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the (Z)-enolate.
-
Add the alkylating agent (e.g., allyl iodide) (1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by flash chromatography.[8]
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water at 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous Na₂SO₃.
-
Extract the chiral carboxylic acid product and the recoverable auxiliary.[7][9]
Cleavage and Recyclability: A Critical Consideration
A key aspect of the practical utility of a chiral auxiliary is the ease of its removal from the product and its potential for recovery and reuse.[10]
Evans Oxazolidinone Cleavage
The N-acyl bond of the product can be cleaved under various conditions to yield different functional groups, enhancing the synthetic utility of the method.
-
Hydrolysis (LiOH/H₂O₂): This is a common method to obtain the corresponding chiral carboxylic acid.[7][9] It's important to note that this reaction can be exothermic and may release oxygen gas, which requires careful management on a larger scale.[11]
-
Reductive Cleavage (LiBH₄, LiAlH₄): These reagents cleave the auxiliary to furnish the chiral primary alcohol.
-
Transamination: Reaction with Weinreb's reagent (Me(MeO)NH·HCl) and a Lewis acid can yield the corresponding Weinreb amide, a versatile intermediate for further transformations.
The auxiliary itself is often recovered in high yield after the cleavage step, making the process economically viable.[12][13]
Cleavage of Sulfur-Containing Auxiliaries
The thiocarbonyl group in thiazolidinethiones and related auxiliaries can facilitate different cleavage pathways. While hydrolytic and reductive methods analogous to those for oxazolidinones can be used, other methods specific to the sulfur moiety are also available, sometimes offering milder reaction conditions.
Reaction Mechanism: Stereoselective Aldol Reaction
Caption: Simplified mechanism of an Evans asymmetric "syn"-aldol reaction.
Conclusion
Evans oxazolidinone auxiliaries have rightfully earned their place as a powerful and reliable tool in the asymmetric synthesis toolbox. Their high degree of stereocontrol in a wide range of reactions, coupled with their recyclability, makes them a continued favorite in both academic and industrial settings.[1][14]
While a direct experimental comparison with this compound is not possible due to the absence of published data, the exploration of other sulfur-containing auxiliaries, such as thiazolidinethiones, reveals a complementary and, in some cases, superior alternative. The enhanced performance of these sulfur analogs in challenging reactions like the acetate aldol condensation highlights the value of considering these alternatives when designing a synthetic route.
For researchers and drug development professionals, the choice of a chiral auxiliary will always be context-dependent, weighing factors such as the specific transformation, substrate sensitivity, cost, and scalability. While Evans auxiliaries provide a robust and well-trodden path to stereochemical control, the continued exploration of alternatives like sulfur-containing auxiliaries will undoubtedly lead to new and improved synthetic methodologies.
References
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- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
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- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing).
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH.
- A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
- Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett.
- Evans Aldol Reaction. Chem-Station Int. Ed.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar.
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Chiral auxiliary. Wikipedia. Available from: [Link]
- Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH.
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- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate.
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam† †Electronic supplementary information (ESI) available: Experimental details, details of flow reactor and equipment, characterization data of compounds. See DOI: 10.1039/c7sc05192a. Semantic Scholar.
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A Comparative Guide to Alternative Chiral Auxiliaries for Asymmetric Aldol Reactions
The aldol reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for stereocontrolled carbon-carbon bond formation. For researchers in drug development and natural product synthesis, achieving high levels of stereoselectivity is not merely an academic exercise but a critical necessity. While catalytic asymmetric methods have seen remarkable advances, substrate-controlled diastereoselective reactions using chiral auxiliaries remain unparalleled in their reliability, predictability, and scalability.[1][2]
This guide offers an in-depth comparison of leading chiral auxiliaries for the asymmetric aldol reaction. We move beyond the foundational Evans' oxazolidinones to explore powerful alternatives that offer unique advantages, such as stereodivergent control and efficacy in challenging transformations. This analysis is grounded in mechanistic principles and supported by comparative experimental data to empower scientists in selecting the optimal tool for their synthetic challenges.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The remarkable stereoselectivity of Evans' auxiliaries is rationalized by the Zimmerman-Traxler model. The process begins with the formation of a conformationally locked Z-enolate, typically using a boron reagent like dibutylboron triflate (Bu₂BOTf) and a hindered base.[1][6] This Z-enolate is stabilized by chelation between the boron atom, the enolate oxygen, and the carbonyl oxygen of the imide. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. Consequently, the incoming aldehyde can only approach from the less hindered face, proceeding through a highly ordered, six-membered chair-like transition state to furnish the syn-aldol adduct with exceptional diastereoselectivity.[1][6]
Caption: Mechanism of Evans' syn-selective aldol reaction.
Stereodivergent Control: Crimmins' Thiazolidinethiones
Mechanism of the Stereochemical Switch
This unique control is typically achieved using titanium tetrachloride (TiCl₄) and the chiral base (-)-sparteine. The prevailing hypothesis is that the stoichiometry of the base dictates the nature of the transition state.[8]
-
"Non-Evans Syn" Product (1 equiv. base): A chelated transition state is proposed where the titanium atom coordinates to both the enolate oxygen and the thiocarbonyl sulfur. This arrangement forces the aldehyde to approach from the opposite face compared to the Evans model.
-
"Evans Syn" Product (2 equiv. base): An excess of the amine base leads to a non-chelated, open transition state, reverting the facial selectivity to match that observed in the classic Evans boron aldol reaction.[7][8]
Furthermore, thiazolidinethiones excel in acetate aldol reactions, a transformation where Evans' auxiliaries often yield poor selectivity.[9] Their derivatives are often highly crystalline and possess a characteristic yellow color, which greatly simplifies purification by chromatography or recrystallization.[9]
Caption: Stereodivergent control in Crimmins' aldol reactions.
Practicality and Power: Myers' Pseudoephedrine Amides
Professor Andrew G. Myers developed pseudoephedrine as a highly practical and effective chiral auxiliary, particularly for asymmetric alkylation reactions.[10][11] The methodology is prized for its operational simplicity, broad substrate scope, and the high crystallinity of the amide intermediates, which often allows for purification without chromatography.
Mechanism and Application
Pseudoephedrine is attached to a carboxylic acid to form an amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a Z-enolate.[5][10] The lithium cation is believed to form a rigid chelate with the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric bulk of the phenyl group, effectively shields one face of the enolate, directing incoming electrophiles to the opposite side with high fidelity.[5]
While most renowned for alkylations, the enolates generated from pseudoephedrine amides can participate in aldol-type reactions. A significant advantage is the relative ease of product cleavage. The auxiliary can be removed under mild acidic or basic conditions to yield carboxylic acids, or reduced to provide chiral alcohols.[11]
Due to regulatory restrictions on pseudoephedrine, the Myers group developed pseudoephenamine as a superb alternative that is not a precursor to illicit substances.[5][12] In many cases, particularly in the formation of challenging quaternary stereocenters, pseudoephenamine provides even higher stereoselectivity than the original auxiliary.[12]
Alternative Enolate Chemistry: Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, is a premier strategy for the asymmetric α-alkylation of aldehydes and ketones.[13][14] While not a direct aldol reaction auxiliary, it provides access to the same class of α-chiral carbonyl compounds by reacting an enolate equivalent (an azaenolate) with an electrophile.
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) are condensed with a carbonyl compound to form a hydrazone.[13] Deprotonation with LDA creates a lithiated azaenolate, where the lithium is chelated by the methoxy group, creating a rigid, planar six-membered ring. This structure forces the substituents into defined positions, exposing one face of the α-carbon for highly diastereoselective alkylation.[13] A key drawback can be the final cleavage step, which often requires ozonolysis to regenerate the carbonyl group.[13]
Performance Comparison: A Data-Driven Overview
The selection of a chiral auxiliary is dictated by the desired stereochemical outcome, substrate compatibility, and reaction conditions. The following table summarizes representative performance data for the discussed auxiliaries in aldol reactions, highlighting their respective strengths.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Reaction Conditions | Diastereomeric Ratio (dr) | ee% | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C | >99:1 (syn) | >99 | 85-95 | [1] |
| Crimmins' Thiazolidinethione | N-Propionyl Thiazolidinethione | Isobutyraldehyde | TiCl₄, 1 equiv. (-)-sparteine, CH₂Cl₂, -78 °C | 97:3 (non-Evans syn) | >99 | 88 | [7] |
| Crimmins' Thiazolidinethione | N-Propionyl Thiazolidinethione | Isobutyraldehyde | TiCl₄, 2 equiv. (-)-sparteine, CH₂Cl₂, -78 °C | >99:1 (Evans syn) | >99 | 91 | [7] |
| Myers' Pseudoephedrine | Pseudoephedrine Propionamide | Benzaldehyde | LDA, LiCl, THF, -78 °C | 95:5 (syn) | >98 | 85 | [15] |
Note: Data is compiled from various sources for illustrative comparison. Optimal results are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols: From Theory to Practice
A protocol is only as good as its reproducibility. The following are detailed, step-by-step methodologies for key transformations discussed in this guide.
Protocol 1: Evans' Asymmetric Syn-Aldol Reaction
This protocol is adapted from the seminal work by Evans et al.[1]
-
Preparation: To a flame-dried, argon-purged flask at 0 °C, add N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Enolization: Add dibutylboron triflate (1.1 equiv) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 equiv). Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise over 5 minutes.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the syn-aldol adduct.
Protocol 2: Crimmins' Stereodivergent Aldol Reaction
This protocol, adapted from Crimmins and Chaudhary, demonstrates the stereochemical switch.[7]
-
Preparation: To a flame-dried, argon-purged flask at 0 °C, add N-propionylthiazolidinethione (1.0 equiv) and anhydrous DCM.
-
Lewis Acid Addition: Add titanium tetrachloride (1.1 equiv) dropwise and stir for 5 minutes.
-
Base Addition & Enolization: Cool the solution to -78 °C. Add a solution of (-)-sparteine in DCM dropwise.
-
For "Non-Evans Syn": Use 1.05 equivalents of (-)-sparteine.
-
For "Evans Syn": Use 2.1 equivalents of (-)-sparteine.
-
-
Reaction: Stir at -78 °C for 1 hour. Add the aldehyde (1.2 equiv) dropwise. Continue stirring at -78 °C for 2-4 hours.
-
Workup: Quench the reaction with a half-saturated solution of NH₄Cl. Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow
The application of a chiral auxiliary follows a consistent, logical sequence of steps, from attachment to cleavage, ensuring the temporary installation of chirality is both effective and reversible.
Caption: General workflow for an auxiliary-based asymmetric aldol reaction.
Conclusion and Outlook
While the field of asymmetric synthesis continually evolves towards catalytic solutions, chiral auxiliaries maintain their status as indispensable tools for complex molecule synthesis. Their high fidelity, predictable outcomes, and robust nature provide a level of security that is often required in multi-step synthetic campaigns.
-
Evans' oxazolidinones remain the benchmark for reliable syn-aldol synthesis.
-
Crimmins' thiazolidinethiones offer unparalleled stereodivergent control, providing access to both syn diastereomers from a single precursor and excelling in acetate aldol additions.
-
Myers' pseudoephedrine amides represent a pinnacle of practicality and efficiency, especially for asymmetric alkylations, with the non-regulated pseudoephenamine offering enhanced performance.
The choice of auxiliary is a strategic decision. For a well-established syn bond, Evans' auxiliary is a reliable choice. When stereodivergence or challenging acetate additions are required, the Crimmins system is superior. For robust alkylations and practical considerations, the Myers auxiliary is an excellent option. By understanding the mechanistic underpinnings and comparative performance of these systems, researchers can confidently navigate the complexities of asymmetric synthesis and accelerate the development of future medicines and materials.
References
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Gale, D.J. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
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Bhatt, P. (n.d.). Evans aldol ppt. SlideShare. [Link]
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(2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 2-9). Wiley-VCH. [Link]
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Cortes-Guzman, F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
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Tian, I. (2020, February 9). Why are some reactions diastereoselective while others enantioselective? Medium. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
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Daraie, M., et al. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Crimmins, M. T. (n.d.). Crimmins thiazolidinethione aldolization. ResearchGate. [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Semantic Scholar. [Link]
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(n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]
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(n.d.). SAMP – A Versatile Auxiliary in Asymmetric Synthesis. ResearchGate. [Link]
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Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. [Link]
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(n.d.). Chiral auxiliary. Wikipedia. [Link]
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(n.d.). Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. [Link]
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(n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
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de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6). [Link]
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Quiroga, M., & Baron, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. [Link]
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(2024, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
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(n.d.). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate. [Link]
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(n.d.). Myers Asymmetric Alkylation. SynArchive. [Link]
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Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries - Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [Link]
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Shamszad, M., & Crimmins, M. T. (2013). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Semantic Scholar. [Link]
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(n.d.). Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
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(n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(43), 8236-8239. [Link]
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A Technical Guide to Chiral Pyrrolidinone Auxiliaries: Benchmarking (S)-4-Mercapto-2-pyrrolidinone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereochemically defined molecules is paramount. Chiral auxiliaries remain a robust and reliable strategy, offering predictable stereochemical control in a variety of carbon-carbon bond-forming reactions. Among the diverse array of available auxiliaries, those based on the pyrrolidinone scaffold have garnered significant attention due to their synthetic accessibility and efficacy. This guide provides an in-depth technical comparison of (S)-4-Mercapto-2-pyrrolidinone against other prominent pyrrolidinone-based auxiliaries and the widely adopted Evans oxazolidinones. Through an objective analysis of performance data and detailed experimental protocols, we aim to equip researchers with the critical information needed to select the optimal chiral auxiliary for their synthetic endeavors.
The Pyrrolidinone Scaffold: A Privileged Chiral Auxiliary
The pyrrolidinone ring system, a five-membered lactam, serves as a versatile and effective chiral scaffold.[1][2] Derived from readily available chiral pool starting materials like L-proline, these auxiliaries offer a structurally rigid framework that can effectively bias the facial approach of electrophiles to a prochiral center. The substituents on the pyrrolidinone ring play a crucial role in modulating stereoselectivity, with variations in steric bulk and electronic properties allowing for fine-tuning of the auxiliary's performance.
This guide will focus on a comparative analysis of the following pyrrolidinone auxiliaries:
-
This compound: The subject of our primary investigation, featuring a thiol group at the 4-position.
-
(S)-2-Pyrrolidinone: The parent, unsubstituted pyrrolidinone auxiliary.
-
(4S,2S)-4-Hydroxy-2-pyrrolidinone: A hydroxylated analogue.
-
Evans Oxazolidinones: A well-established class of chiral auxiliaries used as a benchmark for performance comparison.[3]
The core of this comparison will revolve around three key asymmetric transformations: the aldol reaction, the Michael addition, and alkylation reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Comparative Performance Analysis
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric ratio (d.r.), and to provide the desired product in high chemical yield. The following sections present a comparative summary of the performance of this compound and other selected auxiliaries in key asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome of auxiliary-controlled aldol reactions is highly dependent on the formation of a rigid, chelated transition state.
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound (N-propionyl) | Benzaldehyde | Propionyl Imide | TiCl₄ | Data not available | Data not available | |
| Evans (S)-4-benzyl-2-oxazolidinone (N-propionyl) | Benzaldehyde | Propionyl Imide | Bu₂BOTf | >95 | >99:1 | [4] |
| (S)-Pyrrolidine Sulfonamide | Isobutyraldehyde | Propanal | - | 98 | >99:1 (anti) | [5] |
The superior performance of sulfur-based chiral auxiliaries, such as thiazolidinethiones, in acetate aldol reactions compared to their oxazolidinone counterparts has been noted.[4] This suggests that the sulfur atom in this compound could play a beneficial role in coordinating with the Lewis acid and influencing the transition state geometry.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds with a wide range of nucleophiles and α,β-unsaturated carbonyl compounds. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenters.
Table 2: Performance Comparison in Asymmetric Michael Additions
| Chiral Auxiliary | Michael Acceptor | Michael Donor | Catalyst/Base | Yield (%) | Diastereomeric Ratio | Reference |
| This compound (N-enoyl) | Self-cyclization | - | TiCl₄ or BF₃·OEt₂ | High | High | [4] |
| Evans (S)-4-benzyl-2-oxazolidinone (N-crotonyl) | Crotonyl Imide | (Me₂Cu)Li | - | 91 | 96:4 | [4] |
| Pyrrolidine-based Diamine | trans-β-Nitrostyrene | Cyclohexanone | Organocatalyst | up to 81 | >99:1 | [6] |
Sulfur-containing auxiliaries like thiazolidinethiones can act as nucleophiles themselves in Michael additions to N-enoyl imides.[4] This reactivity profile suggests that the mercapto group in this compound could be leveraged in novel intramolecular Michael reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from chiral auxiliaries is a reliable method for the stereoselective introduction of alkyl groups at the α-position of a carbonyl group.
Table 3: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio | Reference |
| This compound (N-propionyl) | Propionyl Imide | Benzyl Bromide | LDA | Data not available | Data not available | |
| Evans (S)-4-benzyl-2-oxazolidinone (N-propionyl) | Propionyl Imide | Benzyl Bromide | LDA | 80-92 | >99:1 | [4] |
Note: Direct comparative data for this compound in asymmetric alkylation is not available in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of asymmetric reactions. The following section provides step-by-step protocols for key transformations involving pyrrolidinone-based auxiliaries.
N-Acylation of this compound
The first step in utilizing a chiral auxiliary is its acylation to attach the desired carbonyl moiety.
Protocol: N-Propionylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Slowly add propionyl chloride (1.2 eq.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-propionyl-(S)-4-mercapto-2-pyrrolidinone.
Asymmetric Aldol Reaction using a Pyrrolidinone Auxiliary
This protocol outlines a general procedure for a Lewis acid-mediated asymmetric aldol reaction.
Protocol: TiCl₄-Mediated Aldol Reaction
-
To a solution of the N-propionyl-(S)-4-mercapto-2-pyrrolidinone (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add titanium tetrachloride (1.1 eq.) dropwise.
-
Stir the mixture for 30 minutes, then add N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
After stirring for another hour, add the aldehyde (1.5 eq.) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Cleavage of the Chiral Auxiliary
After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product.
Protocol: Reductive Cleavage with Lithium Borohydride
-
Dissolve the aldol adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add a solution of lithium borohydride (2.0 eq.) in THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the desired chiral alcohol and the recovered auxiliary by flash column chromatography.
Mechanistic Considerations and Rationale
The stereochemical outcome of these reactions is dictated by the formation of a rigid and predictable transition state.
Role of the Lewis Acid and Chelation
In aldol reactions, the Lewis acid plays a dual role: it activates the aldehyde electrophile and promotes the formation of a rigid, six-membered chair-like transition state through chelation with the carbonyl oxygen of the acyl group and the lactam carbonyl oxygen. This chelation forces the substituents into well-defined pseudo-equatorial and pseudo-axial positions, leading to high diastereoselectivity. The sulfur atom in this compound could potentially participate in this chelation, further influencing the transition state geometry.
Caption: Zimmerman-Traxler model for a Lewis acid-mediated aldol reaction.
Experimental Workflow Visualization
The overall process of using a chiral auxiliary in asymmetric synthesis can be visualized as a three-step sequence.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and other prominent pyrrolidinone-based chiral auxiliaries. While established auxiliaries like the Evans oxazolidinones demonstrate exceptional and well-documented performance, the unique structural feature of the mercapto group in this compound suggests untapped potential. The superior performance of other sulfur-containing auxiliaries in certain asymmetric transformations hints at the promising, yet underexplored, capabilities of this particular scaffold.
A significant finding of this review is the current lack of direct, quantitative comparative data for this compound in key asymmetric reactions. This represents a clear opportunity for future research. A systematic investigation into the performance of N-acyl derivatives of this compound in aldol, Michael, and alkylation reactions, benchmarked against established auxiliaries under identical conditions, would be of immense value to the synthetic chemistry community. Such studies would not only elucidate the true potential of this auxiliary but also contribute to a deeper understanding of the role of sulfur in stereocontrolled transformations.
References
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- Quirante, J., & Escolano, C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2(2), 119-137.
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- Acocella, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules (Basel, Switzerland), 28(5), 2234.
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- Brown, S. P., et al. (2008). Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide. Journal of the American Chemical Society, 130(47), 15786–15787.
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- Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of organic chemistry, 88(20), 14631–14640.
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ChemRxiv. (2023). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. Retrieved from [Link]
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- 6. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (S)-4-Mercapto-2-pyrrolidinone in Asymmetric Synthesis
For the discerning researcher in drug development and complex molecule synthesis, the choice of a chiral auxiliary is a critical decision point, balancing stereochemical control with economic viability. This guide provides an in-depth cost-benefit analysis of (S)-4-Mercapto-2-pyrrolidinone, a specialized chiral thiol, in the context of asymmetric synthesis. We will objectively evaluate its performance characteristics, particularly in the synthesis of carbapenem antibiotic side chains, and compare it against established alternatives such as Evans-type oxazolidinones and proline-based organocatalysts. This analysis is supported by experimental data from peer-reviewed literature to provide a comprehensive resource for making informed decisions in your synthetic strategy.
The Critical Role of Chiral Auxiliaries in Modern Synthesis
The majority of biological targets are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is paramount in pharmaceutical development.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to a high diastereomeric excess of the desired product.[1] While this approach involves additional synthetic steps for attachment and removal of the auxiliary, its reliability and well-established nature often make it the most time-efficient method for obtaining enantiopure materials, especially in the early phases of drug discovery.[1]
This compound: A Niche Auxiliary for Carbapenem Synthesis
This compound is a chiral, sulfur-containing heterocyclic compound. Its rigid pyrrolidinone backbone and the stereodefined mercapto group make it a valuable tool for introducing chirality, particularly in the synthesis of complex molecules like carbapenem antibiotics.
Synthesis and Cost Implications
The cost of a chiral auxiliary is intrinsically linked to the complexity of its own synthesis. This compound and its enantiomer are often synthesized from readily available chiral pool starting materials like L-aspartic acid. A reported synthesis for the closely related (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid involves a multi-step sequence, including bromination, SN2 substitution with a thiol equivalent, amination, cyclization, and thionation.[2] While this route provides high enantiomeric purity, the number of steps contributes to the final cost of the reagent.
Current market prices for research quantities of this compound reflect its specialized nature.
Application Profile: Synthesis of the Ertapenem Side Chain
A significant application of pyrrolidine-based thiols is in the synthesis of the side chains for carbapenem antibiotics, such as ertapenem. An efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of ertapenem has been reported, starting from N-protected trans-4-hydroxy-L-proline, a close structural analog of our topic compound.[3][4] This process involves a sequence of six reactions in a single pot to achieve a 70-75% overall yield, highlighting an efficient industrial approach.[3][4]
The workflow for such a synthesis can be visualized as follows:
Sources
- 1. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (S)-4-Mercapto-2-pyrrolidinone: From Personal Protection to Disposal
For the innovative researchers and drug development professionals navigating the complexities of novel chemical entities, safety is not merely a protocol—it is the bedrock of scientific integrity and success. (S)-4-Mercapto-2-pyrrolidinone is a molecule of interest, but its bifunctional nature, possessing both a thiol (mercaptan) group and a pyrrolidinone core, demands a nuanced and rigorous approach to handling. This guide provides a comprehensive operational plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety measures.
Hazard Analysis: Understanding the "Why" Behind the Precautions
The chemical structure of this compound dictates its hazard profile. It is essential to consider the risks associated with both of its constituent functional groups.
-
The Thiol Group (-SH): Thiols, or mercaptans, are notorious for their intense and unpleasant odors, detectable by the human nose at parts-per-billion levels.[1][2] This property, while not acutely toxic at such low concentrations, can cause nausea and headaches and act as a significant nuisance.[2] Accidental release can trigger alarms and disruptions due to the smell's similarity to natural gas odorants.[2] Beyond the odor, thiol vapors can cause respiratory irritation.[1][3]
-
The Pyrrolidinone Core: The pyrrolidinone ring, particularly in related compounds like N-Methyl-2-pyrrolidone (NMP), is associated with significant health concerns. It is classified as a skin and eye irritant and, most critically, as a potential reproductive toxicant that may damage an unborn child.[4][5][6][7][8]
Therefore, handling this compound requires a dual-pronged safety strategy: one that mitigates the potent odor and inhalation risk of the thiol and another that prevents skin, eye, and reproductive exposure from the pyrrolidinone structure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; each component is chosen to erect a specific barrier against the identified chemical threats. All PPE should be inspected for integrity before each use.
| PPE Category | Item | Specifications & Rationale |
| Engineering Controls | Chemical Fume Hood | Non-negotiable. All handling, weighing, and transfers must occur in a certified chemical fume hood. This is the primary defense against vapor inhalation and is crucial for containing the pervasive odor.[2][9] The fume hood's exhaust should be properly vented to prevent environmental odor complaints.[9] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with Nitrile rubber is recommended. Nitrile provides good resistance against a range of chemicals.[1] A minimum thickness of >0.11 mm is advised.[1] Always consult the glove manufacturer's compatibility chart. Rationale: The pyrrolidinone component can be absorbed through the skin; double-gloving provides an extra layer of protection against tears and contamination during doffing.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | Wear tightly-fitting chemical safety goggles with side shields.[1] When there is a significant risk of splashing (e.g., during transfers of larger volumes), a full-face shield must be worn in addition to goggles. Rationale: Protects against direct liquid splashes that can cause serious eye irritation.[10] |
| Skin & Body Protection | Laboratory Coat | A flame-retardant, long-sleeved lab coat is mandatory to protect against incidental splashes. Ensure it is fully buttoned. |
| Respiratory Protection | Respirator (if needed) | A respirator is typically not required if all work is conducted within a functioning chemical fume hood. However, if exposure limits are exceeded or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors may be necessary.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Preparation is the key to prevention. A well-planned workflow minimizes the risk of exposure and release.
Step 1: Pre-Handling Preparation
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, syringes), waste containers, and spill-response materials are inside the fume hood before you begin.
-
Prepare a Bleach Bath: A neutralization solution, such as a 1:1 mixture of commercial bleach and water, should be prepared within the fume hood.[1] This will be used for the immediate decontamination of used glassware and utensils to neutralize the thiol's odor and reactivity.[1]
Step 2: Handling and Transfer
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood.
-
Inert Atmosphere: If the compound is sensitive to air, handle and store it under an inert gas like nitrogen or argon.
-
Aliquotting: When weighing the solid or transferring solutions, perform all actions slowly and deliberately to avoid creating dust or splashes. Use tools like a syringe for liquid transfers to minimize odor release.[1]
-
Keep Containers Closed: Always keep the primary container tightly sealed when not in use.
Step 3: Post-Handling Decontamination
-
Immediate Neutralization: Submerge all contaminated reusable items (glassware, spatulas) in the prepared bleach bath within the fume hood. Allow them to soak for at least one hour to ensure the thiol group is fully oxidized.[1]
-
Wipe Down: Clean the working surface of the fume hood with a suitable decontaminating solution.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE into a designated hazardous waste container.
-
Hygiene: Wash hands and face thoroughly with soap and water after the work is complete.
Emergency Protocols: Spill and Exposure Management
Chemical Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill outside of primary containment (the fume hood).
Caption: Workflow for managing a spill of this compound.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Disposal Plan: Responsible Waste Management
Proper disposal is critical to prevent environmental contamination and odor issues.
-
Neutralization: All waste containing this compound, including absorbent material from spills, should be treated with a bleach solution in a fume hood to oxidize the mercaptan.[1] This chemical reaction helps to mitigate its potent odor and reduces its reactivity.
-
Collection: The resulting neutralized solution and all contaminated disposable materials (gloves, wipes, etc.) must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[12] Do not allow the product to enter drains.[3]
By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their invaluable work.
References
- BenchChem. (n.d.). Personal protective equipment for handling Thiol-PEG6-alcohol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- gsrs. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-.
- Scribd. (n.d.). Lab Guide: Handling Mercaptans.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Methyl Mercaptan.
- Fisher Scientific. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2012). Safety Data Sheet.
- Google Patents. (n.d.). Process for disposal of mercaptans.
- Fisher Scientific. (2009). Safety Data Sheet.
- Spectrum Chemical. (2015). Safety Data Sheet.
- Capot Chemical. (2026). Material Safety Data Sheet.
- University College London. (2020). Thiols Safety Services.
- Synerzine. (2021). Safety Data Sheet 4-Mercapto-4-methylpentan-2-one.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- Actylis Lab Solutions. (2020). Material Safety Data Sheet N-Methyl-2-pyrrolidinone.
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- 9. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
